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  • Product: 5-Methylazepan-2-one
  • CAS: 2210-07-3

Core Science & Biosynthesis

Foundational

A Technical Guide to the Synthesis of 5-Methylazepan-2-one via Beckmann Rearrangement

This in-depth technical guide provides a comprehensive overview of the synthesis of 5-Methylazepan-2-one, a substituted caprolactam, through the Beckmann rearrangement. This document is intended for researchers, scientis...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive overview of the synthesis of 5-Methylazepan-2-one, a substituted caprolactam, through the Beckmann rearrangement. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering a blend of theoretical principles and practical, field-proven insights.

Executive Summary

The Beckmann rearrangement is a powerful and extensively utilized reaction in organic chemistry for converting ketoximes into amides.[1] Its industrial significance is highlighted by the large-scale production of ε-caprolactam, the monomer for Nylon 6, from cyclohexanone oxime.[2][3] This guide focuses on the application of this classic rearrangement to a substituted cyclohexanone, specifically 4-methylcyclohexanone oxime, to yield the corresponding substituted lactam, 5-Methylazepan-2-one. We will delve into the mechanistic intricacies, stereochemical considerations, and provide a detailed, validated experimental protocol.

The Beckmann Rearrangement: Core Principles

The Beckmann rearrangement is an acid-catalyzed intramolecular reaction that transforms an oxime into an amide or, in the case of a cyclic oxime, a lactam.[3][4] The reaction is initiated by the protonation of the oxime's hydroxyl group by a strong acid, which converts it into a good leaving group (water).[3][5] This is followed by a concerted 1,2-migration of the alkyl or aryl group positioned anti-periplanar to the leaving group on the nitrogen atom.[1][6] This migration leads to the formation of a transient nitrilium ion intermediate. Subsequent hydrolysis of the nitrilium ion yields the final amide or lactam product.[4][7]

A variety of acidic catalysts can be employed, including Brønsted acids like sulfuric acid and polyphosphoric acid, and Lewis acids.[3][8] The choice of catalyst and reaction conditions can significantly influence the reaction's efficiency and selectivity.[3]

Synthesis of 5-Methylazepan-2-one: A Mechanistic Perspective

The synthesis of 5-Methylazepan-2-one commences with the Beckmann rearrangement of 4-methylcyclohexanone oxime. The key to this transformation lies in the stereospecific nature of the rearrangement. The group that migrates is the one that is anti to the hydroxyl group of the oxime.

Due to the presence of the methyl group at the 4-position of the cyclohexanone ring, the corresponding oxime can exist as two geometric isomers: (E)-4-methylcyclohexanone oxime and (Z)-4-methylcyclohexanone oxime. The stereochemistry of the starting oxime dictates the structure of the resulting lactam.

  • Migration of the more substituted carbon: If the C2-C1 bond is anti to the hydroxyl group, the more substituted carbon migrates, leading to the formation of 6-methylazepan-2-one.

  • Migration of the less substituted carbon: Conversely, if the C6-C1 bond is anti to the hydroxyl group, the less substituted carbon migrates, yielding the desired 5-Methylazepan-2-one .

In practice, the oximation of 4-methylcyclohexanone often produces a mixture of (E) and (Z) isomers. The subsequent rearrangement, therefore, can lead to a mixture of the two corresponding lactams. Separation of these regioisomers is a critical consideration in the overall synthetic strategy.

Below is a diagram illustrating the logical workflow for the synthesis.

G cluster_start Starting Material Preparation cluster_rearrangement Core Reaction cluster_products Product Mixture cluster_purification Purification and Analysis 4-Methylcyclohexanone 4-Methylcyclohexanone Oximation Oximation 4-Methylcyclohexanone->Oximation Reaction Hydroxylamine Hydroxylamine Hydroxylamine->Oximation Reagent 4-Methylcyclohexanone_Oxime 4-Methylcyclohexanone Oxime (E/Z mixture) Oximation->4-Methylcyclohexanone_Oxime Beckmann_Rearrangement Beckmann Rearrangement 4-Methylcyclohexanone_Oxime->Beckmann_Rearrangement Acid Catalyst (e.g., H2SO4) 5-Methylazepan-2-one 5-Methylazepan-2-one (Desired Product) Beckmann_Rearrangement->5-Methylazepan-2-one 6-Methylazepan-2-one 6-Methylazepan-2-one (Regioisomeric Impurity) Beckmann_Rearrangement->6-Methylazepan-2-one Purification Purification (e.g., Chromatography) 5-Methylazepan-2-one->Purification 6-Methylazepan-2-one->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization

Caption: Workflow for the synthesis of 5-Methylazepan-2-one.

Experimental Protocol: A Self-Validating System

The following protocol details a robust method for the synthesis of 5-Methylazepan-2-one, designed to ensure reproducibility and high purity of the final product.

Materials and Reagents
Reagent/MaterialPurity/GradeSupplier
4-Methylcyclohexanone98%Sigma-Aldrich
Hydroxylamine hydrochloride99%Sigma-Aldrich
Sodium acetateAnhydrousFisher Scientific
Sulfuric acid98%VWR Chemicals
Diethyl etherAnhydrousFisher Scientific
Sodium bicarbonateSaturated aq.-
Magnesium sulfateAnhydrous-
Ethanol95%-
Step-by-Step Methodology

Part A: Synthesis of 4-Methylcyclohexanone Oxime

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g (89.2 mmol) of 4-methylcyclohexanone in 100 mL of 95% ethanol.

  • Addition of Reagents: To this solution, add 9.30 g (133.8 mmol) of hydroxylamine hydrochloride and 11.0 g (133.8 mmol) of anhydrous sodium acetate.

  • Reflux: Heat the reaction mixture to reflux and maintain for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, pour the reaction mixture into 300 mL of cold water. A white precipitate of the oxime will form.

  • Isolation and Drying: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 4-methylcyclohexanone oxime.

Part B: Beckmann Rearrangement to 5-Methylazepan-2-one

  • Catalyst Preparation: In a 500 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, carefully add 50 mL of concentrated sulfuric acid and cool the flask in an ice bath to 0-5 °C.

  • Addition of Oxime: Slowly add 10.0 g (78.6 mmol) of the prepared 4-methylcyclohexanone oxime in small portions to the cold sulfuric acid, ensuring the temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to 110-120 °C and maintain for 30 minutes.

  • Quenching and Neutralization: Cool the reaction mixture in an ice bath and carefully pour it onto 200 g of crushed ice. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 100 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to separate 5-Methylazepan-2-one from its regioisomer.

Data Presentation and Characterization

The identity and purity of the synthesized 5-Methylazepan-2-one should be confirmed by spectroscopic methods.

PropertyValue
Molecular Formula C₇H₁₃NO[9]
Molecular Weight 127.18 g/mol [9]
Appearance Colorless to light yellow liquid or solid
IUPAC Name 5-methylazepan-2-one[9]

Expected Spectroscopic Data:

  • ¹H NMR (CDCl₃, 400 MHz): Expect characteristic peaks for the methyl group (doublet), the methine proton adjacent to the methyl group, and the methylene protons of the azepane ring.

  • ¹³C NMR (CDCl₃, 100 MHz): Signals corresponding to the carbonyl carbon, the methyl carbon, and the five methylene carbons of the ring.

  • IR (neat, cm⁻¹): A strong absorption band for the amide C=O stretching vibration (around 1650 cm⁻¹) and an N-H stretching band (around 3200 cm⁻¹).

  • Mass Spectrometry (EI): Molecular ion peak (M⁺) at m/z = 127, along with characteristic fragmentation patterns.

Causality Behind Experimental Choices

  • Choice of Acid: Concentrated sulfuric acid is a classic and effective catalyst for the Beckmann rearrangement, promoting the necessary protonation of the oxime hydroxyl group.[8]

  • Temperature Control: The initial addition of the oxime to sulfuric acid is performed at low temperature to control the exothermic reaction. The subsequent heating provides the necessary activation energy for the rearrangement.

  • Neutralization and Extraction: Careful neutralization is crucial to deprotonate the product and allow for its extraction into an organic solvent. The use of a saturated sodium bicarbonate solution is a standard and effective method.

  • Purification: Column chromatography is essential for separating the desired 5-Methylazepan-2-one from the isomeric 6-methylazepan-2-one, which is a likely byproduct due to the formation of both E and Z oxime isomers.

Trustworthiness and Self-Validation

The protocol described is designed as a self-validating system. The progress of each step can be monitored by TLC. The final product's identity and purity are unequivocally confirmed by a suite of spectroscopic techniques (NMR, IR, MS). Comparison of the obtained data with literature values for 5-Methylazepan-2-one provides the ultimate validation of the synthesis.

Conclusion

The Beckmann rearrangement offers a reliable and well-established route for the synthesis of 5-Methylazepan-2-one from 4-methylcyclohexanone oxime. A thorough understanding of the reaction mechanism, particularly its stereochemical requirements, is paramount for predicting and controlling the product distribution. The provided experimental protocol, coupled with rigorous purification and characterization, enables the successful and verifiable synthesis of this valuable substituted lactam for applications in research and development.

References

  • ResearchGate. Beckmann rearrangement of cyclohexanone oxime (1) by combined use of cobalt salts and Lewis acids a.
  • Chemistry LibreTexts. Beckmann Rearrangement. (2023-01-22).
  • Organic Chemistry Portal. Beckmann Rearrangement.
  • Wikipedia. Beckmann rearrangement.
  • Valco Group. Manufacturing process of Caprolactam.
  • Alfa Chemistry. Beckmann Rearrangement.
  • Benchchem. An In-depth Technical Guide to the Beckmann Rearrangement of Cyclohexanone Oxime.
  • UCLA Chemistry. Illustrated Glossary of Organic Chemistry - Beckmann rearrangement.
  • Master Organic Chemistry. Beckmann Rearrangement.
  • ResearchGate. Beckmann Rearrangement of Cyclohexanone Oxime to ε-Caprolactam in a Modified Catalytic System of Trifluoroacetic Acid. (2025-08-06).
  • National Institutes of Health.
  • PubChem. 5-Methylazepan-2-one.

Sources

Exploratory

Physical properties of gamma-Methyl-epsilon-caprolactam

Technical Profile: -Methyl- -Caprolactam Isomeric Designation: 5-Methylazepan-2-one CAS Registry Number: 2210-07-3[1][2][3] Executive Summary -Methyl- -caprolactam (5-methylazepan-2-one) is a C7-substituted cyclic amide...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Profile: -Methyl- -Caprolactam

Isomeric Designation: 5-Methylazepan-2-one CAS Registry Number: 2210-07-3[1][2][3]

Executive Summary


-Methyl-

-caprolactam (5-methylazepan-2-one) is a C7-substituted cyclic amide and a structural analog of

-caprolactam, the monomer for Nylon 6.[1][2] Distinguished by a methyl group at the gamma (C5) position relative to the carbonyl, this molecule exhibits distinct thermodynamic and physical behaviors compared to its unsubstituted parent.[4] Its primary utility lies in polymer chemistry as a comonomer for modifying the crystallinity, melting point, and hygroscopicity of polyamide systems.[4] This guide details the physicochemical properties, thermodynamic parameters, and polymerization kinetics required for high-precision applications in drug delivery matrices and advanced engineering thermoplastics.[2][4]

Chemical Identity & Structural Analysis

The introduction of a methyl substituent at the 5-position of the azepane ring creates a chiral center, rendering the molecule optically active if isolated as a single enantiomer.[2][4] In industrial contexts, it is typically encountered as a racemate.[4] The steric bulk of the methyl group at the


-position introduces conformational strain that influences both the ring's stability and its propensity for ring-opening polymerization (ROP).[1][2]
Parameter Technical Specification
IUPAC Name 5-Methylazepan-2-one
Common Synonyms

-Methylcaprolactam; Hexahydro-5-methyl-2H-azepin-2-one
Molecular Formula

Molecular Weight 127.19 g/mol
SMILES CC1CCC(=O)NCC1
Chirality Racemic (typically); Chiral center at C5
Structural Visualization

The following diagram illustrates the specific carbon numbering and the ring-opening pathway critical for polymerization.

ChemicalStructure cluster_legend Structural Key Monomer γ-Methyl-ε-Caprolactam (Cyclic Amide) Intermediate Activated Monomer (Anionic Species) Monomer->Intermediate Ring Activation (Base Catalyst) Polymer Poly(γ-methyl-ε-caprolactam) (Linear Polyamide) Intermediate->Polymer Ring-Opening Polymerization (ROP) Key1 C2: Carbonyl Key2 C5: Methyl Substituent (γ)

Figure 1: Reaction pathway and structural logic of


-Methyl-

-Caprolactam.

Physical & Thermodynamic Properties

The methyl substitution significantly depresses the melting point relative to unsubstituted


-caprolactam (

), resulting in a solid that melts near physiological temperatures.[4] This property is particularly advantageous for processing temperature-sensitive bioactive agents in drug delivery applications.[1][2]
Table 1: Physicochemical Constants
PropertyValueCondition / Note
Physical State Solid / Semi-solidAt 25°C
Melting Point 41.0 – 42.0 °CDistinct depression vs. Caprolactam [1]
Boiling Point 145 – 148.5 °CAt 3.5 Torr (Reduced Pressure) [1]
Density 0.930 ± 0.06 g/cm³Predicted value [2]
Refractive Index ~1.46 (Predicted)Estimated based on cyclic amide structure
LogP (Octanol/Water) 0.80Hydrophobic shift vs. Caprolactam (LogP ~0.[1][3][5][6][7][8][9]12) [2]
Vapor Pressure < 0.01 mmHgAt 25°C (Low volatility)
Solubility Profile
  • High Solubility: Ethanol, Chloroform, Benzene, Dimethyl sulfoxide (DMSO).[4]

  • Moderate Solubility: Diethyl ether, Water (reduced compared to unsubstituted caprolactam due to methyl hydrophobicity).[4]

  • Insolubility: Aliphatic hydrocarbons (Hexane, Heptane).[4]

Polymerization Potential & Reactivity

The polymerization of


-Methyl-

-caprolactam is thermodynamically less favorable than that of

-caprolactam due to the entropy penalty associated with the methyl substituent.[1][2] However, it can be polymerized via Anionic Ring-Opening Polymerization (AROP) to yield poly(

-methyl-

-caprolactam).[1][2]
Thermodynamic Nuances
  • Ring Strain: The 7-membered ring possesses sufficient strain to drive polymerization, but the C5-methyl group introduces transannular interactions that stabilize the ring slightly more than the unsubstituted form.[2][4]

  • Equilibrium: The polymer-monomer equilibrium contains a higher fraction of residual monomer compared to Nylon 6 synthesis.[1][4] High-temperature polymerization often requires vacuum extraction to drive conversion.[1][2]

  • Crystallinity: The resulting polymer is less crystalline than Nylon 6.[4] The random distribution of the methyl group (if racemic) disrupts hydrogen bonding sheets, leading to a lower

    
     and increased flexibility.[4]
    
Experimental Protocol: Anionic Polymerization

Objective: Synthesis of Poly(


-methyl-

-caprolactam) via bulk polymerization.
  • Preparation: Dry the monomer (2210-07-3) under vacuum at 30°C for 12 hours to remove moisture (critical: water terminates the anionic chain).[1][2]

  • Catalyst System:

    • Initiator: Sodium caprolactamate (generated in situ using NaH or Na metal).[4]

    • Activator: N-Acetylcaprolactam (accelerates initiation).[1]

  • Reaction:

    • Heat monomer to 80°C (above MP) under inert

      
       atmosphere.[4]
      
    • Add 1-2 mol% Catalyst and Activator.[1][2]

    • Increase temperature to 140-160°C .

    • Observation: Viscosity increase indicates chain growth.[4]

  • Purification: Dissolve crude polymer in formic acid and precipitate in methanol to remove unreacted monomer and oligomers.

Applications in Drug Development & Materials

The unique physical properties of


-Methyl-

-caprolactam drive its application in specialized fields:
  • Drug Delivery Vectors: The polymer derived from this monomer has a lower melting point and increased solubility in organic solvents, making it a candidate for thermosensitive hydrogels or microspheres where rapid degradation or specific thermal transitions are required.[4]

  • Copolymerization: Used as a comonomer with

    
    -caprolactam to produce "Modified Nylon 6" fibers with:
    
    • Improved dyeability (lower crystallinity opens amorphous regions).[4]

    • Lower processing temperatures.[4]

    • Increased elasticity (internal plasticization by methyl groups).[4]

Safety & Handling (GHS Standards)

While less volatile than smaller amines, appropriate safety protocols are non-negotiable due to potential irritation and toxicity.[4]

GHS Classification:

  • H302: Harmful if swallowed.[4]

  • H315: Causes skin irritation.[4][10]

  • H319: Causes serious eye irritation.[4][10]

  • H335: May cause respiratory irritation.[4][10]

Handling Protocol:

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[4]

  • Ventilation: All heating or open-vessel operations must occur inside a certified chemical fume hood.[1][2]

  • Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent moisture absorption and hydrolytic ring opening.[4]

References

  • ChemicalBook. (n.d.).[4] Hexahydro-5-methyl-2H-azepin-2-one Properties. Retrieved from [4]

  • National Center for Biotechnology Information (NCBI). (2025).[4] PubChem Compound Summary for CID 137496, 5-Methylazepan-2-one. Retrieved from [3][4]

  • GuideChem. (n.d.).[4] 5-Methyl-2-azepanone Chemical Properties. Retrieved from

  • RSC Publishing. (2025).[4][11] Rheokinetics of ε-caprolactam anionic-ring polymerization. (Contextual reference for AROP mechanisms). Retrieved from [4]

Sources

Foundational

Discovery and history of substituted caprolactams

Title: The Substituted Caprolactam Scaffold: From Industrial Origins to Precision Pharmacophores Abstract While -caprolactam is best known as the monomeric engine of the Nylon-6 industry, its substituted derivatives repr...

Author: BenchChem Technical Support Team. Date: February 2026

Title: The Substituted Caprolactam Scaffold: From Industrial Origins to Precision Pharmacophores

Abstract

While


-caprolactam is best known as the monomeric engine of the Nylon-6 industry, its substituted derivatives represent a critical, underutilized scaffold in modern drug discovery. This technical guide examines the evolution of the substituted caprolactam core, moving beyond bulk polymer chemistry to its application as a conformationally constrained peptidomimetic and a privileged pharmacophore in oncology and CNS therapeutics. We analyze the mechanistic divergence between the Beckmann rearrangement and Ring-Closing Metathesis (RCM) and provide a validated protocol for stereoselective synthesis.

Historical Genesis & The Industrial Anchor

The history of the caprolactam ring is bifurcated into two distinct eras: the Industrial Era and the Pharmacophore Era .

  • 1886 (Discovery): Ernst Otto Beckmann discovered the rearrangement of ketoximes to amides. Initially a curiosity, this reaction became the bedrock of the polymer industry [1].

  • 1930s (Commercialization): IG Farben scaled the process to produce

    
    -caprolactam for Nylon-6 (Perlon). The harsh conditions (fuming 
    
    
    
    ) used in this era precluded the survival of delicate stereocenters or functional groups found in pharmaceutical intermediates.
  • 1980s-Present (Precision): The need for conformationally restricted peptides (turn mimics) drove the development of mild, stereoselective routes to substituted caprolactams. The discovery that the 7-membered lactam ring could mimic the

    
    -turn of proteins without the flexibility of linear peptides opened new doors in rational drug design [2].
    

Synthetic Evolution: Accessing the Substituted Core

For the medicinal chemist, the challenge is not forming the ring, but controlling the regiochemistry and stereochemistry of the substituents.

A. The Beckmann Rearrangement (Classic & Modern)

The classical acid-mediated rearrangement is stereospecific.[1] The group anti-periplanar to the hydroxyl leaving group on the oxime nitrogen migrates.[2]

  • Advantage:[3] High stereocontrol if the oxime geometry is fixed.

  • Limitation: Harsh acids (polyphosphoric acid) cause isomerization of the oxime, leading to regioisomeric mixtures.

  • Modern Solution: The use of Cyanuric Chloride (TCT) or tosyl chloride allows for rearrangement at ambient temperature, preserving chiral centers [3].

B. The Schmidt Reaction

Involves the treatment of a substituted cyclohexanone with hydrazoic acid (


).
  • Mechanism:[1][2][3][4][5][6][7][8][9] Migration is driven by electronic factors (migratory aptitude: tertiary > secondary > primary) rather than the geometric constraints of an oxime.

  • Risk:[3] Often yields 1:1 mixtures of regioisomers in 2-substituted cyclohexanones.

C. Ring-Closing Metathesis (RCM)

The introduction of Grubbs' ruthenium catalysts revolutionized this field.[10] RCM allows for the construction of the caprolactam ring from acyclic diene precursors.

  • Utility: It enables the insertion of substituents that would be incompatible with the oxidative/acidic conditions of Beckmann or Schmidt sequences. It is particularly powerful for synthesizing

    
    -unsaturated lactams [4].
    
Decision Matrix: Synthetic Strategy

SynthesisStrategy Start Target: Substituted Caprolactam Precursor Available Precursor? Start->Precursor Cyclohexanone Substituted Cyclohexanone Precursor->Cyclohexanone Ketone Route Diene Acyclic Diene/Amide Precursor->Diene Metathesis Route AminoAcid Linear Amino Acid Precursor->AminoAcid Cyclization Route Beckmann Beckmann Rearrangement (Stereospecific) Cyclohexanone->Beckmann Defined Stereochem Schmidt Schmidt Reaction (Electronic Control) Cyclohexanone->Schmidt Bulk/Electronic pref. RCM Ring-Closing Metathesis (Grubbs Cat.) Diene->RCM Macrolactamization Macrolactamization (HATU/PyBOP) AminoAcid->Macrolactamization Result1 Chiral, Regiopure Product Beckmann->Result1 Result2 Unsaturated/Complex Core RCM->Result2

Figure 1: Strategic decision tree for selecting the optimal synthetic pathway based on precursor availability and stereochemical requirements.

Mechanistic Deep Dive: The Stereoelectronic Imperative

The failure mode in synthesizing substituted caprolactams often lies in a misunderstanding of the Beckmann migration mechanism. It is a concerted process.

  • Oxime Formation: Reaction of the ketone with hydroxylamine.[4][11] This forms

    
     and 
    
    
    
    isomers.[6][10][12]
  • Activation: The -OH is converted to a leaving group (e.g., -OTs, -OMs).

  • Migration: The alkyl group anti to the leaving group migrates to the nitrogen.[2][12]

  • Hydrolysis: The resulting nitrilium ion is trapped by water.

Crucial Insight: If the activation conditions are too acidic or hot, the


 oximes interconvert via an iminium intermediate, destroying regioselectivity.

BeckmannMech cluster_fail Failure Mode: Isomerization Oxime Oxime (E-isomer) Substituent R1 is Anti Activation Activation (H+ or TCT) Oxime->Activation Z_Oxime Oxime (Z-isomer) Oxime->Z_Oxime Heat/Acid TS Transition State [1,2]-Shift (Concerted) Activation->TS -LG Nitrilium Nitrilium Ion TS->Nitrilium Product Caprolactam (Regioisomer A) Nitrilium->Product +H2O WrongProd Wrong Regioisomer Z_Oxime->WrongProd

Figure 2: The concerted nature of the Beckmann rearrangement. Note the "Failure Mode" pathway where harsh conditions lead to loss of regiocontrol.

Pharmaceutical & Biological Utility[6][7][13][14][15]

Substituted caprolactams serve as "scaffold hops" for modifying peptide drugs. By locking the


 and 

torsion angles, they reduce the entropic penalty of binding to a receptor.

Table 1: Key Biological Applications of Substituted Caprolactams

Application AreaMechanism of ActionSubstitution PatternKey Reference
Oncology Histone Deacetylase (HDAC) InhibitionHydroxamic acid at C3/C4 position[5]
Peptidomimetics

-Turn Mimicry
Freidinger Lactams (C3-amino, C6-substituents)[2]
CNS Agents Anticonvulsant (GABA modulation)Hydrophobic groups at C4/C6[6]
Antimalarial Protease InhibitionComplex macrocyclic caprolactams[7]

Advanced Protocol: Mild, Regioselective Synthesis

Objective: Synthesis of 4-tert-butyl-caprolactam via Cyanuric Chloride (TCT) mediated Beckmann Rearrangement. Rationale: The tert-butyl group acts as a conformational anchor. Using TCT avoids the high temperatures of the classical method, preventing the migration of the bulky group which would occur under thermodynamic control.

Reagents:

  • 4-tert-butylcyclohexanone oxime (1.0 eq)

  • Cyanuric Chloride (TCT) (1.0 eq)

  • ZnCl2 (0.1 eq - Co-catalyst)

  • Acetonitrile (Solvent, anhydrous)

Step-by-Step Protocol:

  • Preparation: In a flame-dried round-bottom flask under Argon, dissolve 4-tert-butylcyclohexanone oxime (10 mmol) in anhydrous Acetonitrile (50 mL).

  • Activation: Cool the solution to 0°C. Add Cyanuric Chloride (10 mmol) in one portion.

  • Catalysis: Add ZnCl2 (1 mmol). The reaction is exothermic; monitor internal temperature to ensure it stays <5°C.

  • Rearrangement: Allow the mixture to warm to room temperature (25°C) and stir for 4 hours.

    • Checkpoint: Monitor by TLC (EtOAc/Hexane 1:1). The oxime spot (

      
      ) should disappear, replaced by the more polar lactam (
      
      
      
      ).
  • Quench: Pour the reaction mixture into saturated aqueous

    
     (100 mL) to neutralize the cyanuric acid byproducts.
    
  • Extraction: Extract with DCM (3 x 50 mL). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography (Gradient: 0-5% MeOH in DCM).

Expected Outcome: >85% yield of the single regioisomer where the methylene group anti to the oxime hydroxyl has migrated.

References

  • Beckmann, E. (1886). "Zur Kenntniss der Isonitrosoverbindungen." Berichte der deutschen chemischen Gesellschaft, 19(1), 988-993. Link

  • Freidinger, R. M. (2003). "Design and Synthesis of Novel Bioactive Peptides and Peptidomimetics." Journal of Medicinal Chemistry, 46(26), 5553-5566. Link

  • De Luca, L., Giacomelli, G., & Porcheddu, A. (2002).[8] "Beckmann Rearrangement of Oximes under Very Mild Conditions." The Journal of Organic Chemistry, 67(17), 6272-6274. Link

  • Fu, G. C., & Grubbs, R. H. (1993). "The application of catalytic ring-closing olefin metathesis to the synthesis of unsaturated oxygen heterocycles." Journal of the American Chemical Society, 115(9), 3800-3801. Link

  • Mottamal, M., et al. (2015). "Histone Deacetylase Inhibitors in Clinical Studies as Templates for New Anticancer Agents." Molecules, 20(3), 3898-3941. Link

  • Hutchison, G. I., Prager, R. H., & Ward, A. D. (1980). "The synthesis of 4- and 6-substituted caprolactam derivatives by the Schmidt and Beckmann rearrangements." Australian Journal of Chemistry, 33(11), 2477-2486. Link

  • Gradillas, A., & Pérez-Castells, J. (2006). "Macrocyclization by Ring-Closing Metathesis in the Total Synthesis of Natural Products: Reaction Conditions and Limitations." Angewandte Chemie International Edition, 45(37), 6086-6101. Link

Sources

Exploratory

An In-depth Technical Guide to 5-Methylazepan-2-one (CAS 2210-07-3)

Prepared for: Researchers, Scientists, and Drug Development Professionals Foreword: Unveiling the Potential of a Substituted Caprolactam Welcome to this comprehensive technical guide on 5-Methylazepan-2-one, a fascinatin...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Potential of a Substituted Caprolactam

Welcome to this comprehensive technical guide on 5-Methylazepan-2-one, a fascinating heterocyclic compound with emerging significance in the landscape of chemical synthesis and drug discovery. As a substituted caprolactam, this molecule stands as a testament to the versatility of lactam chemistry, offering a unique scaffold for the development of novel chemical entities. This guide is crafted to provide you, the discerning researcher and scientist, with a deep dive into the core aspects of 5-Methylazepan-2-one, from its fundamental properties to its synthesis and potential applications. Our journey will be grounded in scientific rigor, offering not just protocols, but the underlying principles that govern them.

Molecular Overview and Physicochemical Properties

5-Methylazepan-2-one, also known by synonyms such as 5-Methyl-e-caprolactam, is a seven-membered cyclic amide.[1] The introduction of a methyl group at the 5-position of the azepane-2-one ring imparts specific stereochemical and electronic properties that differentiate it from its parent compound, ε-caprolactam.

A thorough understanding of its physicochemical properties is paramount for its effective use in research and development. These properties dictate its solubility, reactivity, and pharmacokinetic profile in potential therapeutic applications.

PropertyValueSource
CAS Number 2210-07-3[1]
Molecular Formula C₇H₁₃NO[1]
Molecular Weight 127.18 g/mol [1]
IUPAC Name 5-methylazepan-2-one[1]
Canonical SMILES CC1CCC(=O)NCC1[1]
InChI InChI=1S/C7H13NO/c1-6-2-3-7(9)8-5-4-6/h6H,2-5H2,1H3,(H,8,9)[1]
Computed XLogP3 0.8[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 1[1]
Rotatable Bond Count 0[1]
Exact Mass 127.099714038 Da[1]
Topological Polar Surface Area 29.1 Ų[1]

Synthesis of 5-Methylazepan-2-one: The Beckmann Rearrangement

The primary and most efficient route to 5-Methylazepan-2-one is through the Beckmann rearrangement of 4-methylcyclohexanone oxime. This classic organic reaction provides a powerful method for the transformation of an oxime into an amide.[2][3]

The Underlying Mechanism: A Step-by-Step Elucidation

The acid-catalyzed Beckmann rearrangement is a concerted process involving the migration of a group anti-periplanar to the oxime's hydroxyl group.[3] The causality behind each step is crucial for optimizing reaction conditions and yield.

  • Protonation of the Hydroxyl Group: The reaction is initiated by the protonation of the oxime's hydroxyl group by a strong acid, such as sulfuric acid. This converts the hydroxyl group into a good leaving group (water).[4]

  • Concerted Rearrangement: The group anti-periplanar to the leaving group migrates to the electron-deficient nitrogen atom, with the simultaneous departure of a water molecule. This concerted step avoids the formation of a high-energy nitrene intermediate.

  • Formation of a Nitrilium Ion: The migration results in the formation of a stable nitrilium ion intermediate.

  • Hydration: The nitrilium ion is then attacked by a water molecule.

  • Tautomerization: A final tautomerization step yields the stable lactam, 5-Methylazepan-2-one.[4]

Beckmann_Rearrangement cluster_start Starting Material cluster_reaction Reaction Pathway cluster_product Product 4-Methylcyclohexanone_Oxime 4-Methylcyclohexanone Oxime Protonation Protonation (H₂SO₄) 4-Methylcyclohexanone_Oxime->Protonation Step 1 Rearrangement Concerted Rearrangement (-H₂O) Protonation->Rearrangement Step 2 Nitrilium_Ion Nitrilium Ion Intermediate Rearrangement->Nitrilium_Ion Step 3 Hydration Hydration (+H₂O) Nitrilium_Ion->Hydration Step 4 Tautomerization Tautomerization Hydration->Tautomerization Step 5 5-Methylazepan-2-one 5-Methylazepan-2-one Tautomerization->5-Methylazepan-2-one

Caption: The acid-catalyzed Beckmann rearrangement of 4-methylcyclohexanone oxime.

Experimental Protocol: A Self-Validating System

Materials:

  • 4-Methylcyclohexanone oxime

  • Concentrated Sulfuric Acid (98%)

  • Ammonium Hydroxide solution (28%)

  • Dichloromethane (DCM)

  • Anhydrous Sodium Sulfate

  • Deionized Water

  • Ice

Equipment:

  • Round-bottom flask with a magnetic stirrer and reflux condenser

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place 4-methylcyclohexanone oxime (0.1 mol). Cool the flask in an ice bath.

  • Acid Addition: Slowly add concentrated sulfuric acid (1.0 mol) to the stirred oxime via the dropping funnel, ensuring the temperature is maintained below 10 °C. The slow addition is critical to control the exothermic reaction.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Neutralization: Carefully pour the reaction mixture onto crushed ice (approx. 500 g). Neutralize the acidic solution by the slow addition of concentrated ammonium hydroxide solution until the pH is approximately 8-9. This step must be performed in a well-ventilated fume hood due to the exothermic nature of the neutralization.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract with dichloromethane (3 x 100 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude 5-Methylazepan-2-one.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Synthesis_Workflow Start Start: 4-Methylcyclohexanone Oxime Acid_Addition Slow addition of conc. H₂SO₄ at <10°C Start->Acid_Addition Reaction Stir at room temperature (1-2h) Monitor by TLC Acid_Addition->Reaction Quenching Pour onto crushed ice Reaction->Quenching Neutralization Neutralize with NH₄OH (pH 8-9) Quenching->Neutralization Extraction Extract with Dichloromethane (3x) Neutralization->Extraction Drying Dry organic phase with Na₂SO₄ Extraction->Drying Concentration Concentrate on Rotary Evaporator Drying->Concentration Purification Purify by Vacuum Distillation or Chromatography Concentration->Purification End End: Pure 5-Methylazepan-2-one Purification->End

Caption: Experimental workflow for the synthesis of 5-Methylazepan-2-one.

Spectroscopic Characterization: The Molecular Fingerprint

Thorough spectroscopic analysis is essential for the unambiguous identification and purity assessment of 5-Methylazepan-2-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum will provide information on the number of different proton environments and their neighboring protons. Key expected signals include a singlet or doublet for the methyl group, and multiplets for the methylene protons of the azepane ring. The proton on the nitrogen will likely appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbonyl carbon will be the most downfield signal, typically in the range of 170-180 ppm. The methyl carbon will be the most upfield signal.

Infrared (IR) Spectroscopy

The IR spectrum of 5-Methylazepan-2-one will exhibit characteristic absorption bands that confirm the presence of key functional groups.

Wavenumber (cm⁻¹)VibrationFunctional Group
~3200 (broad)N-H stretchAmide
~2930, ~2860C-H stretchAlkane
~1650C=O stretchAmide (Lactam)
~1460C-H bendAlkane
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M+) for 5-Methylazepan-2-one will be observed at m/z 127. Common fragmentation patterns for amides include alpha-cleavage and McLafferty rearrangements.[6] A prominent fragment may be observed from the loss of the methyl group (M-15).

Applications in Research and Drug Development

Substituted caprolactams are valuable scaffolds in medicinal chemistry due to their conformational rigidity and ability to present substituents in defined spatial orientations.[7] The methyl group in 5-Methylazepan-2-one can influence the molecule's binding affinity to biological targets and its pharmacokinetic properties.[8]

While specific applications of 5-Methylazepan-2-one are not extensively documented in the readily available literature, its structural motif is of interest in the design of:

  • Enzyme Inhibitors: The lactam ring can mimic peptide bonds, making it a potential core for designing inhibitors of proteases and other enzymes.

  • Receptor Ligands: The defined stereochemistry of substituted caprolactams can be exploited to achieve selective binding to G-protein coupled receptors (GPCRs) and ion channels.

  • Building Blocks for Complex Molecules: 5-Methylazepan-2-one can serve as a chiral building block for the synthesis of more complex natural products and pharmaceutical agents.

The exploration of 5-Methylazepan-2-one in these areas represents a promising avenue for future research.

Safety, Handling, and Storage

As a responsible scientist, adherence to strict safety protocols is non-negotiable. While a specific Material Safety Data Sheet (MSDS) for 5-Methylazepan-2-one was not found, the following guidelines are based on the safety information for related compounds and general laboratory best practices.[9][10]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves when handling this compound.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any potential vapors or dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from heat, sparks, and open flames.[10]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion: A Scaffold of Opportunity

5-Methylazepan-2-one, though a relatively simple molecule, holds significant potential for innovation in chemical synthesis and drug discovery. Its synthesis via the robust Beckmann rearrangement is a testament to the enduring power of classic organic reactions. This guide has aimed to provide a comprehensive and practical overview of this intriguing compound, empowering researchers to explore its full potential. As with any scientific endeavor, the journey of discovery with 5-Methylazepan-2-one is just beginning, and its future applications will undoubtedly be shaped by the ingenuity and dedication of the scientific community.

References

  • Master Organic Chemistry. (n.d.). Beckmann Rearrangement. Retrieved from [Link]

  • Odinity. (2013, November 18). Synthesis of 5-Methyl-5-Hexen-2-one using the Organic Syntheses Method. Retrieved from [Link]

  • Wikipedia. (n.d.). Beckmann rearrangement. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Beckmann Rearrangement. Retrieved from [Link]

  • PubChem. (n.d.). 5-Methylazepan-2-one. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Google Patents. (n.d.). US6344564B1 - Fungicidal 2-imidazolin-5-ones and 2-imidazoline-5-thiones.
  • Preprints.org. (2025, January 30). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Retrieved from [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • Chemguide. (n.d.). Mass Spectra - Fragmentation Patterns. Retrieved from [Link]

  • MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

  • Indonesian Journal of Science & Technology. (2019, April 1). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]

  • MDPI. (n.d.). Molecular Docking and MD Modeling Techniques for the Development of Novel ROS1 Kinase Inhibitors. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2018, December 21). Safety data sheet. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of 2-amino-5-methylpyridine and the complex. Retrieved from [Link]

  • ResearchGate. (n.d.). Fragmentation pattern of compound 5. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic pathways to 5-fluoroindolin-2-one: key intermediate for sunitinib. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of 2-methylpentane. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Patsnap. (2025, September 22). How to Identify Functional Groups in FTIR Spectra. Retrieved from [Link]

  • PubMed Central. (2021, June 30). Fourier Transform Infrared Spectroscopy vibrational bands study of Spinacia oleracea and Trigonella corniculata under biochar amendment in naturally contaminated soil. Retrieved from [Link]

  • Google Patents. (n.d.). EP0211303A2 - 2-Acyl-5-methyl furans, process for their preparation and their use.
  • A Review on Medicinally Important Heterocyclic Compounds. (2022, April 28). Journal of Drug Delivery and Therapeutics, 12(2-S), 185-195.
  • ResearchGate. (n.d.). ε-Caprolactam: new by-product free synthesis routes. Retrieved from [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • AZoM. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide. Retrieved from [Link]

  • YouTube. (2022, November 22). mass spectrum & fragmentation of 2-pentanone. Retrieved from [Link]

  • MDPI. (n.d.). A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones. Retrieved from [Link]

  • PubMed. (2013). [Application of methyl in drug design]. Retrieved from [Link]

  • MDPI. (2022, December 6). An Effective Chromatography Process for Simultaneous Purification and Separation of Total Lignans and Flavonoids from Valeriana amurensis. Retrieved from [Link]

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  • Mass Spectrometry Lecture 8. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). 13C and 1H NMR study of N-5'-methylsalicylideneanilines. Retrieved from [Link]

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Foundational

Technical Monograph: 5-Methylazepan-2-one

Executive Summary 5-Methylazepan-2-one (IUPAC), also known as 5-methyl- -caprolactam , is a seven-membered lactam ring widely utilized as a chiral building block in pharmaceutical synthesis and as a monomer for modifying...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Methylazepan-2-one (IUPAC), also known as 5-methyl-


-caprolactam , is a seven-membered lactam ring widely utilized as a chiral building block in pharmaceutical synthesis and as a monomer for modifying the crystallinity of Nylon-6 polymers.[1]

Unlike its regioisomers (such as 3-methyl or 7-methylazepan-2-one), the 5-methyl derivative is unique because it can be synthesized from a symmetric precursor (4-methylcyclohexanone), eliminating the formation of regioisomeric byproducts during the ring-expansion phase.[1] This guide details the chemical identity, industrial synthesis via the Beckmann rearrangement, and modern enzymatic kinetic resolution protocols required to isolate enantiopure forms for drug development.

Chemical Identity & Structural Analysis[1][2][3]

Parameter Data
IUPAC Name 5-Methylazepan-2-one
CAS Number 2210-07-3 (Racemic)
Synonyms 5-Methyl-

-caprolactam; Hexahydro-5-methyl-2H-azepin-2-one
Molecular Formula

Molecular Weight 127.18 g/mol
Chirality C5 is a stereocenter.[1][2] Product is typically racemic (

) unless resolved.[1]
Physical State Low-melting solid or viscous liquid (MP: ~72°C; BP: ~226°C)
Stereochemical Insight

The molecule possesses a single chiral center at position 5.[1] While the precursor 4-methylcyclohexanone is achiral (possessing a plane of symmetry), the ring expansion desymmetrizes the molecule, resulting in a racemic mixture of (


)- and (

)-5-methylazepan-2-one.[1]

Synthetic Pathways & Regioselectivity[1]

The primary industrial route involves the Beckmann Rearrangement of 4-methylcyclohexanone oxime.[1] This pathway is preferred over the Schmidt reaction (ketone +


) due to better thermal control and safety profiles at scale.
Mechanism and Regiocontrol

The synthesis begins with the condensation of 4-methylcyclohexanone with hydroxylamine to form the oxime. Subsequent treatment with an acid catalyst (e.g., Polyphosphoric acid or Oleum) induces the rearrangement.

Critical Regioselectivity Note: In asymmetric ketones (e.g., 2-methylcyclohexanone), the migration of the carbon anti-periplanar to the hydroxyl group leads to a mixture of regioisomers. However, 4-methylcyclohexanone is symmetric .[1] Consequently, migration of either the C3 or C5 carbon (relative to the ketone) yields the identical product: 5-methylazepan-2-one.[1] This symmetry makes the 5-methyl isomer the most synthetically accessible substituted caprolactam.[1]

Experimental Protocol: Beckmann Rearrangement

Note: This protocol describes a standard laboratory-scale synthesis adapted from general caprolactam methodologies.[1]

Reagents:

  • 4-Methylcyclohexanone (1.0 eq)[1]

  • Hydroxylamine hydrochloride (1.2 eq)[1]

  • Sodium acetate (1.5 eq)[1]

  • Polyphosphoric acid (PPA) (Solvent/Catalyst)[1]

Step 1: Oxime Formation

  • Dissolve 4-methylcyclohexanone in ethanol.

  • Add aqueous hydroxylamine hydrochloride and sodium acetate.

  • Reflux for 2 hours. Monitor by TLC (disappearance of ketone).[1]

  • Cool, evaporate ethanol, and extract the solid oxime.[1] Recrystallize from aqueous ethanol.

Step 2: Rearrangement

  • Heat PPA to 120°C in a chemically resistant flask.

  • Add the oxime portion-wise with vigorous stirring (Exothermic reaction: maintain temp < 130°C).

  • After addition, stir at 130°C for 30 minutes to ensure complete conversion.

  • Quench: Pour the reaction mixture onto crushed ice/ammonia solution (pH > 8).

  • Isolation: Extract with chloroform (

    
    ). Dry organic layer over 
    
    
    
    and concentrate.[1]
  • Purification: Recrystallize from cyclohexane/ethyl acetate or distill under reduced pressure.

Visualization of Synthesis Logic

SynthesisPath cluster_regio Regioselectivity Control Start 4-Methylcyclohexanone (Symmetric Precursor) Oxime 4-Methylcyclohexanone Oxime (Intermediate) Start->Oxime + NH2OH·HCl - H2O Transition Transition State (Anti-migration) Oxime->Transition + Acid Catalyst (PPA/H2SO4) Product 5-Methylazepan-2-one (Racemic Mixture) Transition->Product Ring Expansion (N-Insertion) Note Symmetry of C3 and C5 ensures single regioisomer Transition->Note

Figure 1: Synthetic workflow for 5-methylazepan-2-one via Beckmann rearrangement, highlighting the symmetry-driven regiocontrol.

Chiral Resolution & Biocatalysis

For pharmaceutical applications (e.g., peptidomimetics), the racemic mixture is often unsuitable. Enzymatic Kinetic Resolution (EKR) is the gold standard for separating the enantiomers.

Chemoenzymatic Strategy

Lipases, specifically Candida antarctica Lipase B (CAL-B, typically immobilized as Novozym 435), show high enantioselectivity toward substituted lactams.[1] The process generally involves the selective hydrolysis of one enantiomer (usually the


-isomer) into the corresponding amino acid, leaving the 

-lactam unreacted.

Reaction Scheme:


[1]
Resolution Protocol
  • Setup: Suspend racemic 5-methylazepan-2-one (10 mmol) in diisopropyl ether (DIPE) or toluene containing 1 eq of water.

  • Catalysis: Add Novozym 435 (20% w/w relative to substrate).[1]

  • Incubation: Shake at 45°C - 60°C. Monitor conversion via chiral HPLC (Chiralpak AD-H column).

  • Termination: Stop reaction at 50% conversion (theoretical yield of single enantiomer). Filter off the enzyme.[1]

  • Separation:

    • The unreacted (S)-lactam remains in the organic solvent.[1]

    • The hydrolyzed (R)-amino acid (6-amino-4-methylhexanoic acid) precipitates or is extracted into an aqueous phase.[1]

Biocatalytic Pathway Diagram

KineticResolution Racemate Racemic 5-Methylazepan-2-one Process Enantioselective Hydrolysis (Organic Solvent + H2O) Racemate->Process Enzyme CAL-B Lipase (Novozym 435) Enzyme->Process Catalysis S_Isomer (S)-5-Methylazepan-2-one (Unreacted Lactam) Process->S_Isomer Remains in Organic Phase R_Product (R)-6-Amino-4-methylhexanoic acid (Ring Opened) Process->R_Product Precipitates/Aqueous Phase

Figure 2: Enzymatic kinetic resolution workflow separating the enantiomers via selective ring-opening hydrolysis.

Analytical Characterization

Researchers should verify the identity of the synthesized compound using the following spectral markers.

Method Expected Signal Interpretation

NMR
(400 MHz,

)

6.10 (br s, 1H)
Amide NH proton (broad, exchangeable).[1]

3.20 (m, 2H)
H-7 protons (adjacent to Nitrogen).[1] Downfield shift due to electronegativity.

2.45 (m, 2H)
H-3 protons (adjacent to Carbonyl).[1]

0.95 (d, 3H)
Methyl group at C5.[1] Doublet splitting indicates coupling to H-5.[1]
IR Spectroscopy 3200-3400

N-H stretch (Hydrogen bonded).[1]
1660

C=O stretch (Amide I band).[1] Characteristic of lactams.
Mass Spectrometry m/z 127

Molecular ion peak.[1]
m/z 112

Loss of methyl group.[1]

Pharmaceutical Applications

The 5-methylazepan-2-one scaffold serves as a constrained peptidomimetic.[1] By incorporating this ring into peptide chains, researchers can:

  • Restrict Conformational Freedom: The 7-membered ring locks the

    
     and 
    
    
    
    angles of the peptide backbone, potentially increasing binding affinity to receptors.
  • Proteolytic Stability: The lactam linkage is resistant to standard proteases, extending the half-life of peptide drugs.[1]

  • Nylon Modification: In polymer science, copolymerization of 5-methylazepan-2-one with caprolactam disrupts the hydrogen bonding network of Nylon-6, lowering the melting point and increasing flexibility for suture materials and drug-delivery matrices.[1]

References

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 137496, 5-Methylazepan-2-one. Retrieved from [Link]

  • Gawley, R. E. (1988).[1] The Beckmann Reactions: Rearrangements, Elimination–Additions, Fragmentations, and Rearrangement–Cyclizations.[1] Organic Reactions. Retrieved from [Link][1]

  • Carrea, G., & Riva, S. (2000).[1] Properties and synthetic applications of enzymes in organic solvents. Angewandte Chemie International Edition. (General reference for lipase-mediated resolution in organic media).

  • NIST Mass Spectrometry Data Center. 5-Methylazepan-2-one Mass Spectrum. Retrieved from [Link][1]

Sources

Exploratory

Introduction: Situating 5-Methylazepan-2-one in Modern Chemistry

An In-depth Technical Guide to the Molecular Structure of 5-Methylazepan-2-one For Researchers, Scientists, and Drug Development Professionals 5-Methylazepan-2-one, also known as 5-methylcaprolactam, is a derivative of ε...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Molecular Structure of 5-Methylazepan-2-one

For Researchers, Scientists, and Drug Development Professionals

5-Methylazepan-2-one, also known as 5-methylcaprolactam, is a derivative of ε-caprolactam, the monomer used in the large-scale production of Nylon 6. As a member of the lactam family—cyclic amides—it belongs to a class of compounds of significant interest in medicinal chemistry and drug design.[1][2] The seven-membered azepane ring provides a flexible yet constrained scaffold that is found in numerous bioactive molecules. The introduction of a methyl group at the 5-position introduces a chiral center and modulates the molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in drug development.[3][4]

This guide provides a comprehensive technical overview of the molecular structure of 5-Methylazepan-2-one. It moves beyond a simple recitation of data to explain the underlying principles and experimental logic required to synthesize and unequivocally confirm its structure. We will delve into its synthesis via the Beckmann rearrangement, explore its key physicochemical properties, and detail the multi-faceted spectroscopic analysis—including NMR, IR, and Mass Spectrometry—that serves as the cornerstone of its structural elucidation. This document is designed to serve as a practical reference for scientists engaged in chemical synthesis, structural analysis, and the development of novel therapeutics.

Molecular Architecture and Physicochemical Profile

The foundational step in understanding any molecule is to define its structure and inherent properties. 5-Methylazepan-2-one is a heterocyclic compound featuring a seven-membered ring containing one nitrogen atom (an azepane ring). A carbonyl group at the 2-position and a methyl group at the 5-position complete the structure.

The presence of the methyl group at the C5 position introduces a stereocenter, meaning 5-Methylazepan-2-one can exist as two enantiomers: (R)-5-Methylazepan-2-one and (S)-5-Methylazepan-2-one. This chirality is a critical consideration in drug development, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles.

Caption: 2D chemical structure of 5-Methylazepan-2-one.

Physicochemical Data Summary

A molecule's behavior in biological and chemical systems is governed by its physical and chemical properties. The data below, sourced from computational models and databases, provides a quantitative profile of 5-Methylazepan-2-one.[5]

PropertyValueSource
Molecular Formula C₇H₁₃NOPubChem[5]
Molecular Weight 127.18 g/mol PubChem[5]
IUPAC Name 5-methylazepan-2-onePubChem[5]
CAS Number 2210-07-3PubChem[5]
XLogP3 (Lipophilicity) 0.8PubChem[5]
Hydrogen Bond Donors 1PubChem[5]
Hydrogen Bond Acceptors 1PubChem[5]
Boiling Point (Predicted) 499.75 KCheméo[6]
Melting Point (Predicted) 345.76 KCheméo[6]

Synthesis Pathway: The Beckmann Rearrangement

The most established and industrially significant method for synthesizing ε-caprolactam and its derivatives is the Beckmann rearrangement of a cyclohexanone oxime. This acid-catalyzed reaction provides a reliable pathway to the seven-membered lactam ring system.[7][8] For 5-Methylazepan-2-one, the logical precursor is 4-methylcyclohexanone.

The causality behind this choice is clear: the rearrangement involves the migration of the carbon atom anti-periplanar to the oxime's hydroxyl group. Using 4-methylcyclohexanone oxime ensures the methyl group is retained on the ring and results in the desired 5-methyl substitution pattern on the azepan-2-one product.

Beckmann_Rearrangement_Workflow Start Start: 4-Methylcyclohexanone Step1 Oximation Reaction (+ Hydroxylamine) Start->Step1 Intermediate Intermediate: 4-Methylcyclohexanone Oxime Step1->Intermediate Step2 Beckmann Rearrangement (Acid Catalyst, e.g., H₂SO₄) Intermediate->Step2 Product Product: 5-Methylazepan-2-one Step2->Product Purification Purification (e.g., Distillation/Crystallization) Product->Purification

Caption: Synthetic workflow for 5-Methylazepan-2-one.

Experimental Protocol: Synthesis of 5-Methylazepan-2-one

This protocol is a representative procedure based on established methods for the Beckmann rearrangement.[9]

Part A: Oximation of 4-Methylcyclohexanone

  • Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.2 eq) in a 1:1 mixture of ethanol and water.

  • Reaction Initiation: Add 4-methylcyclohexanone (1.0 eq) to the solution.

  • Reflux: Heat the mixture to reflux (approx. 80-90 °C) and maintain for 2-3 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature. Slowly add cold water to precipitate the oxime product.

  • Isolation: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 4-methylcyclohexanone oxime.

Part B: Beckmann Rearrangement

  • Catalyst Preparation: In a three-necked flask fitted with a mechanical stirrer and thermometer, carefully add concentrated sulfuric acid (or oleum for industrial processes) and cool in an ice bath to below 10 °C.

  • Oxime Addition: Slowly and portion-wise, add the dried 4-methylcyclohexanone oxime from Part A to the cooled acid, ensuring the internal temperature does not exceed 15 °C. Causality Note: This slow, cooled addition is critical to control the highly exothermic reaction and prevent unwanted side reactions.

  • Reaction: Once the addition is complete, allow the mixture to warm to room temperature and then heat to 80-100 °C for 1-2 hours.

  • Neutralization: Cool the reaction mixture in an ice bath and carefully neutralize by slowly adding it to a stirred, chilled aqueous ammonia solution. This step must be performed in a well-ventilated fume hood due to the heat and fumes generated.

  • Extraction & Purification: Extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane or chloroform). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude 5-Methylazepan-2-one can be purified by vacuum distillation or recrystallization.

Spectroscopic Analysis for Structural Confirmation

The definitive confirmation of a molecule's structure relies on the integration of data from multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they create a self-validating system.

Hypothesis Hypothesized Structure: 5-Methylazepan-2-one MS Mass Spectrometry (MS) Hypothesis->MS Test 1 IR Infrared (IR) Spectroscopy Hypothesis->IR Test 2 NMR NMR Spectroscopy (¹H and ¹³C) Hypothesis->NMR Test 3 MS_Info Provides: Molecular Weight (M⁺) Fragmentation Pattern MS->MS_Info IR_Info Provides: Functional Groups (C=O, N-H) IR->IR_Info NMR_Info Provides: Chemical Environments Connectivity (H-H, C-H) NMR->NMR_Info Confirmation Structural Confirmation MS_Info->Confirmation IR_Info->Confirmation NMR_Info->Confirmation

Caption: Integrated workflow for spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and offers clues about the structure through fragmentation patterns.

  • Expected Molecular Ion (M⁺): For C₇H₁₃NO, the expected molecular ion peak will appear at a mass-to-charge ratio (m/z) of 127.[5]

  • Key Fragmentation Patterns: Carbonyl compounds often undergo characteristic cleavages.

    • Alpha-Cleavage: Cleavage of the bonds adjacent to the carbonyl group is common.[10] We would expect to see fragments corresponding to the loss of alkyl radicals.

    • McLafferty Rearrangement: While less common in cyclic systems, rearrangements can occur.[11] A characteristic fragmentation for lactams involves the loss of CO (m/z 28), leading to a potential peak at m/z 99.

Protocol: Acquiring a Mass Spectrum

  • Sample Preparation: Dissolve a small amount of purified 5-Methylazepan-2-one in a volatile solvent like methanol or acetonitrile.

  • Instrumentation: Introduce the sample into the mass spectrometer, typically using an Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) interface.

  • Data Acquisition: Acquire the spectrum in positive ion mode.

  • Analysis: Identify the molecular ion peak [M+H]⁺ at m/z 128 (for ESI) or M⁺ at m/z 127 (for GC-MS). Analyze the major fragment ions and compare them to predicted fragmentation pathways to support the proposed structure.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[12]

  • N-H Stretch: A moderate to strong absorption band is expected in the region of 3200-3400 cm⁻¹ , characteristic of the secondary amide N-H bond.

  • C-H Stretch: Strong, sharp peaks will appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹), corresponding to the sp³ C-H bonds of the methyl and methylene groups.

  • C=O Stretch (Amide I band): This is a key diagnostic peak. For a seven-membered lactam, a very strong and sharp absorption is expected around 1650-1680 cm⁻¹ . The ring strain influences this position compared to a linear amide.

Protocol: Acquiring an IR Spectrum

  • Sample Preparation: If the sample is a solid, it can be analyzed as a KBr pellet. If it is a liquid or low-melting solid, it can be analyzed as a thin film between two salt (NaCl or KBr) plates.

  • Background Scan: Run a background spectrum of the empty sample holder or pure KBr to subtract atmospheric and instrumental absorptions.

  • Sample Scan: Place the prepared sample in the IR spectrometer and acquire the spectrum.

  • Analysis: Identify the key absorption bands and assign them to the corresponding functional groups (N-H, C=O, C-H) to confirm their presence in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for detailed structural elucidation, providing information on the chemical environment, connectivity, and number of different types of protons (¹H NMR) and carbons (¹³C NMR).[13]

¹H NMR Predictions:

  • N-H Proton (1H): A broad singlet, typically in the 6.0-8.0 ppm range, which may exchange with D₂O.

  • CH₂ Protons Alpha to C=O (~2H): A multiplet around 2.2-2.5 ppm . These protons are deshielded by the adjacent electron-withdrawing carbonyl group.

  • CH₂ Protons Alpha to N (~2H): A multiplet around 3.0-3.4 ppm . These protons are deshielded by the adjacent nitrogen atom.

  • Ring CH₂ and CH Protons (~6H): A complex series of overlapping multiplets in the alkyl region, roughly 1.2-2.0 ppm . The proton on the carbon bearing the methyl group (C5) would be a multiplet within this region.

  • Methyl Protons (3H): A doublet around 0.9-1.1 ppm , coupled to the single proton on C5.

¹³C NMR Predictions:

  • Carbonyl Carbon (C=O): A signal in the 170-180 ppm range.

  • Carbons adjacent to Nitrogen/Oxygen: Signals for C2 and C7 will be in the 40-60 ppm range.

  • Other Ring Carbons: Signals for C3, C4, C5, and C6 will appear in the 20-40 ppm range.

  • Methyl Carbon: A signal in the upfield region, around 15-25 ppm . We expect to see 7 distinct signals in the broadband-decoupled ¹³C NMR spectrum, corresponding to the 7 unique carbon atoms in the molecule.

Protocol: Acquiring NMR Spectra

  • Sample Preparation: Accurately weigh and dissolve 5-10 mg of the purified sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Place the NMR tube in the spectrometer. Shim the magnetic field to achieve high homogeneity.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Integrate the signals to determine the relative number of protons for each peak.

  • ¹³C NMR Acquisition: Acquire a broadband-decoupled ¹³C spectrum. This may require a longer acquisition time due to the lower natural abundance of ¹³C.

  • Analysis: Correlate the chemical shifts, integration (for ¹H), and splitting patterns with the proposed structure of 5-Methylazepan-2-one. Advanced 2D NMR experiments like COSY (H-H correlation) and HSQC (C-H correlation) can be used to definitively assign all signals and confirm connectivity.

Relevance in Drug Discovery and Chemical Science

The lactam motif is a privileged scaffold in medicinal chemistry, most famously represented by the β-lactam antibiotics.[2][14] However, larger ring lactams, such as the azepan-2-one core, are also valuable. They serve as conformationally restrained peptide bond mimics and can be used to build complex molecules with specific three-dimensional arrangements for optimal target binding.[15][16]

The addition of a simple methyl group, as in 5-Methylazepan-2-one, is a common tactic in lead optimization for several strategic reasons:[3]

  • Increased Lipophilicity: The methyl group increases the molecule's oil/water partition coefficient (logP), which can enhance membrane permeability and oral absorption.[3]

  • Metabolic Blocking: It can block a potential site of metabolism (e.g., oxidation by cytochrome P450 enzymes), thereby increasing the drug's half-life.[3]

  • Enhanced Binding: The methyl group can fit into a specific hydrophobic pocket within a biological target's binding site, increasing potency and selectivity.

  • Chiral Recognition: It introduces a chiral center, allowing for stereospecific interactions with chiral biological targets like enzymes and receptors.

Therefore, 5-Methylazepan-2-one is not merely a chemical curiosity but represents a valuable chiral building block for the synthesis of more complex and potentially bioactive molecules.[17][18] Its well-defined structure, accessible synthesis, and modifiable scaffold make it an important tool for researchers in drug discovery and organic synthesis.

References

  • PubChem. (n.d.). 5-Methylazepan-2-one. National Center for Biotechnology Information. Retrieved from [Link]

  • G. S. C. R. Kumar, et al. (2022). Molecular Docking and MD Modeling Techniques for the Development of Novel ROS1 Kinase Inhibitors. MDPI. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing caprolactam by beckmann rearrangement for cyclohexanone-oxime.
  • Lian, J., et al. (2013). Application of methyl in drug design. Yao Xue Xue Bao. Retrieved from [Link]

  • Loza, V. V., et al. (2008). Synthesis of (5S)-5-Methylfuran-2(5H)-one and Its Dihydro Derivative. ResearchGate. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 12.2: NMR Spectra - an introduction and overview. Retrieved from [Link]

  • Medina-Franco, J. L., et al. (2019). Exploring the chemical space and the bioactivity profile of lactams: a chemoinformatic study. RSC Advances. Retrieved from [Link]

  • Chem Help ASAP. (2022). mass spectrum & fragmentation of 2-pentanone. YouTube. Retrieved from [Link]

  • Wikipedia. (n.d.). β-Lactam. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of 2-methylpentane. Retrieved from [Link]

  • RWTH Publications. (n.d.). New synthesis routes for production of ε-caprolactam by Beckmann rearrangement of cyclohexanone oxime and ammoximation. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

  • Kim, D., et al. (2023). Structural Insights for β-Lactam Antibiotics. Biomolecules & Therapeutics. Retrieved from [Link]

  • Ribelin, T. P., & Aubé, J. (2008). Synthesis of Enantiomerically Enriched (R)-5-tert-butylazepan-2-one Using a Hydroxyalkyl Azide Mediated Ring-Expansion Reaction. Nature Protocols. Retrieved from [Link]

  • Serra, S., et al. (2021). Two Complementary Synthetic Approaches to the Enantiomeric Forms of the Chiral Building Block (2,6,6-Trimethyltetrahydro-2H-pyran-2-yl)methanol: Application to the Stereospecific Preparation of the Natural Flavor Linaloyl Oxide. MDPI. Retrieved from [Link]

  • PubChem. (n.d.). 5-Methylpiperazin-2-one. National Center for Biotechnology Information. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). H-1 proton NMR spectrum of 2-methylpentane. Retrieved from [Link]

  • ResearchGate. (n.d.). Substructures defined for the identification and classification of lactams in β-, γ-, δ. Retrieved from [Link]

  • Guo, S., et al. (2011). Clean Beckmann rearrangement of cyclohexanone oxime in caprolactam-based Brønsted acidic ionic liquids. Green Chemistry. Retrieved from [Link]

  • Dömling, A. (2002). The application of multi-component reactions in drug discovery. Current Opinion in Chemical Biology. Retrieved from [Link]

  • Wikipedia. (n.d.). SHP099. Retrieved from [Link]

  • Arcon, J. P., et al. (2018). Solvents to Fragments to Drugs: MD Applications in Drug Design. MDPI. Retrieved from [Link]

  • Zhang, B., et al. (2020). Tandem synthesis of ε-caprolactam from cyclohexanone by an acidified metal-organic framework. OSTI.GOV. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]

  • Schneider, M. J., et al. (2007). Confirmatory and Quantitative Analysis of β-Lactam Antibiotics in Bovine Kidney Tissue by Dispersive Solid-Phase Extraction and Liquid Chromatography−Tandem Mass Spectrometry. Analytical Chemistry. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2H-Azepin-2-one, hexahydro-5-methyl- (CAS 2210-07-3). Retrieved from [Link]

  • NASA Technical Reports Server. (n.d.). The infrared spectra of spiropentane methylenecyclobutane and 2-methyl-1-butene. Retrieved from [Link]

  • The Chemistry Tutor. (2024). NMR of 2-methylpropan-1-ol for A-level Chemistry | H-NMR. YouTube. Retrieved from [Link]

  • Odinity. (2013). Synthesis of 5-Methyl-5-Hexen-2-one using the Organic Syntheses Method. Retrieved from [Link]

  • University of an Independent State. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation of caprolactam by Beckmann rearrangement of cyclohexanone oxime.
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  • Doc Brown's Chemistry. (n.d.). Mass spectrum of 2-methylpentane. Retrieved from [Link]

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Foundational

An In-depth Technical Guide to the Commercial Availability and Synthetic Utility of 5-Methylazepan-2-one

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Substituted Caprolactams 5-Methylazepan-2-one, a derivative of ε-caprolactam, is a seven-membered cyclic amide that serves...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Substituted Caprolactams

5-Methylazepan-2-one, a derivative of ε-caprolactam, is a seven-membered cyclic amide that serves as a valuable building block in the fields of organic synthesis and medicinal chemistry.[1] Its parent compound, caprolactam, is a cornerstone of the polymer industry, primarily used in the production of Nylon 6.[2][3] The introduction of a methyl group onto the caprolactam scaffold at the 5-position can significantly alter the molecule's steric and electronic properties.[1] This modification provides a strategic advantage in the development of novel materials and pharmaceutical candidates.[1][4] This guide offers a comprehensive overview of the commercial availability of 5-Methylazepan-2-one, its synthetic pathways, and its applications in research and drug development.

Key Chemical Properties

PropertyValueSource
CAS Number 2210-07-3PubChem[5]
Molecular Formula C₇H₁₃NOPubChem[5]
Molecular Weight 127.18 g/mol PubChem[5]
IUPAC Name 5-methylazepan-2-onePubChem[5]
Synonyms 5-Methyl-2-azepanone, γ-Methyl-ε-caprolactam, 5-MethylcaprolactamPubChem[5]

Commercial Availability and Procurement

5-Methylazepan-2-one is readily available for research and commercial purposes through various chemical suppliers. It is typically offered in differing quantities and purities to suit a range of laboratory and industrial needs. As this compound is intended for professional research and manufacturing, it is not available for consumer or medical use.[6]

Table of Representative Suppliers

SupplierNoted ForIntended Use
BenchChem Providing substituted lactam compounds for research.Research Use Only[1]
BLD Pharm Offering a range of heterocyclic building blocks.Research Use Only[7]
CP Lab Safety Supplying chemicals for professional and industrial use.Manufacturing, Research Laboratories, Industrial/Commercial Use[6]
Thermo Scientific A major supplier of chemicals for various scientific applications.Research and Development

When procuring 5-Methylazepan-2-one, it is crucial to obtain the corresponding Safety Data Sheet (SDS) and adhere to all recommended safety protocols. The compound is associated with GHS hazard statements indicating it may cause skin, eye, and respiratory irritation.[1]

Strategic Synthesis of 5-Methylazepan-2-one

While commercially available, a foundational understanding of the synthesis of substituted caprolactams is essential for researchers aiming to create novel derivatives or scale up production. The classic Beckmann rearrangement of cyclohexanone oxime is a primary industrial route to the parent ε-caprolactam.[2] However, for substituted variants like 5-Methylazepan-2-one, more targeted synthetic strategies are often employed.

One effective method for preparing 5-substituted caprolactams is through a ring-expansion reaction of a corresponding 4-substituted cyclohexanone.[8] This approach offers a versatile pathway to enantiomerically enriched lactams, which are of significant interest in drug development. Another modern approach involves a photochemical dearomative ring expansion of nitroarenes, which can be converted to the desired caprolactams in a few steps.[9]

Below is a representative, generalized protocol for a ring-expansion synthesis.

Experimental Protocol: Diastereoselective Ring-Expansion for 5-Substituted Caprolactam Synthesis

This protocol is adapted from methodologies described for the synthesis of enantiomerically enriched substituted caprolactams.[8]

Objective: To synthesize a 5-substituted caprolactam from a 4-substituted cyclohexanone.

Materials:

  • 4-Methylcyclohexanone

  • (R)-1-phenyl-3-azidopropanol (or other suitable chiral azide)

  • Boron trifluoride etherate (BF₃•OEt₂)

  • Anhydrous solvent (e.g., dichloromethane)

  • Standard workup and purification reagents (e.g., sodium bicarbonate solution, brine, magnesium sulfate, silica gel for chromatography)

Procedure:

  • Preparation of the Chiral Azide: The chiral azidopropanol derivative can be prepared from a commercially available halide precursor in a single step.[8]

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-methylcyclohexanone and the chiral azidopropanol in anhydrous dichloromethane.

  • Lewis Acid Addition: Cool the reaction mixture to the appropriate temperature (typically 0 °C to -78 °C to control selectivity) using an ice or dry ice/acetone bath.

  • Reaction Execution: Slowly add boron trifluoride etherate (BF₃•OEt₂) to the stirred solution. The Lewis acid promotes the ring-expansion reaction.[8]

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching and Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Allow the mixture to warm to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane. Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product, a lactam with a chiral nitrogen substituent, can then be purified by flash column chromatography on silica gel.

  • Chiral Auxiliary Removal: The chiral group on the nitrogen is typically removed in a two-stage process to yield the final, enantiomerically enriched 5-methylazepan-2-one.[8]

Synthetic Workflow Diagram

SynthesisWorkflow cluster_prep Step 1: Reagent Preparation cluster_reaction Step 2: Core Reaction cluster_purification Step 3: Isolation & Purification cluster_final Step 4: Final Product Start 4-Methylcyclohexanone Reaction Ring Expansion (BF3•OEt2, CH2Cl2) Start->Reaction Azide Chiral Azide Azide->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Quench Chromatography Column Chromatography Workup->Chromatography FinalProduct 5-Methylazepan-2-one Chromatography->FinalProduct Auxiliary Removal

Caption: Workflow for the synthesis of 5-Methylazepan-2-one.

Applications in Research and Drug Development

The azepanone ring is a privileged scaffold in medicinal chemistry, appearing in various therapeutic agents.[2] The introduction of a methyl group, as in 5-Methylazepan-2-one, is a key strategy in lead compound optimization for several reasons:

  • Modulation of Physicochemical Properties: A methyl group can alter a molecule's solubility, lipophilicity, and conformational profile.[4]

  • Pharmacodynamic Effects: The steric bulk and electronic effects of the methyl group can influence how a molecule binds to its biological target, potentially enhancing potency or selectivity.[4]

  • Pharmacokinetic Improvement: Methylation can block sites of metabolism, thereby improving the metabolic stability and half-life of a drug candidate.[4]

As a versatile building block, 5-Methylazepan-2-one is used to generate libraries of novel compounds for screening in drug discovery programs.[1] Its utility extends beyond pharmaceuticals into materials science, where it can be used as a monomer to create specialized polyamides with modified thermal and mechanical properties.[1]

Conceptual Application Pathway

Applications cluster_pharma Medicinal Chemistry cluster_materials Materials Science Core 5-Methylazepan-2-one (Building Block) LeadOpt Lead Optimization Core->LeadOpt LibGen Compound Library Generation Core->LibGen Monomer Monomer for Polymerization Core->Monomer Scaffold Novel Scaffolds LeadOpt->Scaffold LibGen->Scaffold Polymer Specialty Polyamides Monomer->Polymer

Caption: Applications of 5-Methylazepan-2-one in science.

Conclusion

5-Methylazepan-2-one is a commercially accessible and synthetically valuable compound for professionals in drug development and materials science. Its availability from major chemical suppliers facilitates its use in a wide array of research applications. A thorough understanding of its synthesis, particularly through modern ring-expansion methodologies, empowers researchers to develop novel derivatives. The strategic incorporation of the 5-methyl-substituted caprolactam scaffold continues to be a promising avenue for the discovery of new therapeutics and advanced materials.

References

  • Title: 5-Methylazepan-2-one | C7H13NO | CID 137496 Source: PubChem URL: [Link]

  • Title: Conformational studies on substituted ε-caprolactams by X-ray crystallography and NMR spectroscopy Source: New Journal of Chemistry (RSC Publishing) URL: [Link]

  • Title: N-Methyl-epsilon-caprolactam, 500g, Each Source: CP Lab Safety URL: [Link]

  • Title: Synthesis And Characterization Of Caprolactam Derivatives Via The Wittig– Claisen Protocol: A Comprehensive Study Source: RJ Wave URL: [Link]

  • Title: [Application of methyl in drug design] Source: PubMed URL: [Link]

  • Title: Synthesis of (5S)-5-methylfuran-2(5H)-one and its dihydro derivative Source: ResearchGate URL: [Link]

  • Title: A Photochemical Strategy for the Synthesis of Caprolactams via Dearomative Ring Expansion of Nitroarenes Source: Thieme E-Books & E-Journals URL: [Link]

  • Title: Caprolactam | C6H11NO | CID 7768 Source: PubChem URL: [Link]

  • Title: Synthesis of Enantiomerically Enriched (R)-5-tert-butylazepan-2-one Using a Hydroxyalkyl Azide Mediated Ring-Expansion Reaction Source: PubMed URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Synthesis of 5-Methylazepan-2-one via Beckmann Rearrangement

Abstract: This document provides a comprehensive guide for the synthesis of 5-methylazepan-2-one, a substituted ε-caprolactam derivative. The protocol employs a two-step process commencing with the oximation of 4-methylc...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the synthesis of 5-methylazepan-2-one, a substituted ε-caprolactam derivative. The protocol employs a two-step process commencing with the oximation of 4-methylcyclohexanone, followed by an acid-catalyzed Beckmann rearrangement. This application note details the underlying chemical principles, a step-by-step experimental procedure, purification techniques, and methods for analytical characterization. The content is designed for researchers in organic synthesis, medicinal chemistry, and materials science, offering both a practical laboratory guide and a deeper understanding of the reaction mechanism and experimental design choices.

Introduction and Strategic Overview

5-Methylazepan-2-one is a derivative of ε-caprolactam, the monomeric precursor to Nylon-6. The introduction of functional groups onto the caprolactam scaffold is a key strategy in developing novel polymers and pharmacologically active agents.[1][2] The seven-membered lactam ring provides a versatile and conformationally unique backbone for further chemical modification.

The synthesis described herein follows a classic and robust pathway: the Beckmann rearrangement. This reaction is the cornerstone of industrial ε-caprolactam production and involves the transformation of an oxime into an amide under acidic conditions.[3][4] Our strategy involves two primary stages:

  • Oximation: The conversion of commercially available 4-methylcyclohexanone into 4-methylcyclohexanone oxime.

  • Rearrangement: The acid-catalyzed rearrangement of the intermediate oxime to yield the target lactam, 5-methylazepan-2-one.

A critical aspect of this specific synthesis is the regioselectivity of the rearrangement step. The oxime of an unsymmetrical ketone can exist as two stereoisomers (E/Z isomers). The Beckmann rearrangement proceeds via the migration of the alkyl group that is anti-periplanar to the hydroxyl leaving group.[5][6] Consequently, the rearrangement of 4-methylcyclohexanone oxime will produce a mixture of two isomeric lactams: 5-methylazepan-2-one and 3-methylazepan-2-one . This protocol includes purification steps to isolate the desired 5-methyl isomer.

Reaction Mechanism: The Beckmann Rearrangement

The Beckmann rearrangement is a quintessential organic reaction for converting ketoximes into amides.[7] The mechanism, catalyzed by a strong Brønsted acid such as sulfuric acid, proceeds as follows:

  • Protonation: The hydroxyl group of the oxime is protonated by the acid. This converts the hydroxyl group into a much better leaving group (H₂O).[8]

  • Concerted Rearrangement and Water Elimination: In a rate-limiting, concerted step, the C-C bond anti-periplanar to the N-O bond migrates to the electron-deficient nitrogen atom, simultaneously displacing a molecule of water.[4][6] This 1,2-shift results in the formation of a highly reactive nitrilium ion intermediate.

  • Nucleophilic Attack by Water: The electrophilic carbon of the nitrilium ion is attacked by a water molecule from the solvent.

  • Deprotonation and Tautomerization: A subsequent deprotonation yields an imidic acid, which rapidly tautomerizes to the more stable amide (in this case, the cyclic amide or lactam) product.[5]

G cluster_mech Beckmann Rearrangement Mechanism Oxime 4-Methylcyclohexanone Oxime ProtonatedOxime Protonated Oxime Oxime->ProtonatedOxime + H⁺ Nitrilium Nitrilium Ion Intermediate ProtonatedOxime->Nitrilium 1,2-Alkyl Shift, - H₂O ImidicAcid Imidic Acid Nitrilium->ImidicAcid + H₂O, - H⁺ Lactam 5-Methylazepan-2-one (Lactam) ImidicAcid->Lactam Tautomerization

Caption: Key mechanistic steps of the acid-catalyzed Beckmann rearrangement.

Detailed Experimental Protocol

This protocol is designed for the synthesis of approximately 5 grams of the mixed lactam isomers, which can then be separated.

Materials and Reagents
Reagent/MaterialFormulaM.W. ( g/mol )QuantitySupplier Notes
4-MethylcyclohexanoneC₇H₁₂O112.1710.0 g (89.1 mmol)Purity >98%
Hydroxylamine HydrochlorideNH₂OH·HCl69.497.44 g (107 mmol)
Sodium Acetate TrihydrateCH₃COONa·3H₂O136.0814.6 g (107 mmol)
Ethanol (95%)C₂H₅OH46.0750 mL
Deionized WaterH₂O18.02~500 mL
Polyphosphoric Acid (PPA)Hₙ₊₂PₙO₃ₙ₊₁N/A100 g115% H₃PO₄ basis
Dichloromethane (DCM)CH₂Cl₂84.93300 mLFor extraction
Saturated Sodium BicarbonateNaHCO₃ (aq)84.01200 mLFor neutralization
Anhydrous Sodium SulfateNa₂SO₄142.04~20 gFor drying

Safety Precautions:

  • All operations should be conducted in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.

  • Polyphosphoric acid is highly corrosive and viscous. Handle with extreme care. Upon contact with water, it generates significant heat.

  • Dichloromethane is a volatile and suspected carcinogen. Avoid inhalation and skin contact.

Step 1: Synthesis of 4-Methylcyclohexanone Oxime
  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-methylcyclohexanone (10.0 g, 89.1 mmol), hydroxylamine hydrochloride (7.44 g, 107 mmol), sodium acetate trihydrate (14.6 g, 107 mmol), and 95% ethanol (50 mL).

  • Heat the mixture to reflux with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system. The starting ketone should be consumed within 2-4 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Slowly pour the reaction mixture into a beaker containing 300 mL of cold deionized water with gentle stirring. A white precipitate of the oxime will form.

  • Allow the suspension to stand for 30 minutes in an ice bath to maximize precipitation.

  • Collect the white solid by vacuum filtration using a Büchner funnel.[9] Wash the solid with three portions of cold deionized water (3 x 50 mL).

  • Dry the collected 4-methylcyclohexanone oxime under vacuum to a constant weight. The expected yield is typically 90-95%. The product can be used in the next step without further purification.

Step 2: Beckmann Rearrangement to 5-Methylazepan-2-one
  • In a 500 mL three-necked flask fitted with a mechanical stirrer, a thermometer, and a nitrogen inlet, carefully add polyphosphoric acid (100 g).

  • Begin stirring and heat the PPA to 80 °C in an oil bath.

  • Once the temperature is stable, add the dried 4-methylcyclohexanone oxime (from Step 1) in small portions over 30 minutes, ensuring the reaction temperature does not exceed 120 °C. The addition is exothermic.

  • After the addition is complete, continue to stir the mixture at 110-120 °C for 1 hour.

  • Cool the reaction mixture to below 50 °C. Very slowly and carefully, quench the reaction by pouring the viscous mixture onto 400 g of crushed ice in a large beaker, with vigorous stirring. This step is highly exothermic and must be performed with caution in a fume hood.

  • Neutralize the acidic aqueous solution to a pH of ~8 by the slow, portion-wise addition of solid sodium bicarbonate, followed by a saturated aqueous solution of NaHCO₃. Be cautious of vigorous gas (CO₂) evolution.

  • Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3 x 100 mL).

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield a crude, oily product containing a mixture of 5-methylazepan-2-one and 3-methylazepan-2-one.

Step 3: Purification

The separation of the 5-methyl and 3-methyl isomers is challenging but can be achieved by fractional distillation under reduced pressure or by column chromatography on silica gel.

  • Fractional Vacuum Distillation: Distill the crude oil using a short-path distillation apparatus under high vacuum. Collect fractions based on boiling point. The isomers will have very similar boiling points, so a column with high theoretical plates is recommended.

  • Column Chromatography: A more effective method for laboratory scale. Use a silica gel column with a gradient eluent system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with ethyl acetate. Monitor fractions by TLC to isolate the desired isomer.

Experimental Workflow and Data Summary

Caption: Experimental workflow for the synthesis of 5-Methylazepan-2-one.

Characterization of 5-Methylazepan-2-one

Proper characterization is essential to confirm the structure and purity of the final product.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic peaks for the methyl group (a doublet), the methine proton adjacent to the methyl group, and several multiplets for the methylene protons of the seven-membered ring. A broad singlet corresponding to the N-H proton will also be present.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will confirm the presence of seven distinct carbon atoms, including a peak in the amide carbonyl region (~175-180 ppm).

  • FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum provides crucial functional group information. Expect to see a strong C=O (amide I) stretching band around 1640-1660 cm⁻¹ and a broad N-H stretching band around 3200-3300 cm⁻¹.[1]

  • MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the product (C₇H₁₃NO, M.W. = 127.18 g/mol ). The analysis should show a molecular ion peak [M]⁺ at m/z = 127 or a protonated molecular ion peak [M+H]⁺ at m/z = 128.

References

  • RJ Wave. (n.d.). Synthesis And Characterization Of Caprolactam Derivatives Via The Wittig– Claisen Protocol: A Comprehensive Study.
  • Benchchem. (n.d.). The Chemistry of Caprolactam Derivatives: A Technical Guide for Drug Development Professionals.
  • ResearchGate. (n.d.). Synthesis of ϵ‐caprolactam derivatives. | Download Scientific Diagram.
  • RWTH Publications. (n.d.). New synthesis routes for production of ε-caprolactam by Beckmann rearrangement of cyclohexanone oxime and ammoximation.
  • ResearchGate. (n.d.). An overview of caprolactam synthesis | Request PDF.
  • Chemistry Steps. (n.d.). Beckmann Rearrangement.
  • Alfa Chemistry. (n.d.). Beckmann Rearrangement.
  • Master Organic Chemistry. (n.d.). Beckmann Rearrangement.
  • Wikipedia. (n.d.). Beckmann rearrangement.
  • Wikipedia. (n.d.). Schmidt reaction.
  • Organic Chemistry Portal. (n.d.). Beckmann Rearrangement.
  • Benchchem. (n.d.). Application Notes and Protocols: Synthesis of Biologically Active Molecules from 2-Methylacetophenone.

Sources

Application

Application Note: High-Performance Anionic Ring-Opening Polymerization of 5-Methylazepan-2-one

Executive Summary & Strategic Rationale This guide details the Anionic Ring-Opening Polymerization (AROP) of 5-Methylazepan-2-one (also known as 5-methyl-ε-caprolactam). While hydrolytic polymerization is common for indu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

This guide details the Anionic Ring-Opening Polymerization (AROP) of 5-Methylazepan-2-one (also known as 5-methyl-ε-caprolactam). While hydrolytic polymerization is common for industrial Nylon 6 fibers, it is kinetically sluggish and ill-suited for the precision required in functional material development.

Why Anionic ROP?

  • Kinetics: AROP proceeds minutes to seconds, compared to hours for hydrolytic methods.

  • Control: The "Activated Monomer Mechanism" allows for strict control over molecular weight and polydispersity (PDI) at lower temperatures (140–160°C), minimizing thermal degradation.

  • Material Advantage: The 5-methyl substitution acts as an internal plasticizer. Unlike standard Nylon 6, the resulting polymer, Poly(5-methyl-ε-caprolactam) , exhibits reduced crystallinity and lower melting temperature (

    
    ), offering enhanced solubility and flexibility—critical traits for drug delivery matrices and flexible engineering thermoplastics.
    

Mechanistic Foundation: The Activated Monomer Pathway

To master this protocol, one must understand that the propagating species is not the polymer chain end attacking a monomer, but rather the monomer anion attacking the N-acylated chain end. This is the Activated Monomer Mechanism (AMM) .

The Two-Component Requirement
  • Catalyst (Base): Generates the lactam anion (e.g., Sodium Caprolactamate).

  • Activator (Initiator): An N-acyl lactam (e.g., N-acetylcaprolactam) that lowers the activation energy by providing an initial imide linkage.

Critical Insight: Without an activator, the reaction suffers from a long, unpredictable induction period (the "thermal initiation" phase). With an activator, polymerization is immediate.

Mechanistic Pathway Visualization

AROP_Mechanism Monomer 5-Methylazepan-2-one Anion Lactam Anion (Nucleophile) Monomer->Anion Deprotonation Polymer Poly(5-methyl-ε-caprolactam) Monomer->Polymer Ring Opening Base Catalyst (Base) (e.g., NaH, t-BuO-) Base->Anion Intermed N-Acylated Dimer (Active Center) Anion->Intermed Attacks Activator Activator Activator (N-Acetylcaprolactam) Activator->Intermed Intermed->Polymer Propagation Cycle (Fast Proton Transfer)

Figure 1: The Activated Monomer Mechanism (AMM). The lactam anion attacks the N-acyl bond of the activator/growing chain, followed by rapid proton exchange with a monomer.

Experimental Protocols

Protocol A: Monomer Purification (The "Self-Validating" Step)

Context: Anionic polymerization is intolerant to moisture. Water acts as a chain terminator, deactivating the catalyst. If your reaction bubbles or turns yellow/brown prematurely, your monomer is wet.

Materials:

  • 5-Methylazepan-2-one (Crude)

  • Calcium Hydride (CaH₂)

  • High-vacuum Schlenk line (< 0.1 mbar)

Step-by-Step:

  • Dissolution: Dissolve monomer in dry benzene or toluene (optional, if solid at RT; 5-methyl isomer is often a low-melting solid or viscous liquid).

  • Drying: Stir over powdered CaH₂ (5% w/w) for 12 hours at 60°C under Argon.

  • Distillation: Perform a fractional vacuum distillation.

    • Discard the first 10% (heads).

    • Collect the middle fraction.

    • Validation: The distillate should be colorless.

  • Storage: Store in a glovebox or sealed ampoules under Argon. Do not store longer than 1 week.

Protocol B: Bulk Polymerization (Melt)

Target: High Molecular Weight Polymer (~50-100 kDa) Scale: 20 g Monomer

Reagents:

  • Monomer: Purified 5-Methylazepan-2-one (20 g, ~157 mmol)

  • Catalyst Precursor: Sodium Hydride (NaH), 60% dispersion in oil (0.12 g, ~3 mmol, 2 mol%). Note: Wash NaH with dry hexane to remove oil before use.

  • Activator: N-Acetylcaprolactam (0.47 g, ~3 mmol, 2 mol%).

Workflow Visualization:

Workflow cluster_prep Preparation Phase cluster_rxn Reaction Phase cluster_post Post-Processing P1 Monomer Melting (T > 60°C) P2 Degassing (Vacuum/N2 Cycles) P1->P2 R1 Catalyst Generation (Add NaH -> H2 gas evolution) P2->R1 R2 Temp Equilibration (140°C - 150°C) R1->R2 R3 Injection of Activator (Start t=0) R2->R3 R4 Viscosity Increase (Solidification) R3->R4 Q1 Quench (Cooling) R4->Q1 Q2 Extraction (Methanol/Water) Q1->Q2

Figure 2: Step-by-step experimental workflow for the bulk polymerization process.

Detailed Steps:

  • Setup: Place 20 g of monomer in a 100 mL flamed-dried Schlenk flask equipped with a magnetic stir bar and nitrogen inlet.

  • Catalyst Formation (In-Situ):

    • Heat monomer to 80°C (above melting point) under N₂ flow.

    • Add washed NaH.

    • Observation: Vigorous bubbling (H₂) indicates formation of Sodium 5-methylcaprolactamate.

    • Apply vacuum briefly to remove dissolved H₂, then repressurize with N₂.

  • Equilibration: Raise temperature to 150°C .

    • Note: Unlike unsubstituted Nylon 6 (

      
      C), the 5-methyl derivative has a lower 
      
      
      
      . 150°C ensures a melt state without excessive thermal degradation.
  • Initiation: Rapidly inject the Activator (N-Acetylcaprolactam) via syringe.

  • Polymerization:

    • Stirring will seize within 2–10 minutes (Trommsdorff effect).

    • Continue heating for 30–60 minutes to ensure conversion.

  • Quenching: Cool the flask to room temperature. The polymer will be a tough, opaque/translucent solid.

  • Purification:

    • Grind the polymer.

    • Soxhlet extraction with Methanol for 24 hours (removes unreacted monomer and oligomers).

    • Dry under vacuum at 60°C.

Characterization & Data Interpretation

Compare your results against these baseline expectations. Significant deviations suggest impurity issues.

MetricMethodExpected Value (Poly-5-Me-CL)Standard Nylon 6Interpretation
Conversion Gravimetric> 90%> 95%Lower conversion indicates catalyst death (moisture).

DSC (10°C/min)~40–45°C~50°CMethyl group increases free volume, lowering

.

DSC170–185°C220°CSubstituted lactams have lower crystallinity.
Solubility VisualSoluble in m-Cresol, Formic AcidSoluble in Formic Acid5-Me polymer may show improved solubility in alcohols/CHCl3 mixtures.

Troubleshooting: The Self-Validating System

Use these cues to diagnose failure modes in real-time:

  • No Viscosity Rise after 10 mins:

    • Diagnosis: "Dead" Catalyst.

    • Cause: Monomer contained > 0.02% water.

    • Fix: Redistill monomer; increase catalyst load to 3 mol%.

  • Yellow/Brown Discoloration:

    • Diagnosis: Oxidation.

    • Cause: Oxygen leak in Schlenk line or high-temp degradation.

    • Fix: Check N₂ purity; reduce reaction temp to 140°C.

  • Low Molecular Weight (Brittle Polymer):

    • Diagnosis: High Initiator Concentration.

    • Cause: Ratio of [Monomer]/[Activator] determines DP (Degree of Polymerization).

    • Fix: Reduce Activator concentration to 0.5 - 1.0 mol%.

References

  • Sebenda, J. (1978). "Lactams."[1][2][3] In Comprehensive Chemical Kinetics, Vol 15. Elsevier.

    • Foundational text on the Activ
  • Russo, S., et al. (2006). "Anionic polymerization of ε-caprolactam: A route to novel macromolecular architectures." Progress in Polymer Science.

    • Modern review of anionic lactam polymeriz
  • Udipi, K., et al. (1997). "Polymerization of substituted lactams." Journal of Applied Polymer Science.

    • Specifics on methyl-substituted kinetics and thermal properties.
  • Biagini, G., et al. (2022). "Advances in Anionic Ring-Opening Polymerization of Lactams for Bio-based Polyamides." Polymers.[4][1][2][3][5][6][7][8][9][10]

    • Recent protocols for functionalized lactams.

Sources

Method

Application Note: Anionic Ring-Opening Polymerization of 5-Methylazepan-2-one

This Application Note is designed for research scientists and process engineers in the pharmaceutical and materials science sectors. It details the polymerization of 5-Methylazepan-2-one ( -methyl- -caprolactam), a struc...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research scientists and process engineers in the pharmaceutical and materials science sectors. It details the polymerization of 5-Methylazepan-2-one (


-methyl-

-caprolactam), a structural derivative of

-caprolactam, to synthesize modified Nylon 6.

Executive Summary

Standard Nylon 6 (Polycaprolactam) is a semi-crystalline engineering thermoplastic with high tensile strength but limited flexibility and high processing temperatures (


). The incorporation of a methyl group at the 5-position of the azepan-2-one ring introduces steric irregularity into the polymer backbone.[1]

Using 5-Methylazepan-2-one as a monomer offers three distinct advantages for biomedical and drug-delivery applications:

  • Reduced Crystallinity: The methyl substituent disrupts hydrogen bonding sheets, lowering the melting point and increasing transparency.

  • Tunable Degradation: Lower crystallinity facilitates faster hydrolytic degradation compared to homopolymer PA6, making it suitable for absorbable sutures or matrices.

  • Enhanced Solubility: Improved solubility in common organic solvents facilitates the fabrication of drug-eluting films or coatings.

This guide provides a validated protocol for the Activated Anionic Ring-Opening Polymerization (AAROP) of 5-methylazepan-2-one.

Chemical & Physical Properties

Understanding the monomer's properties is critical for the strict moisture control required in anionic polymerization.

Property

-Caprolactam (Standard)
5-Methylazepan-2-one (Target)Impact on Process
Structure Unsubstituted 7-membered lactamMethyl group at C5 (

-position)
Steric hindrance slows propagation rate (

).
Melting Point


(approx)
Lower processing temperature required.
Hygroscopicity HighModerateCRITICAL: Moisture deactivates the catalyst.
Polymer



Polymer remains molten at lower temps.

Reaction Mechanism: Activated Anionic Ring-Opening Polymerization (AAROP)

Unlike hydrolytic polymerization (which requires high heat/pressure and hours of reaction time), AAROP proceeds rapidly (minutes) at lower temperatures. It follows an "Activated Monomer" mechanism.

Mechanism Workflow
  • Initiation: A strong base (Catalyst) removes the proton from the lactam nitrogen, creating a lactamate anion.

  • Activation: The lactamate anion attacks an N-acyl lactam (Activator), creating the initial imide linkage.

  • Propagation: The lactamate anion (activated monomer) attacks the exocyclic carbonyl of the growing chain, opening the ring and regenerating the anion for the next cycle.

AROP_Mechanism Monomer 5-Methylazepan-2-one (Monomer) Anion Lactamate Anion (Nucleophile) Monomer->Anion Deprotonation Base Catalyst Base (NaH or Na-Caprolactamate) Base->Anion Imide N-Acyllactam (Growth Center) Anion->Imide Attacks Activator Activator Activator (N-Acetyl Caprolactam) Activator->Imide Polymer Poly(5-methyl-PA6) Imide->Polymer Propagation Cycle (Ring Opening) Polymer->Anion Regenerates Anion

Figure 1: Cycle of Activated Anionic Ring-Opening Polymerization. The reaction is autocatalytic relative to the anion concentration.

Experimental Protocol

Safety Note: This reaction uses Sodium Hydride (NaH), which releases flammable hydrogen gas. Perform all steps under inert atmosphere (Nitrogen or Argon).

Reagents & Equipment[4]
  • Monomer: 5-Methylazepan-2-one (Recrystallized from hexanes, dried in vacuo over

    
     for 24h).
    
  • Catalyst: Sodium Hydride (60% dispersion in oil) OR Sodium Caprolactamate (1.0 M in caprolactam).

  • Activator: N-Acetyl-

    
    -caprolactam (Liquid) or C20 (Commercial activator).
    
  • Apparatus: 3-neck round bottom flask, mechanical stirrer (high torque), nitrogen inlet/outlet, oil bath.

Step-by-Step Synthesis

Goal: Target Molecular Weight (


) ~25,000  g/mol .
  • Monomer Preparation (Moisture Removal):

    • Charge 50 g of 5-methylazepan-2-one into the flask.

    • Heat to

      
       under vacuum (<1 mbar) for 30 minutes to remove trace water.
      
    • Checkpoint: The melt must be completely clear. Any turbidity indicates moisture which will kill the catalyst.

  • Catalyst Formation (In-Situ):

    • Backfill flask with dry Nitrogen.

    • Add 0.5 mol% Sodium Hydride (relative to monomer).

    • Observation: Vigorous bubbling (

      
       release). Stir until bubbling ceases (approx. 10-15 mins).
      
    • Result: Formation of Sodium 5-methyl-caprolactamate.

  • Polymerization:

    • Adjust oil bath temperature to

      
       . (Note: This is lower than the 
      
      
      
      used for standard PA6 to prevent side reactions common with substituted lactams).
    • Add 0.5 mol% Activator (N-Acetyl caprolactam) via syringe.

    • Rapid Kinetics: The viscosity will increase drastically within 2–5 minutes.

    • Maintain temperature for 30–60 minutes to ensure high conversion (>95%).

  • Quenching & Work-up:

    • Cool the flask to room temperature. The polymer will solidify into a tough, opaque/translucent block.

    • Grind the polymer into coarse powder.

    • Extraction: Reflux in hot water or methanol for 6 hours to remove unreacted monomer (equilibrium monomer content is typically higher for substituted lactams).

    • Dry in a vacuum oven at

      
       for 24 hours.
      

Characterization & Quality Control

Thermal Analysis (DSC)

The methyl group introduces a defect in the crystal lattice.

  • Standard PA6: Sharp

    
     at 
    
    
    
    .
  • Poly(5-methyl-PA6): Broadened melting peak, typically

    
     .
    
  • 
     Shift:  The glass transition temperature may shift slightly higher than PA6 (
    
    
    
    ) due to restricted rotation caused by the methyl group, often observed around
    
    
    .
NMR Validation

Dissolve 10 mg polymer in deuterated formic acid (


) or HFIP.
  • 
     NMR:  Look for the doublet (methyl group) at 
    
    
    
    ppm.
  • Integration: Ratio of methyl protons (3H) to the

    
    -methylene protons (2H, near carbonyl, 
    
    
    
    ppm) confirms the structure.

Applications in Drug Development

The specific utility of this monomer lies in copolymerization . By mixing 5-methylazepan-2-one with standard


-caprolactam, researchers can fine-tune the degradation rate of medical devices.

Applications Monomer 5-Methylazepan-2-one Copolymer Copolymerization with Caprolactam Monomer->Copolymer Prop1 Lower Crystallinity Copolymer->Prop1 Prop2 Increased Flexibility Copolymer->Prop2 App1 Absorbable Sutures (Faster hydrolysis) Prop1->App1 App2 Drug Eluting Matrices (Higher permeability) Prop1->App2 App3 Transparent Tubing (Catheters) Prop2->App3

Figure 2: Structure-Property-Application relationship for methyl-substituted polyamides.

Formulation Note for Matrices:

For drug delivery matrices, the monomer equilibrium is critical. Substituted lactams often have a higher equilibrium monomer concentration (3-8%) compared to PA6 (<1%). Thorough extraction (Step 4.2) is mandatory to prevent monomer toxicity in biological settings.

References

  • Russo, A., et al. (2021). Anionic Ring-Opening Polymerization of Lactams: Mechanisms and Applications. Polymers, 13(15), 2561. (Contextual grounding on AROP mechanism).
  • Udipi, K., et al. (2000). Polymerization of substituted caprolactams and properties of their polymers. Journal of Applied Polymer Science. (General reference for substituted lactam kinetics).
  • Lofgren, A., et al. (1995). Synthesis and Characterization of Biodegradable Homopolymers and Block Copolymers Based on 1,5-Dioxepan-2-one. Journal of Macromolecular Science. Retrieved from [Link] (Comparative degradation mechanisms).

Sources

Application

Application Note: 5-Methylazepan-2-one in Medicinal Chemistry

[1] Part 1: Executive Summary & Structural Logic The Scaffold at a Glance 5-Methylazepan-2-one (CAS: 2210-07-3) is a seven-membered lactam characterized by a single methyl substituent at the C5 position.[1][2] Unlike its...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Part 1: Executive Summary & Structural Logic

The Scaffold at a Glance

5-Methylazepan-2-one (CAS: 2210-07-3) is a seven-membered lactam characterized by a single methyl substituent at the C5 position.[1][2] Unlike its unsubstituted parent (


-caprolactam), the introduction of the methyl group breaks the symmetry of the ring, creating a chiral center. In drug discovery, this molecule transitions from a simple polymer monomer to a high-value chiral building block  used to introduce conformational constraints in peptidomimetics and serve as a lipophilic spacer in bivalent ligands.
Pharmacophore Utility: Why This Ring?

In the context of Hit-to-Lead (H2L) optimization, 5-methylazepan-2-one offers three distinct advantages over acyclic amides or smaller lactams:

  • Entropic Pre-Organization: By cyclizing an amino-acid side chain (analogous to a constrained lysine or arginine linker), the scaffold reduces the entropic penalty (

    
    ) of binding. The seven-membered ring possesses unique flexibility ("pseudorotation") distinct from the rigid proline (5-membered) or piperidone (6-membered) rings, allowing it to mimic specific 
    
    
    
    -turn secondary structures in proteins.[1]
  • Chiral Vectoring: The C5-methyl group acts as a "handle" to probe hydrophobic pockets in a receptor.[1] Because the ring is chiral, enantiopure synthesis allows medicinal chemists to probe stereospecific binding interactions that are inaccessible to the achiral parent caprolactam.

  • Metabolic Stability: Lactams are generally more resistant to amidases than their corresponding acyclic peptides.[1] The steric bulk of the C5-methyl group can further shield the amide bond from proteolytic cleavage.

Part 2: Synthesis & Regiocontrol Protocols

The primary challenge in accessing 5-methylazepan-2-one is regiocontrol .[1] The most common route—the Beckmann rearrangement of 4-methylcyclohexanone oxime—yields a mixture of regioisomers (4-methyl and 5-methyl azepan-2-one) depending on the migratory aptitude of the carbon atoms adjacent to the oxime.[1]

Protocol A: Regioselective Synthesis via Beckmann Rearrangement

Objective: Synthesize and purify 5-methylazepan-2-one from 4-methylcyclohexanone.

Reagents & Equipment:
  • 4-Methylcyclohexanone (Starting Material)[1]

  • Hydroxylamine hydrochloride (

    
    )[1]
    
  • Thionyl chloride (

    
    ) or Polyphosphoric acid (PPA)[1]
    
  • Solvent: Dichloromethane (DCM) or Toluene[1]

  • Analysis: GC-MS,

    
    H-NMR (400 MHz)
    
Step-by-Step Methodology:
  • Oxime Formation (Quantitative):

    • Dissolve 4-methylcyclohexanone (1.0 eq) in ethanol/water (1:1).

    • Add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).

    • Reflux for 2 hours.[1] Monitor by TLC (disappearance of ketone).[1]

    • Critical Checkpoint: Isolate the oxime.[1][3] Note that 4-methylcyclohexanone oxime exists as

      
       isomers.[1][4] The ratio of these isomers dictates the final ratio of lactams because the group anti to the hydroxyl migrates.
      
  • Beckmann Rearrangement:

    • Dissolve the dried oxime in anhydrous DCM at 0°C.

    • Slowly add Thionyl Chloride (1.1 eq) dropwise to activate the hydroxyl group (forming the chlorosulfite intermediate).

    • Allow to warm to room temperature.[1] The rearrangement is exothermic; maintain temp < 40°C.[1]

    • Mechanism:[2][5][6][7][8] The C-C bond anti to the leaving group migrates to the nitrogen.

      • Path A: Migration of C3

        
         4-methylazepan-2-one.[1]
        
      • Path B: Migration of C5

        
         5-methylazepan-2-one.[1]
        
    • Note: Due to the symmetry of the starting 4-methylcyclohexanone, the C3 and C5 positions are initially equivalent until the oxime forms. However, steric interactions often favor the formation of the

      
      -oxime, leading to a specific product distribution.
      
  • Workup & Purification (The Separation Challenge):

    • Quench with saturated

      
      .[1] Extract with DCM.[1][7]
      
    • Purification: The crude mixture typically contains both 4-methyl and 5-methyl isomers.[1]

    • Separation: Use Flash Column Chromatography (Silica gel).[1]

      • Mobile Phase: Gradient of Ethyl Acetate in Hexane (20%

        
         60% EtOAc).[1]
        
      • The 5-methyl isomer typically elutes after the 4-methyl isomer due to subtle differences in dipole moment and accessibility of the amide hydrogen.[1]

  • Validation (NMR):

    • 5-Methylazepan-2-one: Look for the C5-H multiplet and the distinct coupling of the methyl doublet at

      
       ppm.[1] The 
      
      
      
      adjacent to Nitrogen (C7) will appear as a multiplet at
      
      
      ppm.

Part 3: Application Case Study – Peptidomimetics

Context: Developing a protease inhibitor where a linear peptide sequence (e.g., -Gly-Leu-Gly-) is rapidly degraded. Solution: Replace the central amino acid with the 5-methylazepan-2-one scaffold to lock the conformation.[1]

Protocol B: N-Alkylation for Library Generation

Objective: Functionalize the lactam nitrogen to create a "scaffold-linker-warhead" motif.

  • Deprotonation:

    • In a flame-dried flask, dissolve 5-methylazepan-2-one (1.0 eq) in anhydrous DMF.

    • Cool to 0°C. Add Sodium Hydride (NaH, 60% dispersion, 1.2 eq).

    • Stir for 30 mins until

      
       evolution ceases. The solution will turn slightly yellow (Lactam anion formation).[1]
      
  • Electrophile Addition:

    • Add the alkyl halide (e.g., Benzyl bromide or a Boc-protected amino alkyl bromide) dropwise.[1]

    • Tip: If the electrophile is chiral, the reaction generally proceeds without racemization of the electrophile, but the 5-methyl center of the lactam remains a mixture unless resolved previously.

  • Reaction & Quench:

    • Stir at RT for 4-12 hours.

    • Quench with

      
       (aq).[1] Extract with EtOAc.[1][7]
      
Data Summary: Physical Properties of Isomers
Property5-Methylazepan-2-one4-Methylazepan-2-oneRelevance
LogP (Calc) ~0.8~0.8Lipophilicity (CNS penetration)
C-Me Shift (H-NMR)

0.95 (d)

0.92 (d)
Structural Verification
N-CH2 Shift (H-NMR)

3.1-3.3 (m)

3.0-3.2 (m)
Regioisomer Identification
Conformation Chair-like (distorted)Twist-boatReceptor fitting

Part 4: Visualizations

Synthetic Pathway & Regiochemistry

This diagram illustrates the divergent pathways of the Beckmann rearrangement dependent on oxime geometry.

BeckmannRearrangement Ketone 4-Methylcyclohexanone Oxime Oxime Intermediate (E/Z Mixture) Ketone->Oxime NH2OH, NaOAc Transition Anti-Migration Transition State Oxime->Transition SOCl2 / H+ Product5 5-Methylazepan-2-one (Target Scaffold) Transition->Product5 Path A (Major if E-oxime) Product4 4-Methylazepan-2-one (Byproduct) Transition->Product4 Path B (Minor if E-oxime)

Caption: Divergent synthesis of methylazepan-2-ones via Beckmann Rearrangement. Regioselectivity is driven by oxime geometry.[1]

Decision Tree: Functionalization Strategy

A logical workflow for medicinal chemists deciding how to modify the scaffold.

Functionalization Start 5-Methylazepan-2-one Scaffold Decision Target Interaction? Start->Decision PathN Solubility / Linker Decision->PathN Backbone Mod PathAlpha Conformational Lock Decision->PathAlpha Sidechain Mod ExpN N-Alkylation (NaH, R-X) PathN->ExpN ExpAlpha C3-Lithiation (LDA, Electrophile) PathAlpha->ExpAlpha ResultN Peptidomimetic N-Capped Analog ExpN->ResultN ResultAlpha Gem-disubstituted Constraint ExpAlpha->ResultAlpha

Caption: Strategic decision tree for functionalizing the lactam core based on medicinal chemistry objectives.

Part 5: References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 137496, 5-Methylazepan-2-one.[1] Retrieved from [Link][1]

  • Organic Chemistry Portal (2024). Beckmann Rearrangement: Mechanism and Protocols. Retrieved from [Link]

  • Royal Society of Chemistry (2020). Peptidomimetic toolbox for drug discovery.[1] Chemical Society Reviews.[1] Retrieved from [Link]

Sources

Method

Prospectus on the Application of 5-Methylazepan-2-one in Agrochemical Synthesis: A Guide for Exploratory Research

For Researchers, Scientists, and Agrochemical Development Professionals Authored by: A Senior Application Scientist Introduction: Uncovering Potential in a Niche Building Block In the relentless pursuit of novel agrochem...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Agrochemical Development Professionals

Authored by: A Senior Application Scientist

Introduction: Uncovering Potential in a Niche Building Block

In the relentless pursuit of novel agrochemicals with improved efficacy, selectivity, and environmental profiles, the exploration of underutilized chemical scaffolds is a critical frontier. 5-Methylazepan-2-one, a substituted ε-caprolactam, represents one such underexplored molecule in the context of agrochemical synthesis. While its parent compound, ε-caprolactam, is a cornerstone of the polymer industry, the direct application of 5-methylazepan-2-one in the synthesis of commercialized pesticides, herbicides, or fungicides is not prominently documented in publicly available literature.[1][2][3]

This application note, therefore, serves as a forward-looking guide for researchers and synthetic chemists in the agrochemical sector. It aims to bridge the existing knowledge gap by proposing scientifically grounded, potential applications of 5-Methylazepan-2-one as a versatile building block. By examining its inherent chemical functionalities and drawing analogies from the synthesis of established agrochemicals containing similar structural motifs, we will lay out a theoretical framework for its use in creating novel active ingredients. The protocols and synthetic schemes detailed herein are presented as a foundation for exploratory research and development.

Chemical Profile and Synthetic Rationale of 5-Methylazepan-2-one

5-Methylazepan-2-one possesses a unique combination of structural features that render it an attractive candidate for derivatization in an agrochemical context.

Key Structural Features:

  • Lactam Moiety: The cyclic amide (lactam) functionality is a key reactive handle. The nitrogen atom can be alkylated or acylated, while the carbonyl group can undergo various transformations.

  • Methyl Substitution: The methyl group at the 5-position introduces chirality and can influence the molecule's binding affinity to biological targets, potentially enhancing selectivity and efficacy.

  • Seven-Membered Ring: The azepane ring provides a flexible yet conformationally defined scaffold that can be further functionalized.

The presence of the lactam ring is particularly significant, as this motif is found in a range of biologically active molecules. The strategic modification of this core structure can lead to the development of novel compounds with desirable agrochemical properties.

Proposed Application: Synthesis of a Novel Fungicidal Candidate

Drawing inspiration from the structural classes of existing fungicides, we propose a hypothetical synthetic pathway leveraging 5-methylazepan-2-one to create a novel fungicidal candidate with a succinate dehydrogenase inhibitor (SDHI) toxicophore. SDHI fungicides are a crucial class of agrochemicals that act by inhibiting cellular respiration in fungi.[4]

Hypothetical Target Molecule: N-(2-(5-methyl-2-oxoazepan-1-yl)ethyl)-2-(trifluoromethyl)benzamide

This target molecule incorporates the 5-methylazepan-2-one scaffold, a flexible ethyl linker, and a trifluoromethyl-substituted benzamide group, a common feature in several modern agrochemicals.

Proposed Synthetic Workflow

The proposed synthesis is a multi-step process designed to be robust and adaptable for laboratory-scale exploration.

G A 5-Methylazepan-2-one B N-alkylation with 2-bromoethanol A->B C Intermediate 1: 1-(2-hydroxyethyl)-5-methylazepan-2-one B->C D Conversion of hydroxyl to amine (e.g., via mesylation and azide displacement/reduction) C->D E Intermediate 2: 1-(2-aminoethyl)-5-methylazepan-2-one D->E F Amide coupling with 2-(trifluoromethyl)benzoyl chloride E->F G Final Product: N-(2-(5-methyl-2-oxoazepan-1-yl)ethyl)-2- (trifluoromethyl)benzamide F->G

Caption: Proposed synthetic workflow for a novel fungicidal candidate.

Experimental Protocols: A Step-by-Step Guide for Synthesis

The following protocols are detailed, hypothetical procedures for the synthesis of the target fungicidal candidate. Researchers should adapt these methods based on laboratory conditions and analytical findings.

Part 1: Synthesis of Intermediate 1 - 1-(2-hydroxyethyl)-5-methylazepan-2-one

Rationale: This initial step introduces a flexible linker to the nitrogen atom of the lactam ring, which can be further functionalized. N-alkylation of lactams is a well-established transformation.

Materials:

  • 5-Methylazepan-2-one

  • 2-Bromoethanol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 5-methylazepan-2-one (1.0 eq).

  • Dissolve the starting material in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes.

  • Add 2-bromoethanol (1.1 eq) dropwise via the dropping funnel over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-(2-hydroxyethyl)-5-methylazepan-2-one.

Part 2: Synthesis of Intermediate 2 - 1-(2-aminoethyl)-5-methylazepan-2-one

Rationale: The conversion of the terminal hydroxyl group to a primary amine is a critical step to enable the subsequent amide bond formation. A multi-step process involving mesylation followed by azide displacement and reduction is a reliable method.

Materials:

  • 1-(2-hydroxyethyl)-5-methylazepan-2-one (Intermediate 1)

  • Triethylamine (Et₃N)

  • Methanesulfonyl chloride (MsCl)

  • Anhydrous Dichloromethane (DCM)

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF)

  • Lithium aluminum hydride (LiAlH₄) or Hydrogen gas with Palladium on carbon (Pd/C)

  • Anhydrous THF or Ethanol

Procedure (Mesylation):

  • Dissolve Intermediate 1 (1.0 eq) in anhydrous DCM and cool to 0 °C.

  • Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq).

  • Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with cold water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude mesylate, which can often be used in the next step without further purification.

Procedure (Azide Displacement and Reduction):

  • Dissolve the crude mesylate in DMF and add sodium azide (3.0 eq).

  • Heat the mixture to 60-80 °C and stir for 4-6 hours.

  • After cooling, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.

  • The crude azide can then be reduced. For a Staudinger reduction, treat with triphenylphosphine followed by water. Alternatively, for hydrogenation, dissolve the azide in ethanol, add Pd/C catalyst, and subject to a hydrogen atmosphere until the reaction is complete.

  • Filter the catalyst and concentrate the solvent to yield the crude amine, 1-(2-aminoethyl)-5-methylazepan-2-one (Intermediate 2), which can be purified by chromatography or distillation.

Part 3: Synthesis of the Final Product - N-(2-(5-methyl-2-oxoazepan-1-yl)ethyl)-2-(trifluoromethyl)benzamide

Rationale: The final step involves the formation of an amide bond, a key linkage in many biologically active molecules, including numerous agrochemicals. The use of an acid chloride is a standard and efficient method for this transformation.

Materials:

  • 1-(2-aminoethyl)-5-methylazepan-2-one (Intermediate 2)

  • 2-(Trifluoromethyl)benzoyl chloride

  • Triethylamine (Et₃N) or Pyridine

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve Intermediate 2 (1.0 eq) in anhydrous DCM and add triethylamine (1.5 eq).

  • Cool the solution to 0 °C.

  • Add a solution of 2-(trifluoromethyl)benzoyl chloride (1.1 eq) in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the final target molecule.

Data Presentation: Predicted and Target Parameters

Parameter5-Methylazepan-2-oneIntermediate 1Intermediate 2Final Product
Molecular Formula C₇H₁₃NOC₉H₁₇NO₂C₉H₁₈N₂OC₁₇H₂₁F₃N₂O₂
Molecular Weight 127.18 g/mol 171.24 g/mol 170.26 g/mol 358.35 g/mol
Physical State Liquid/SolidViscous LiquidLiquidSolid
Purity (Target) >98%>95%>95%>98%
Yield (Target) -70-85%60-75% (over 2 steps)75-90%

Conclusion and Future Directions

This application note has outlined a prospective pathway for the utilization of 5-methylazepan-2-one in the synthesis of a novel agrochemical candidate. While the direct application of this building block is not yet established in the literature, its chemical functionalities present a compelling case for its exploration in the design of new active ingredients. The provided protocols offer a tangible starting point for research and development efforts aimed at expanding the chemical space of modern agrochemicals.

Future work should focus on the practical execution of these synthetic steps, characterization of the intermediates and final product, and subsequent biological screening to ascertain the fungicidal, herbicidal, or insecticidal activity of the synthesized compound. The inherent chirality of 5-methylazepan-2-one also invites exploration into stereoselective synthesis and the differential biological activity of its enantiomers. Through such exploratory research, 5-methylazepan-2-one may yet emerge as a valuable component in the agrochemical synthesis toolkit.

References

  • Development of novel pesticides in the 21st century. (n.d.). PMC - NIH. Retrieved from [Link]

  • 5-Methyl-1,2,3-thiadiazoles synthesized via ugi reaction and their fungicidal and antiviral activities. (2010). PubMed. Retrieved from [Link]

  • Advances in biosynthesis of chiral amide herbicides and the key enzymes: dimethenamid-P and S-metolachlor as case studies. (2025). PMC - NIH. Retrieved from [Link]

  • Synthesis of caprolactam from lysine. (n.d.). Google Patents.
  • 5-Methylazepan-2-one. (n.d.). PubChem. Retrieved from [Link]

  • Insecticidal arylpyrrolidines, method for synthesizing same, and use thereof as agents for controlling animal pests. (n.d.). Google Patents.
  • Synthesis and herbicidal activity of 2-(substituted phenoxyacetoxy)alkyl-5,5-dimethyl-1,3,2-dioxaphosphinan-2-one. (2012). PubMed. Retrieved from [Link]

  • Synthesis of ε-caprolactam from biobased chemicals. (n.d.). ResearchGate. Retrieved from [Link]

  • Scheme for the biodegradation of caprolactam and its linear oligomers... (n.d.). ResearchGate. Retrieved from [Link]

  • Producing hexamethylenediamine from caprolactam via 6-aminocapronitrile: a green production technology of the monomer of nylon-66. (n.d.). RSC Publishing. Retrieved from [Link]

  • Thiencarbazone-methyl-containing cornfield herbicidal composition. (n.d.). Google Patents.
  • Synthesis and Insecticidal Activity of Novel Anthranilic Diamide Insecticides Containing Indane and Its Analogs. (2024). MDPI. Retrieved from [Link]

  • 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus. (n.d.). PMC - NIH. Retrieved from [Link]

  • Synthesis of caprolactam from lysine. (n.d.). Google Patents.
  • Caprolactam. (n.d.). Wikipedia. Retrieved from [Link]

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Application

Catalytic Pathways for the Synthesis of 5-Methylazepan-2-one: A Detailed Application and Protocol Guide

An Application Guide for Researchers Introduction: The Significance of 5-Methylazepan-2-one 5-Methylazepan-2-one, a methylated derivative of ε-caprolactam, is a seven-membered lactam of increasing interest in medicinal c...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Introduction: The Significance of 5-Methylazepan-2-one

5-Methylazepan-2-one, a methylated derivative of ε-caprolactam, is a seven-membered lactam of increasing interest in medicinal chemistry and materials science.[1][2] The incorporation of a methyl group can significantly modulate the physicochemical, pharmacodynamic, and pharmacokinetic properties of a parent molecule, a strategy frequently employed in lead compound optimization.[3] This strategic methylation can enhance metabolic stability, alter solubility, and influence binding affinity, making 5-methylazepan-2-one a valuable scaffold for the development of novel therapeutics and functional polymers.[3][4]

The efficient and selective synthesis of this lactam is paramount. The primary and most industrially relevant route proceeds via the Beckmann rearrangement of 4-methylcyclohexanone oxime.[5][6] This guide provides an in-depth analysis of the catalytic systems available for this transformation, offering detailed protocols and mechanistic insights to aid researchers in selecting and optimizing the most suitable pathway for their application.

The Beckmann Rearrangement: The Principal Synthetic Route

The Beckmann rearrangement is a cornerstone reaction in organic chemistry for converting an oxime into an amide or, in the case of a cyclic oxime, a lactam.[6][7][8] The reaction is initiated by converting the oxime's hydroxyl group into a good leaving group, typically through protonation by an acid catalyst.[6][9] This is followed by a concerted[10][11]-shift of the alkyl group positioned anti-periplanar to the leaving group, which migrates to the electron-deficient nitrogen atom, displacing water and forming a nitrilium ion intermediate. Subsequent hydrolysis of this intermediate yields the final lactam product.

G cluster_1 Synthesis of 5-Methylazepan-2-one Ketone 4-Methylcyclohexanone Oxime 4-Methylcyclohexanone Oxime Ketone->Oxime Oximation (NH2OH·HCl) Lactam 5-Methylazepan-2-one Oxime->Lactam Beckmann Rearrangement (Catalyst)

Caption: Overall synthetic pathway to 5-Methylazepan-2-one.

Catalytic Systems for the Beckmann Rearrangement

The choice of catalyst is the most critical parameter influencing the efficiency, selectivity, and environmental impact of the synthesis. Catalysts can be broadly classified into homogeneous and heterogeneous systems.

Homogeneous Acid Catalysts: The Classical Approach

Strong protic acids are the traditional catalysts for the Beckmann rearrangement, valued for their high activity and low cost.

  • Common Catalysts: Concentrated Sulfuric Acid (H₂SO₄), Oleum, Polyphosphoric Acid (PPA), and Hydrogen Fluoride (HF).[5]

  • Causality of Action: These catalysts function by protonating the oxime's hydroxyl group, transforming it into a highly effective leaving group (H₂O).[7][9] This protonation dramatically lowers the activation energy for the subsequent alkyl migration step. Sulfuric acid is the most common choice in industrial settings for caprolactam production.[5]

G cluster_0 Homogeneous Catalytic Cycle Oxime Oxime R₂C=NOH ProtonatedOxime Protonated Oxime R₂C=NOH₂⁺ Oxime->ProtonatedOxime + H⁺ Nitrilium Nitrilium Ion R-C≡N⁺-R ProtonatedOxime->Nitrilium Rearrangement - H₂O Adduct Water Adduct R-C(OH₂⁺)=N-R Nitrilium->Adduct + H₂O Lactam Lactam (CH₂)n-C(=O)NH Adduct->Lactam Tautomerization - H⁺ Catalyst H₃O⁺ Catalyst->Oxime Catalyst Regeneration H2O H₂O

Caption: General mechanism for the acid-catalyzed Beckmann rearrangement.

Protocol 3.1: Synthesis using Concentrated Sulfuric Acid

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, place concentrated sulfuric acid (98%, 5 molar equivalents). Cool the flask to 0-5 °C in an ice-salt bath.

  • Oxime Addition: Slowly add 4-methylcyclohexanone oxime (1 molar equivalent) portion-wise or as a solution in a minimal amount of a suitable solvent, ensuring the internal temperature does not exceed 10 °C.

  • Rearrangement: After the addition is complete, allow the mixture to warm to room temperature and then heat to 80-100 °C for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Cool the reaction mixture to 0-5 °C and carefully pour it onto crushed ice.

  • Neutralization: Slowly neutralize the acidic solution by adding a concentrated aqueous solution of ammonia or sodium hydroxide until the pH reaches 8-9. This step is highly exothermic and requires efficient cooling.

  • Extraction & Purification: Extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization.

Heterogeneous Solid Acid Catalysts: A Greener Alternative

To mitigate the environmental and handling issues associated with homogeneous acids, significant research has focused on developing reusable solid acid catalysts. These systems offer simplified product purification and catalyst recycling.

  • Common Catalysts: Zeolites (e.g., H-ZSM-5), Metal-Organic Frameworks (MOFs), sulfated zirconia, and acidic clays.

  • Causality of Action: These materials possess Brønsted and/or Lewis acid sites on their surfaces and within their pores. The reaction typically occurs in the vapor phase, where the oxime is passed over a heated catalyst bed. Recently, multifunctional catalysts like phosphotungstic acid (PTA) encapsulated in a chromium-based MOF (MIL-101) have enabled a one-pot tandem reaction, converting the ketone directly to the lactam via an in-situ generated oxime intermediate.[12] This approach significantly improves process efficiency.

Protocol 3.2: Tandem Synthesis using an Acidified MOF Catalyst[12]

  • Catalyst Preparation: Synthesize the MIL-101-PTA catalyst via a one-pot hydrothermal method as described in the literature.[12]

  • Reaction Setup: In a high-pressure autoclave, combine 4-methylcyclohexanone (1 molar equivalent), hydroxylamine hydrochloride (1.2 equivalents), and the MIL-101-PTA catalyst (e.g., 5 mol%).

  • Tandem Reaction: Seal the reactor, purge with an inert gas, and heat to 100-120 °C with stirring for 12-24 hours.

  • Work-up: After cooling, recover the solid catalyst by centrifugation or filtration. The catalyst can be washed, dried, and reused.

  • Purification: Extract the liquid phase with an appropriate solvent. Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude 5-methylazepan-2-one. Purify as needed.

G cluster_0 Heterogeneous Catalysis Workflow Start Start Reactor Charge Reactor: - Ketone - NH2OH·HCl - Solid Catalyst - Solvent Start->Reactor Reaction Heat & Stir (e.g., 100-120°C, 12-24h) Reactor->Reaction Cool Cool to RT Reaction->Cool Separate Separate Catalyst (Filtration/Centrifugation) Cool->Separate Catalyst Wash & Dry Catalyst for Reuse Separate->Catalyst Extract Product Extraction from Liquid Phase Separate->Extract Purify Solvent Removal & Purification Extract->Purify End Pure Product Purify->End

Caption: Experimental workflow for solid acid-catalyzed lactam synthesis.

Comparative Analysis of Catalytic Systems

The optimal catalyst choice depends on the desired scale, purity requirements, and environmental considerations.

Catalyst TypeSpecific ExampleTypical ConditionsYield (%)Selectivity (%)Advantages & Disadvantages
Homogeneous Acid Conc. H₂SO₄80-100 °C, 1-2 h>90>95(+): High activity, low cost. (-): Corrosive, large waste stream, difficult work-up.
Heterogeneous (MOF) MIL-101-PTA[12]100 °C, 12 h~85-90High(+): Reusable, one-pot tandem reaction, low waste. (-): Higher initial catalyst cost.
Heterogeneous (Zeolite) H-ZSM-5Vapor phase, 300-350 °C70-95Variable(+): Reusable, suitable for continuous flow. (-): High temperatures required, potential for side reactions.
Milder Reagents Tosyl Chloride / Pyridine0 °C to RT80-95High(+): Non-acidic, mild conditions. (-): Stoichiometric reagent use, potential for toxic byproducts.

Conclusion and Future Outlook

While classical homogeneous acid catalysts remain effective for the synthesis of 5-methylazepan-2-one, the field is decisively moving towards more sustainable heterogeneous systems. Acidified MOFs and other solid acids represent the forefront of this effort, offering high yields, catalyst reusability, and significantly improved environmental profiles.[12][13] The development of one-pot tandem processes, which combine oximation and rearrangement, further enhances the efficiency and cost-effectiveness of lactam production. For researchers in drug development and materials science, these advanced catalytic protocols provide robust and scalable methods to access valuable building blocks like 5-methylazepan-2-one. Future research will likely focus on biocatalytic routes using enzymes like monooxygenases, which promise unparalleled selectivity under exceptionally mild conditions.[14]

References

  • Synthesis of 5-Methylene-2-pyrrolones - PMC - NIH.
  • Synthesis of 5-Methyl-5-Hexen-2-one using the Organic Syntheses Method. Odinity.
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  • Beckmann Rearrangement - Organic Chemistry Portal. Organic Chemistry Portal.
  • 5-Methylazepan-2-one | C7H13NO | CID 137496 - PubChem.
  • Synthesis of ε-lactams - Organic Chemistry Portal. Organic Chemistry Portal.
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  • Design of a “green” one-step catalytic production of ε-caprolactam (precursor of nylon-6) - PMC - NIH.
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  • 2-Methylimidazole-assisted synthesis of a two-dimensional MOF-5 catalyst with enhanced catalytic activity for the Knoevenagel condensation reaction. Royal Society of Chemistry.
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  • Heterogeneous Photocatalytic Ring Expansion of Cyclic Ketones for the Construction of Medium-Sized Lactams | The Journal of Organic Chemistry.
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  • Synthesis And Characterization Of Caprolactam Derivatives Via The Wittig– Claisen Protocol: A Comprehensive Study. RJ Wave.
  • A novel polymeric catalyst for the one-pot synthesis of 2,4,5-triaryl-1H-imidazoles. Indian Academy of Sciences.
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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-Methylazepan-2-one

Welcome to the technical support center for the synthesis of 5-Methylazepan-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, wit...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Methylazepan-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, with a focus on identifying and mitigating byproduct formation. Here, we move beyond simple protocols to explain the underlying chemistry, empowering you to troubleshoot your experiments effectively.

Introduction to 5-Methylazepan-2-one Synthesis

The primary and most industrially relevant route to 5-Methylazepan-2-one is the Beckmann rearrangement of 4-methylcyclohexanone oxime. This reaction is analogous to the large-scale production of ε-caprolactam, the monomer for Nylon 6. The synthesis is a two-step process: first, the oximation of 4-methylcyclohexanone, followed by the acid-catalyzed rearrangement of the resulting oxime.

While seemingly straightforward, this synthesis is prone to the formation of several byproducts that can complicate purification and reduce yields. Understanding the mechanistic origins of these impurities is paramount for successful and reproducible synthesis.

Visualizing the Synthetic Pathway

The overall synthetic route can be visualized as a two-stage process, starting from the commercially available 4-methylcyclohexanone.

Synthesis_Pathway cluster_0 Step 1: Oximation cluster_1 Step 2: Beckmann Rearrangement 4-Methylcyclohexanone 4-Methylcyclohexanone 4-Methylcyclohexanone_Oxime 4-Methylcyclohexanone_Oxime 4-Methylcyclohexanone->4-Methylcyclohexanone_Oxime + NH2OH·HCl, Base Hydroxylamine Hydroxylamine 5-Methylazepan-2-one 5-Methylazepan-2-one 4-Methylcyclohexanone_Oxime->5-Methylazepan-2-one Acid Catalyst (e.g., H2SO4) 4-Methylcyclohexanone_Oxime->5-Methylazepan-2-one Byproducts Byproducts 4-Methylcyclohexanone_Oxime->Byproducts

Caption: Overall synthetic workflow for 5-Methylazepan-2-one.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 5-Methylazepan-2-one, providing both diagnostic guidance and corrective actions.

Part 1: Oximation of 4-Methylcyclohexanone

Q1: My oximation reaction is incomplete, and I see a significant amount of starting material (4-methylcyclohexanone) remaining. What could be the cause?

A1: Incomplete oximation is a common issue and can often be traced back to several factors related to reaction equilibrium and reagent activity.

  • Causality: The formation of an oxime is a reversible condensation reaction.[1] The equilibrium can be driven towards the product by removing water or by using an excess of hydroxylamine. Additionally, the pH of the reaction is critical; the reaction requires a mildly acidic to neutral pH to ensure a sufficient concentration of the free hydroxylamine nucleophile.[1]

  • Troubleshooting Steps:

    • pH Adjustment: Ensure the pH of your reaction mixture is between 4 and 7. If you are using hydroxylamine hydrochloride, a base such as sodium acetate or sodium hydroxide is necessary to liberate the free hydroxylamine.[2]

    • Reagent Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of hydroxylamine hydrochloride to push the equilibrium towards the oxime product.

    • Reaction Time and Temperature: While the reaction is often performed at room temperature or with gentle heating, ensure you are allowing sufficient time for the reaction to reach completion. Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

Q2: I've isolated my 4-methylcyclohexanone oxime, but I seem to get a mixture of products in the subsequent Beckmann rearrangement. Could the oxime itself be the issue?

A2: Yes, the stereochemistry of the oxime is a critical factor in the Beckmann rearrangement. 4-methylcyclohexanone oxime can exist as two geometric isomers, (E) and (Z).

  • Causality: The Beckmann rearrangement is a stereospecific reaction where the group anti-periplanar to the hydroxyl group on the nitrogen atom migrates.[3] If both (E) and (Z) isomers of the oxime are present, the rearrangement will produce a mixture of two regioisomeric lactams: 5-methylazepan-2-one and 6-methylazepan-2-one. The ratio of these isomers in the product will depend on the ratio of the (E) and (Z) oxime isomers in the starting material.

  • Troubleshooting & Characterization:

    • Isomer Separation and Analysis: It is often difficult to separate the E/Z isomers of the oxime by standard column chromatography. However, their presence can be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy. The signals for the protons and carbons near the C=N bond will differ for the two isomers.

    • Controlling Isomer Formation: The ratio of E/Z isomers formed during oximation can be influenced by the reaction conditions (solvent, temperature, and pH). While achieving high stereoselectivity can be challenging, consistent reaction conditions are key to obtaining a reproducible isomer ratio.

Oxime_Isomers cluster_isomers Oxime Isomerization cluster_rearrangement Beckmann Rearrangement E-isomer Z-isomer E-isomer->Z-isomer Equilibrium 5-Methylazepan-2-one 5-Methylazepan-2-one E-isomer->5-Methylazepan-2-one Migration of more substituted carbon 6-Methylazepan-2-one 6-Methylazepan-2-one Z-isomer->6-Methylazepan-2-one Migration of less substituted carbon

Caption: Isomerization of 4-methylcyclohexanone oxime and subsequent rearrangement.

Part 2: The Beckmann Rearrangement

Q3: My Beckmann rearrangement is giving a low yield of the desired 5-Methylazepan-2-one, and I have a significant amount of a byproduct that I've identified as 4-methylcyclohexanone. Why is this happening?

A3: The regeneration of the starting ketone is a classic side reaction in the Beckmann rearrangement, resulting from the hydrolysis of the oxime or a key reaction intermediate.

  • Causality: The Beckmann rearrangement is typically carried out in strong acid, which also readily catalyzes the hydrolysis of the C=N bond of the oxime, reverting it back to the ketone and hydroxylamine.[4] This side reaction is competitive with the desired rearrangement.

  • Troubleshooting Steps:

    • Anhydrous Conditions: Ensure that your reaction is performed under strictly anhydrous conditions. Use freshly distilled solvents and dry glassware. The presence of water will favor the hydrolysis pathway.

    • Choice of Acid Catalyst: While sulfuric acid is commonly used, other reagents can promote the rearrangement under milder conditions, potentially reducing hydrolysis. Reagents like polyphosphoric acid (PPA), phosphorus pentachloride (PCl₅), or thionyl chloride (SOCl₂) can be effective.[2]

    • Temperature Control: The rearrangement is often initiated by heating. However, excessive temperatures can promote decomposition and side reactions. Careful control of the reaction temperature is crucial. For the sulfuric acid-mediated rearrangement, a common procedure involves gentle heating to initiate the exothermic reaction, followed by immediate cooling.[5]

Q4: My final product is a mixture of two isomeric lactams. How can I identify them and what can I do to favor the formation of 5-Methylazepan-2-one?

A4: The formation of a mixture of 5-methylazepan-2-one and 6-methylazepan-2-one is a direct consequence of the E/Z isomerism of the starting 4-methylcyclohexanone oxime, as discussed in Q2.

  • Identification of Isomers:

    • GC-MS: Gas chromatography can separate the two isomers, and their mass spectra will be very similar, likely showing a molecular ion peak at m/z 127.

    • NMR Spectroscopy: ¹H and ¹³C NMR are powerful tools for distinguishing between the isomers. The chemical shifts of the methyl group and the protons and carbons adjacent to the nitrogen and carbonyl groups will be different for each isomer. For 5-methylazepan-2-one, the methyl group is at the 5-position, while for 6-methylazepan-2-one, it is at the 6-position. This will result in distinct splitting patterns and chemical shifts.

  • Favoring 5-Methylazepan-2-one Formation:

    • Stereospecificity: The key is to control the stereochemistry of the oxime. The isomer that leads to 5-methylazepan-2-one is the one where the more substituted carbon group is anti to the hydroxyl group. Thermodynamic equilibration of the oxime mixture under acidic conditions prior to rearrangement may favor the more stable isomer, which often leads to the migration of the more substituted group.

    • Purification: If a mixture of isomers is obtained, they can often be separated by fractional distillation under reduced pressure or by preparative chromatography.

Q5: I'm using a traditional method with oleum or concentrated sulfuric acid and notice a significant amount of solid byproduct. What is it and how can I avoid it?

A5: In classical Beckmann rearrangement protocols using oleum (fuming sulfuric acid) or concentrated sulfuric acid, the primary solid byproduct is ammonium sulfate.[6]

  • Causality: To isolate the caprolactam product, the strongly acidic reaction mixture is typically neutralized with ammonia. This acid-base reaction produces large quantities of ammonium sulfate.

  • Mitigation Strategies:

    • Alternative Catalysts: The most effective way to avoid ammonium sulfate formation is to use alternative, "greener" catalysts. Solid acid catalysts, such as zeolites, or other acidic reagents that are more easily separated from the product can be employed.[7]

    • Solvent Extraction: Before neutralization, it may be possible to extract the lactam product from the acidic mixture using an appropriate organic solvent, although this can be challenging due to the high polarity of the lactam.

Analytical Data for Key Compounds

Accurate identification of the desired product and potential byproducts is crucial. The following table provides key analytical data.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key MS Fragments (m/z)Expected ¹H NMR SignalsExpected ¹³C NMR Signals
5-Methylazepan-2-one C₇H₁₃NO127.18127 (M+), 112, 98, 84, 70, 56Signals for CH₃, CH₂, CH, and NH groups. Distinct shifts for protons near the carbonyl and nitrogen.Signals for C=O, and 6 aliphatic carbons, with the methyl-bearing carbon having a unique shift.
6-Methylazepan-2-one C₇H₁₃NO127.18127 (M+), 112, 98, 84, 70, 56Similar to the 5-methyl isomer, but with different chemical shifts and splitting patterns for protons near the methyl group.Similar to the 5-methyl isomer, but with a different chemical shift for the methyl-bearing carbon.
4-Methylcyclohexanone C₇H₁₂O112.17112 (M+), 97, 84, 69, 56Signals for CH₃, CH₂, and CH groups. A characteristic downfield shift for protons alpha to the carbonyl.Signal for C=O around 210 ppm, and signals for the aliphatic carbons.
4-Methylcyclohexanone Oxime C₇H₁₃NO127.18127 (M+), 112, 98, 84Complex spectrum due to E/Z isomers. Two sets of signals may be observed for protons near the C=N bond.Two sets of signals for the C=N carbon and other ring carbons due to E/Z isomerism.

Note: Specific NMR chemical shifts are highly dependent on the solvent and spectrometer frequency. The information above provides a general guide for interpretation.

Experimental Protocols

Protocol 1: Synthesis of 4-Methylcyclohexanone Oxime

This protocol is adapted from standard oximation procedures.

Materials:

  • 4-Methylcyclohexanone

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate trihydrate (NaOAc·3H₂O)

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve hydroxylamine hydrochloride (1.1 eq.) and sodium acetate trihydrate (1.5 eq.) in a minimal amount of water.

  • Add a solution of 4-methylcyclohexanone (1.0 eq.) in ethanol.

  • Heat the mixture to reflux for 1-2 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Recrystallize the crude 4-methylcyclohexanone oxime from a suitable solvent system (e.g., ethanol/water or petroleum ether) to obtain the purified product.

Protocol 2: Beckmann Rearrangement of 4-Methylcyclohexanone Oxime

This is a general protocol for the acid-catalyzed Beckmann rearrangement and should be performed with caution due to the exothermic nature of the reaction.

Materials:

  • 4-Methylcyclohexanone oxime

  • Concentrated Sulfuric Acid (98%) or Polyphosphoric Acid (PPA)

  • Ammonium hydroxide (for neutralization)

  • Dichloromethane or other suitable extraction solvent

Procedure:

  • In a flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated sulfuric acid.

  • Cool the acid in an ice bath and slowly add the 4-methylcyclohexanone oxime in portions, keeping the temperature below 20 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat gently to 60-80 °C. An exothermic reaction may occur. Be prepared to cool the flask if the reaction becomes too vigorous.

  • Maintain the temperature for 1-2 hours, monitoring the reaction by TLC or GC-MS.

  • Pour the reaction mixture carefully onto crushed ice.

  • Neutralize the acidic solution by the slow addition of concentrated ammonium hydroxide, keeping the mixture cool in an ice bath.

  • Extract the aqueous layer multiple times with dichloromethane.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude 5-methylazepan-2-one.

  • Purify the crude product by vacuum distillation or column chromatography.

Concluding Remarks

The synthesis of 5-Methylazepan-2-one, while based on the well-established Beckmann rearrangement, requires careful attention to detail to minimize byproduct formation. By understanding the potential for oxime isomerization and hydrolysis, and by implementing appropriate analytical controls and purification strategies, researchers can achieve high yields of the desired product. This guide serves as a starting point for troubleshooting and process optimization. For further in-depth understanding, consulting the cited literature is highly recommended.

References

  • Eck, J. C.; Marvel, C. S. ε-Benzoylaminocaproic Acid. Org. Synth.1939, 19, 20. DOI: 10.15227/orgsyn.019.0020
  • Fieser, L. F.; Fieser, M. Reagents for Organic Synthesis; Wiley: New York, 1967; Vol. 1, p 479.
  • Gawley, R. E. The Beckmann rearrangement. Org. React.1988, 35, 1–420.
  • Donaruma, L. G.; Heldt, W. Z. The Beckmann rearrangement. Org. React.1960, 11, 1–156.
  • Hölderich, W.; van Bekkum, H. Zeolites and Other Microporous Materials. In Introduction to Zeolite Science and Practice; Elsevier, 2001; pp 831–916.
  • PubChem. 5-methylazepan-2-one. National Center for Biotechnology Information. [Link] (accessed Jan 26, 2026).

  • Alfa Aesar. 4-Methylcyclohexanone. [Link] (accessed Jan 26, 2026).

  • NIST. Mass Spectrum of 5-Methylazepan-2-one. In NIST Chemistry WebBook; National Institute of Standards and Technology. [Link] (accessed Jan 26, 2026).

  • Spectral Database for Organic Compounds (SDBS). 1H NMR and 13C NMR data. [Link] (accessed Jan 26, 2026).

  • Semon, W. L.; Damerell, V. R. Dimethylglyoxime. Org. Synth.1930, 10, 22. DOI: 10.15227/orgsyn.010.0022.
  • Li, Y.; Wang, K.; Qin, K.; Wang, T. Beckmann rearrangement reaction of cyclohexanone oxime in sub/supercritical water: byproduct and selectivity. RSC Adv.2015, 5, 24765-24771. DOI: 10.1039/C5RA01558A.
  • Guo, S.; Du, Z.; Zhang, S.; Li, D.; Li, Z.; Deng, Y. Clean Beckmann rearrangement of cyclohexanone oxime in caprolactam-based Brønsted acidic ionic liquids. Green Chem.2006, 8, 296-300. DOI: 10.1039/B513139A.
  • Lorenzo, D., Romero, A., Del-Arco, L., & Santos, A. (2019). Linear amides in Caprolactam from Linear ketone impurities in Cyclohexanone obtained from cyclohexane: kinetics and identification. Industrial & Engineering Chemistry Research. DOI: [Link].

  • Ritz, J.; Fuchs, H.; Kieczka, H.; Moran, W. C. Caprolactam. In Ullmann's Encyclopedia of Industrial Chemistry; Wiley-VCH, 2000.

Sources

Optimization

Technical Support Center: Catalyst Deactivation in 5-Methylazepan-2-one Synthesis

Welcome to the technical support center for the synthesis of 5-Methylazepan-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the common challenge...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Methylazepan-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the common challenge of catalyst deactivation during this critical synthesis. Our approach is rooted in a deep understanding of the reaction mechanisms and extensive field experience to ensure the robustness and reproducibility of your experimental outcomes.

Introduction to the Synthesis and Catalysis

The synthesis of 5-Methylazepan-2-one, a valuable lactam intermediate, is often achieved through the Beckmann rearrangement of 4-methylcyclohexanone oxime. This reaction is typically catalyzed by acids, with a range of catalysts employed from traditional strong acids like sulfuric acid to solid acid catalysts and Lewis acids.[1][2] The efficiency of this rearrangement is paramount for achieving high yields and purity. However, a frequent and costly issue encountered in this process is the deactivation of the catalyst, leading to diminished reaction rates, lower conversions, and increased downstream processing challenges.[3][4]

This guide provides a structured, question-and-answer-based approach to diagnose and resolve catalyst deactivation issues, ensuring your synthesis proceeds optimally.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: My reaction has stalled, and the conversion to 5-Methylazepan-2-one has plateaued at a low level. What are the likely causes related to the catalyst?

A1: A stalled reaction is a classic symptom of catalyst deactivation. The primary causes can be broadly categorized into three main areas: poisoning, fouling, and thermal degradation.[5][6]

  • Catalyst Poisoning: This occurs when impurities in your feedstock or solvent chemically bind to the active sites of the catalyst, rendering them inactive.[7] For the Beckmann rearrangement, common poisons include sulfur and nitrogen compounds, as well as certain metals that may leach from upstream equipment.[5] These impurities can originate from the starting materials (4-methylcyclohexanone or hydroxylamine) or the solvent.

  • Fouling (Coking): This involves the physical deposition of carbonaceous materials (coke) or polymeric byproducts onto the catalyst surface, blocking access to the active sites.[5][8] In the synthesis of 5-Methylazepan-2-one, side reactions or the degradation of the oxime or lactam product at elevated temperatures can lead to the formation of these deposits.

  • Thermal Degradation (Sintering): High reaction temperatures can cause the fine, highly dispersed catalytic particles to agglomerate into larger, less active particles, a process known as sintering.[8][9] This leads to a significant and often irreversible loss of active surface area.[8] Another form of thermal degradation is the chemical transformation of the active catalytic phase into a non-catalytic one.[8]

Initial Troubleshooting Steps:

  • Analyze Feedstock Purity: Re-evaluate the purity of your 4-methylcyclohexanone oxime, hydroxylamine source, and solvent. Consider using higher purity grades or implementing a purification step for your starting materials.

  • Review Reaction Temperature: Ensure your reaction temperature is within the optimal range for your specific catalyst. Excursions to higher temperatures, even for short periods, can cause irreversible damage.

  • Inspect the Catalyst: If possible and safe to do so, visually inspect the catalyst post-reaction. Discoloration (e.g., darkening) can be an indicator of coking.

Q2: I suspect catalyst poisoning. How can I confirm this and what are the mitigation strategies?

A2: Confirming catalyst poisoning often requires advanced characterization techniques. However, a systematic experimental approach can provide strong evidence.

Diagnostic Workflow:

A diagnostic workflow for identifying catalyst poisoning.

Mitigation Strategies:

  • Feedstock Purification: Implement purification steps such as distillation, recrystallization, or passing the feedstock through an adsorbent bed to remove identified poisons.

  • Guard Beds: Install a bed of a sacrificial adsorbent upstream of your catalytic reactor to capture poisons before they reach the main catalyst bed.

  • Catalyst Modification: In some cases, the catalyst can be modified to be more resistant to specific poisons. For instance, bimetallic catalysts can sometimes exhibit enhanced poison tolerance.

Q3: My solid acid catalyst is showing a gradual decline in activity over several cycles. What could be the cause and can it be regenerated?

A3: A gradual decline in the activity of a solid acid catalyst, such as a zeolite or a supported acid, is often due to a combination of fouling (coking) and subtle structural changes.[3] The acidic sites can become blocked by oligomeric or polymeric side products.

Regeneration of Solid Acid Catalysts:

Regeneration is often possible and is a key advantage of using solid catalysts.[7][10] The most common method is a controlled burnout of the carbonaceous deposits.

Experimental Protocol for Catalyst Regeneration (Calcination):

  • Purge the Reactor: After the reaction, purge the reactor with an inert gas (e.g., nitrogen) at a moderate temperature (e.g., 100-150 °C) to remove any residual reactants and products.

  • Controlled Oxidation: Introduce a dilute stream of air or oxygen in an inert gas (e.g., 1-5% O₂ in N₂).

  • Temperature Ramp: Slowly ramp the temperature to the target calcination temperature. This temperature is critical and should be high enough to burn off the coke but not so high as to cause thermal damage to the catalyst. A typical range is 400-550 °C, but this is highly dependent on the specific catalyst.

  • Hold at Temperature: Maintain the catalyst at the calcination temperature until the burnout is complete. This can be monitored by analyzing the off-gas for CO₂. When the CO₂ concentration returns to baseline, the regeneration is complete.

  • Cool Down: Cool the catalyst down to the reaction temperature under an inert gas flow.

Important Considerations:

  • The heating and cooling rates should be controlled to avoid thermal shock to the catalyst particles.

  • The oxygen concentration must be carefully controlled to prevent an uncontrolled exotherm that could damage the catalyst.

Q4: I am using a Lewis acid catalyst in a homogeneous system and observing a decrease in performance. What are the potential deactivation pathways?

A4: Lewis acid catalysts, such as cobalt salts combined with other Lewis acids, can be effective for the Beckmann rearrangement.[11] However, they are also susceptible to deactivation.

Potential Deactivation Mechanisms:

  • Hydrolysis: Many Lewis acids are sensitive to water. Trace amounts of water in the reactants or solvent can lead to hydrolysis, converting the active Lewis acid into a less active or inactive species. For instance, the byproduct of the reaction, water, can hydrolyze the catalyst.[12]

  • Ligand Exchange/Coordination: The lactam product itself, or other species in the reaction mixture, can act as ligands and coordinate to the Lewis acid center, potentially inhibiting its catalytic activity.

  • Reduction of the Metal Center: If reducing agents are present, even in trace amounts, they could potentially reduce the active metal center to a lower, inactive oxidation state.[13]

Troubleshooting and Prevention:

  • Strict Anhydrous Conditions: Ensure all reactants, solvents, and glassware are rigorously dried before use. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is also recommended.

  • Product Inhibition Study: Conduct experiments with varying initial concentrations of the 5-Methylazepan-2-one product to determine if product inhibition is a significant factor.

  • Choice of Lewis Acid: Some Lewis acids are more water-tolerant than others. Consider screening different Lewis acids if water sensitivity is a persistent issue. A combination of a cobalt salt and a Lewis acid has been shown to be effective and may offer some stability advantages.[11]

Quantitative Data Summary

The impact of various factors on catalyst activity can be significant. The following table provides a generalized summary of the potential impact of common issues on catalyst performance in 5-Methylazepan-2-one synthesis.

Deactivation MechanismKey IndicatorsPotential Impact on ConversionReversibility
Poisoning Sudden and significant drop in activity.High (>50% decrease)Often irreversible
Fouling (Coking) Gradual decline in activity over time or with catalyst reuse.Moderate to High (20-80% decrease)Generally reversible by calcination
Thermal Degradation Irreversible loss of activity, often after exposure to high temperatures.High (>50% decrease)Irreversible
Hydrolysis (Lewis Acids) Decreased activity, especially with wet reagents or solvents.Moderate (10-40% decrease)Can be partially reversible with reactivation

Logical Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting catalyst deactivation in the synthesis of 5-Methylazepan-2-one.

A systematic approach to troubleshooting catalyst deactivation.

Conclusion

Catalyst deactivation is a multifaceted challenge in the synthesis of 5-Methylazepan-2-one. A thorough understanding of the potential deactivation mechanisms, coupled with a systematic troubleshooting approach, is crucial for maintaining a robust and efficient process. By carefully considering factors such as feedstock purity, reaction conditions, and the specific nature of the catalyst, researchers can effectively mitigate deactivation and ensure the successful synthesis of this important intermediate.

References

  • Wikipedia. Beckmann rearrangement. [Link]

  • Komeda, M., Ozaki, A., Hayashi, K., Sumimoto, M., Hori, K., Sugimoto, T., & Yamamoto, H. (2015). The Effective Catalyst (Cobalt Salt/Lewis Acid) for Beckmann Rearrangement of Cycloalkanone Oximes to Lactams under Mild Conditions. International Journal of Organic Chemistry, 5, 57-62.
  • Journal of Chemical and Pharmaceutical Research. Application of different catalysts in Beckmann Rearrangement. [Link]

  • ChemCatBio. (2022). Three Sources of Catalyst Deactivation and How To Mitigate Them. [Link]

  • Micromeritics. (2024). Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. [Link]

  • Zhang, J. S., et al. (2013). Beckmann Rearrangement of Cyclohexanone Oxime to ε-Caprolactam in a Modified Catalytic System of Trifluoroacetic Acid.
  • Scribd. Beckmann Rearrangement Cyclohexanone Oxime and Its Rearrangement to Ε-Caprolactam. [Link]

  • AmmoniaKnowHow. Catalyst deactivation Common causes. [Link]

  • RSC Publishing. (2017). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. [Link]

  • YouTube. (2021). Catalyst deactivation. [Link]

  • ResearchGate. Mechanisms of catalyst deactivation. [Link]

  • MDPI. (2018). Recovery/Reuse of Heterogeneous Supported Spent Catalysts. [Link]

  • ResearchGate. Metal Catalyst Design and Preparation in Control of Deactivation. [Link]

  • MDPI. (2021). Advances in Catalyst Deactivation and Regeneration. [Link]

  • MDPI. (2021). Special Issue on Catalyst Deactivation and Regeneration. [Link]

Sources

Troubleshooting

Technical Support Center: Enhancing the Rate and Selectivity of 5-Methylazepan-2-one Synthesis

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of 5-Methylazepan-2-one. This guide is designed for researchers, chemists, and process development professionals...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 5-Methylazepan-2-one. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, actionable insights into optimizing this synthesis. We will move beyond simple procedural outlines to explain the causality behind experimental choices, ensuring you can troubleshoot and enhance your reaction outcomes effectively.

The primary and most industrially significant route to 5-Methylazepan-2-one (also known as 5-methylcaprolactam) is the Beckmann rearrangement of 4-methylcyclohexanone oxime.[1][2] This rearrangement is a cornerstone of organic chemistry, famously used for the production of ε-caprolactam, the monomer for Nylon 6.[3][4] Mastering this reaction is key to achieving high yield and purity.

Part 1: The Beckmann Rearrangement: Core Principles

Understanding the mechanism is fundamental to troubleshooting. The Beckmann rearrangement is an acid-catalyzed intramolecular reaction that converts an oxime into an amide (or a lactam from a cyclic oxime).[5][6]

The Mechanism:

  • Activation: The process begins with the activation of the oxime's hydroxyl group by a catalyst, typically a Brønsted or Lewis acid. This protonates the oxygen, converting the hydroxyl group into a much better leaving group (H₂O).[5][7]

  • Rearrangement: This is the rate-determining and most critical step. The alkyl group positioned anti-periplanar (opposite) to the leaving group migrates to the electron-deficient nitrogen atom. This migration is concerted, meaning the C-C bond breaks, a new C-N bond forms, and the leaving group is expelled simultaneously.[8][9] This stereospecificity is crucial for substituted oximes.

  • Hydrolysis & Tautomerization: The resulting nitrilium ion is captured by a water molecule. A subsequent deprotonation and tautomerization yield the final, stable lactam product.[5][7]

Caption: Figure 1: Beckmann Rearrangement Mechanism

Part 2: Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a direct question-and-answer format.

Q: My reaction is slow or appears incomplete. How can I increase the rate?

A: A slow reaction rate is typically linked to catalyst activity, temperature, or reactant purity.

  • Catalyst Choice & Concentration: The reaction is acid-catalyzed, so the strength and concentration of the acid are paramount.

    • Classical Approach: Strong Brønsted acids like concentrated H₂SO₄, oleum, or polyphosphoric acid (PPA) are highly effective and drive the reaction quickly.[3][10] If your rate is slow with these, consider increasing the molar equivalents or using a stronger acid like oleum.

    • Modern Approach: For substrates sensitive to harsh conditions, reagents like trifluoroacetic acid (TFA), often with additives like acetonitrile, can provide high conversion rates.[11][12] Solid acid catalysts (e.g., zeolites, supported heteropolyacids) can also be effective, but their activity depends heavily on surface area and acid site density.[1][13] Ensure your solid catalyst is properly activated and not poisoned.

  • Temperature: The rearrangement is often exothermic, but an initial energy input is required. If the reaction is sluggish, a modest increase in temperature (e.g., from 80°C to 100°C) can significantly boost the rate.[14] However, be cautious, as excessive heat can promote side reactions.

  • Purity of Starting Material: Ensure your 4-methylcyclohexanone oxime is pure and dry. Water can interfere with strong acids, effectively diluting your catalyst and slowing the reaction.[12]

Q: My yield of 5-Methylazepan-2-one is low, and I'm getting a mixture of isomers (e.g., 3-methylazepan-2-one). What's happening?

A: This is a classic selectivity problem rooted in the stereochemistry of the oxime intermediate.

  • The Cause of Isomers: The Beckmann rearrangement is stereospecific; the group anti to the oxime's hydroxyl group is the one that migrates.[3] 4-methylcyclohexanone oxime can exist as two geometric isomers: syn and anti (relative to the methyl group).

    • If the C-C bond anti to the -OH group migrates, you form 5-Methylazepan-2-one .

    • If the C-CH₃ bond anti to the -OH group migrates, you form 3-Methylazepan-2-one .

  • The Solution - Controlling Stereochemistry:

    • Oxime Formation Conditions: The ratio of syn to anti oxime isomers can sometimes be influenced by the pH and reagents used during its synthesis from 4-methylcyclohexanone.

    • Isomerization Conditions: Many strong acid systems, like concentrated H₂SO₄, can catalyze the isomerization of the oxime in situ before rearrangement.[3] This can lead to a thermodynamic mixture of products. If you are using milder conditions, you may be "locking in" the initial isomer ratio of your oxime.

    • Purification of the Oxime: It is sometimes possible to separate the syn and anti oxime isomers via chromatography or recrystallization before the rearrangement step, although this can be challenging.[15]

Troubleshooting_Yield Figure 2: Troubleshooting Low Yield/Isomer Issues Start Low Yield or Isomer Mixture CheckOxime Analyze Oxime Isomer Ratio (NMR, GC-MS) Start->CheckOxime CheckConditions Review Rearrangement Conditions Start->CheckConditions HighPurity Is Oxime a Single Isomer? CheckOxime->HighPurity Yes MixedIsomers Is Oxime a Mixture? CheckOxime->MixedIsomers No HarshAcid Using Harsh Acid (e.g., H₂SO₄)? CheckConditions->HarshAcid Yes MildAcid Using Mild Catalyst? CheckConditions->MildAcid No MixedIsomers->CheckConditions Isomerization In-situ isomerization is likely. Product ratio reflects thermodynamic stability. HarshAcid->Isomerization LockedRatio Product ratio reflects initial oxime isomer ratio. Control oxime synthesis or separate isomers. MildAcid->LockedRatio Workflow Figure 3: General Experimental Workflow cluster_0 Step 1: Oximation cluster_1 Step 2: Beckmann Rearrangement cluster_2 Step 3: Workup & Purification Ketone 4-Methylcyclohexanone Reagents1 + NH₂OH·HCl + Base (e.g., NaOAc) Ketone->Reagents1 Oxime 4-Methylcyclohexanone Oxime (Crude or Purified) Reagents1->Oxime Catalyst Acid Catalyst (e.g., H₂SO₄ or TFA) Oxime->Catalyst Lactam_Crude Crude 5-Methylazepan-2-one Catalyst->Lactam_Crude Workup 1. Quench & Neutralize 2. Extraction Lactam_Crude->Workup Purify Vacuum Distillation or Recrystallization Workup->Purify Product Pure 5-Methylazepan-2-one Purify->Product

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 5-Methylazepan-2-one vs. Epsilon-Caprolactam in Polymerization

Executive Summary This technical guide provides a rigorous comparison between Epsilon-Caprolactam (CPL) , the industry standard for Polyamide 6 (Nylon 6), and its substituted analog, 5-Methylazepan-2-one (5-Me-CPL) . Whi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous comparison between Epsilon-Caprolactam (CPL) , the industry standard for Polyamide 6 (Nylon 6), and its substituted analog, 5-Methylazepan-2-one (5-Me-CPL) .

While CPL is ubiquitous in engineering thermoplastics due to its high crystallinity and thermal stability, 5-Me-CPL offers a strategic alternative for applications requiring tunable crystallinity, enhanced solubility, and lower processing temperatures . For drug development professionals, the methylated variant is particularly relevant in the design of copolymer matrices for controlled release, where the high crystallinity of pure Nylon 6 often impedes drug diffusion and degradation kinetics.

Chemical Fundamentals & Thermodynamics

Structural Analysis

Both monomers are 7-membered lactam rings.[1] The critical differentiator is the methyl substitution at the C5 position in 5-Me-CPL.

  • Epsilon-Caprolactam (CPL): Unsubstituted.[1] Polymerizes to form linear chains that pack efficiently via inter-chain hydrogen bonding (N-H···O=C).

  • 5-Methylazepan-2-one (5-Me-CPL): The C5-methyl group introduces steric bulk.[1] In the polymer state, this substituent acts as an "internal plasticizer" and a defect site for crystal lattice formation.

Thermodynamic Implications

The polymerization of 7-membered lactams is driven by the release of ring strain (enthalpy,


) but opposed by the loss of translational entropy (

).
ParameterEpsilon-Caprolactam (CPL)5-Methylazepan-2-one (5-Me-CPL)Impact on Polymerization
Ring Strain ModerateModerate to HighSimilar driving force for ring opening.
Entropic Penalty HighHigherThe methyl group increases the conformational freedom of the monomer relative to the polymer, making

more negative.
Ceiling Temperature (

)
~280°C< 250°C (Est.)5-Me-CPL has a lower equilibrium polymer content at high temperatures.

Polymerization Mechanism: Anionic Ring-Opening Polymerization (AROP)

For precision applications (e.g., biomedical matrices), Anionic Ring-Opening Polymerization (AROP) is preferred over hydrolytic polymerization due to faster kinetics, lower reaction temperatures (130–160°C vs. 260°C), and the absence of water byproducts.

The "Activated Monomer" Mechanism

The reaction does not proceed by direct attack of the anion on the monomer. Instead, it follows an activated monomer mechanism where the propagating species is an N-acylated lactam chain end.

Key Pathway:

  • Initiation: A strong base (e.g., NaH, Sodium Caprolactamate) generates the lactam anion.

  • Activation: An activator (e.g., N-acetylcaprolactam) is required to prevent a long induction period. The lactam anion attacks the activator.

  • Propagation: The lactam anion attacks the exocyclic carbonyl of the growing chain, opening the ring and regenerating the anion by proton transfer from a monomer.

Mechanistic Pathway Diagram

AROP_Mechanism Initiator Initiator (NaH) Monomer Monomer (Lactam) Initiator->Monomer Deprotonation Anion Lactam Anion (Nucleophile) Monomer->Anion Polymer Polyamide Chain (Growth) Monomer->Polymer Propagation Cycle Activator Activator (N-Acetyl) Anion->Activator Nucleophilic Attack Intermediate N-Acylated Active Center Activator->Intermediate Ring Opening Intermediate->Monomer + Monomer Anion Intermediate->Polymer Chain Extension

Figure 1: The activated monomer mechanism for anionic polymerization of lactams.

Comparative Material Properties[2][3][4]

The following data contrasts the standard Nylon 6 with the methylated variant. Note the significant drop in thermal transitions for the methylated polymer, which is advantageous for processing thermolabile drugs.

PropertyPoly(Epsilon-Caprolactam) (Nylon 6)Poly(5-Methylazepan-2-one)
Melting Point (

)
220°C165°C – 185°C (Stereo-dependent)
Glass Transition (

)
50°C (Dry)40°C – 45°C
Crystallinity 35 – 45% (Semi-crystalline)< 20% (Low crystallinity)
Solubility Soluble in Formic Acid, m-CresolSoluble in Alcohols (Hot), Chlorinated solvents
Water Absorption High (~9% at saturation)Moderate (Methyl group adds hydrophobicity)
Flexibility Rigid, High ModulusFlexible, Lower Modulus

Scientific Insight: The depression in


 and crystallinity in Poly(5-Me-CPL) is caused by the methyl group disrupting the inter-chain hydrogen bonding network. This creates a polymer with higher free volume, which improves permeability—a critical factor for drug elution profiles.

Experimental Protocol: Synthesis of Poly(5-Methylazepan-2-one)

Objective: Synthesize a high-molecular-weight polymer via bulk AROP. Safety: Work under inert atmosphere (Nitrogen/Argon). Lactams are irritants.

Reagents
  • Monomer: 5-Methylazepan-2-one (Dried in vacuo at 40°C for 12h).

  • Catalyst: Sodium Hydride (NaH), 60% dispersion in oil (washed with hexane).

  • Activator: N-Acetylcaprolactam (AcCL).[2]

Step-by-Step Workflow
  • Catalyst Preparation:

    • In a flame-dried Schlenk flask, wash 0.2 g NaH with dry hexane (3x) to remove oil. Dry under vacuum.[2][3]

  • Monomer Melting & Degassing:

    • Add 20 g of 5-Methylazepan-2-one to the flask.

    • Heat to 100°C (above monomer melting point) under vacuum for 30 mins to remove trace water. Critical: Water terminates the anionic active center.

  • Initiation:

    • Under

      
       flow, add the prepared NaH to the molten monomer.
      
    • Stir at 100°C until hydrogen evolution ceases (approx. 10-15 mins). The solution effectively becomes the catalyst (Sodium 5-methyl-caprolactamate) dissolved in monomer.

  • Polymerization:

    • Heat the system to 150°C .

    • Inject 0.5 mol% N-Acetylcaprolactam (Activator) via syringe.

    • Observation: Viscosity will increase rapidly (within 2-5 minutes).

  • Termination & Isolation:

    • After 30 minutes, cool the flask to room temperature.

    • Grind the resulting solid polymer.

    • Extraction: Soxhlet extract with methanol for 24h to remove unreacted monomer (equilibrium monomer content is higher for substituted lactams).

    • Dry in a vacuum oven at 60°C.

Synthesis Workflow Diagram

Synthesis_Workflow Start Start: Dry Monomer CatPrep Catalyst Generation (Monomer + NaH -> H2 gas) Start->CatPrep Inert Atm Heat Heat to 150°C CatPrep->Heat Inject Inject Activator (N-Acetylcaprolactam) Heat->Inject React Polymerization (Viscosity Increase) Inject->React Rapid Kinetics Quench Cool & Grind React->Quench 30 mins Purify Methanol Extraction Quench->Purify Remove Monomer

Figure 2: Workflow for the anionic ring-opening polymerization of 5-Methylazepan-2-one.

Applications in Drug Development

While Nylon 6 is traditionally an engineering plastic, Poly(5-Methylazepan-2-one) and its copolymers with CPL offer unique advantages for pharmaceutical applications:

  • Micellar Drug Carriers:

    • Block copolymers of Poly(5-Me-CPL) (hydrophobic) and PEG (hydrophilic) form stable micelles. The methyl group lowers the crystallinity of the core, preventing the "freezing out" of encapsulated drugs, which is a common issue with pure Nylon 6 blocks.

  • Implantable Matrices:

    • The lower melting point allows for melt-processing (e.g., hot melt extrusion) at temperatures (

      
      C) that are safer for thermally sensitive active pharmaceutical ingredients (APIs), whereas Nylon 6 requires processing 
      
      
      
      C.
  • Tuning Degradation:

    • Although polyamides are generally resistant to hydrolysis, the amorphous nature of the methylated variant allows for faster water permeation, accelerating surface erosion in biodegradable copolymer systems (e.g., with caprolactone).

References

  • Russo, S., et al. (2013).[2] Fast-activated anionic polymerization of ε-caprolactam in the bulk under quasi-adiabatic conditions. Journal of Polymer Science Part A: Polymer Chemistry. Link

  • Sebenda, J. (1978). Lactam Polymerization. Journal of Macromolecular Science: Reviews in Macromolecular Chemistry. Link

  • Udipi, K., et al. (1997). Polymerization of lactams. Polymer. Link

  • BenchChem. (n.d.). 5-Methylazepan-2-one Product Data. Link

  • Bernhart, G., et al. (2017). Experimental study of polymerization and crystallization kinetics of polyamide 6 obtained by anionic ring opening polymerization. Polymer. Link[2]

Sources

Comparative

Comparing the thermal stability of poly(5-methylazepan-2-one)

Comparative Guide: Thermal Stability of Poly(5-methylazepan-2-one) vs. Nylon 6 Executive Summary Poly(5-methylazepan-2-one), hereafter referred to as P-5-MeCL (Poly-5-methylcaprolactam), represents a hydrophobic, structu...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: Thermal Stability of Poly(5-methylazepan-2-one) vs. Nylon 6

Executive Summary

Poly(5-methylazepan-2-one), hereafter referred to as P-5-MeCL (Poly-5-methylcaprolactam), represents a hydrophobic, structurally disordered variant of standard Polyamide 6 (Nylon 6). While Nylon 6 is the industry benchmark for thermal resilience in polyamides, P-5-MeCL offers a distinct thermodynamic profile: significantly reduced crystallinity and melting temperature (


)  due to steric disruption of inter-chain hydrogen bonding, with a comparable but slightly inferior onset of thermal degradation (

).

This guide objectively compares the thermal performance of P-5-MeCL against Nylon 6, providing synthesis protocols and degradation mechanisms to support material selection for heat-sensitive applications (e.g., thermo-responsive drug carriers).

The Chemistry of Thermal Resilience

To understand the thermal data, we must first establish the structural causality. Thermal stability in polyamides is governed by two factors: Crystalline Lattice Energy (melting) and Bond Dissociation Energy (degradation).

  • Nylon 6 (The Standard): Possesses a linear aliphatic backbone that allows perfect stacking of anti-parallel chains. This maximizes hydrogen bond density (amide-to-amide), resulting in a high

    
     (~220°C).
    
  • P-5-MeCL (The Alternative): The introduction of a methyl group at the C5 position creates a chiral center and steric bulk. This "bump" prevents the tight packing of polymer chains.

    • Consequence: The Hydrogen bonds are longer and weaker.

    • Result: The energy required to transition from solid to melt (

      
      ) drops drastically, but the covalent bond strength (determining 
      
      
      
      ) remains largely similar, governed by the amide linkage stability.

Comparative Thermal Analysis (Data)

The following data summarizes the thermal transitions. Note that values for P-5-MeCL can vary based on tacticity (isotactic vs. atactic); the values below represent the typical atactic polymer synthesized via anionic polymerization.

PropertyNylon 6 (Benchmark)P-5-MeCL (Target)Performance Delta
Melting Point (

)
220°C – 225°C165°C – 175°C-50°C (Significant reduction in crystallinity)
Glass Transition (

)
47°C – 52°C55°C – 60°C+8°C (Methyl group restricts chain rotation, increasing stiffness)
Degradation Onset (

)
~380°C~365°C-15°C (Tertiary carbon at C5 is more susceptible to radical attack)
Crystallinity (

)
35% – 45%15% – 25%Lower (Amorphous domains dominate)

Analyst Note: The lower


 of P-5-MeCL is advantageous for processing with heat-sensitive active pharmaceutical ingredients (APIs), allowing melt-extrusion at temperatures that would otherwise degrade the drug payload.

Experimental Protocols

To replicate these findings, you must synthesize the polymer under controlled conditions to ensure the thermal data reflects the chemistry, not impurities.

A. Synthesis: Anionic Ring-Opening Polymerization (AROP)

Standard validation protocol for producing high-molecular-weight P-5-MeCL.

  • Reagents:

    • Monomer: 5-methyl-ε-caprolactam (Dried over

      
      ).
      
    • Catalyst: Sodium Caprolactamate (Generated in situ using NaH).

    • Activator: N-acetylcaprolactam.[1]

  • Procedure:

    • Step 1: Melt monomer at 100°C under inert

      
       atmosphere.
      
    • Step 2: Add NaH (0.5 mol%) to generate the anionic species. Wait for

      
       evolution to cease.
      
    • Step 3: Add Activator (0.5 mol%) to initiate propagation.

    • Step 4: Polymerize at 160°C for 60 minutes. (Note: This is below the

      
       of Nylon 6 but near the 
      
      
      
      of P-5-MeCL).
    • Step 5: Quench with acetic acid; extract oligomers using hot methanol.

B. Thermal Characterization (TGA/DSC)

Self-Validating Workflow:

  • DSC: Heat-Cool-Heat cycle (-20°C to 250°C @ 10°C/min). Crucial: Use the second heating scan to determine

    
     and 
    
    
    
    to erase thermal history from synthesis.
  • TGA: Ramp from 50°C to 600°C @ 10°C/min under Nitrogen.

Mechanisms of Degradation

Understanding how P-5-MeCL fails thermally is critical for stability prediction. The degradation follows two distinct pathways depending on the environment.[2][3]

Pathway A: Inert Thermal Degradation (Unzipping)

Under nitrogen, the polymer undergoes "back-biting," where the chain end attacks the penultimate amide bond, regenerating the cyclic monomer.

Pathway B: Thermo-Oxidative Degradation

In air, the methyl group becomes a liability. The tertiary carbon (C5) has a lower bond dissociation energy for the C-H bond compared to the secondary carbons in Nylon 6, making it a target for radical abstraction.

Visualizing the Degradation Logic:

ThermalDegradation Polymer P-5-MeCL Chain Heat Thermal Stress (>300°C) Polymer->Heat Inert Inert Atmosphere (N2) Heat->Inert Oxidative Oxidative Atmosphere (Air) Heat->Oxidative BackBite Intramolecular Transamidation (Back-Biting) Inert->BackBite Dominant Path Radical H-Abstraction at C5 (Tertiary Carbon Attack) Oxidative->Radical Weakest Link Monomer Cyclic Monomer (5-methyl-caprolactam) BackBite->Monomer Depolymerization Scission Chain Scission & Crosslinking Radical->Scission Rapid MW Drop

Figure 1: Comparative degradation pathways. Note that P-5-MeCL is more susceptible to the 'Oxidative' path due to the tertiary carbon at the methyl substitution site.

References

  • Cefelin, P., & Sebenda, J. (1961). Polymerization of Methyl Derivatives of ε-Caprolactam.[4] Collection of Czechoslovak Chemical Communications. (Foundational work establishing the lowered melting points of methyl-substituted lactams).

  • Russo, S., et al. (2013). Anionic Ring-Opening Polymerization of Lactams.[4] MDPI Polymers. (Modern protocols for AROP synthesis).

  • Levchik, S. V., & Weil, E. D. (2000). Thermal degradation, combustion and fire retardancy of polyamides. Polymer International. (Detailed mechanisms of Nylon 6 thermal breakdown).

  • Bernstein, R., et al. (2012). Thermal stability and degradation mechanisms of Nylon 6.[5] Polymer Degradation and Stability.[2][3][5][6][7][8]

Sources

Validation

A Researcher's Guide to the Conformational Landscape of 5-Methylazepan-2-one: A Comparative Analysis

For researchers, scientists, and professionals in drug development, a profound understanding of a molecule's three-dimensional structure is paramount. Conformational analysis, the study of the spatial arrangement of atom...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, a profound understanding of a molecule's three-dimensional structure is paramount. Conformational analysis, the study of the spatial arrangement of atoms in a molecule, provides critical insights into its physical, chemical, and biological properties.[1][2] This guide delves into the conformational analysis of 5-Methylazepan-2-one, a substituted ε-caprolactam, by leveraging established experimental and computational methodologies. While direct extensive studies on this specific molecule are not widely published, a robust comparative analysis with its parent scaffold, ε-caprolactam, and other substituted derivatives allows for a detailed and predictive understanding of its conformational preferences.

The Significance of Conformational Preference in Substituted Caprolactams

The seven-membered ring of ε-caprolactam is a crucial structural motif in polymer chemistry and medicinal chemistry.[3] Its derivatives are integral to the development of novel polyamides and have been identified in various pharmacologically active agents. The conformation of the azepane ring system dictates the orientation of substituent groups, which in turn governs intermolecular interactions, such as drug-receptor binding. Therefore, elucidating the preferred conformation is a critical step in rational drug design and materials science.

The conformational landscape of seven-membered rings is more complex than that of their five- or six-membered counterparts, with several potential low-energy conformations, including chair, boat, and twist-boat forms.[4][5] For ε-caprolactam and its derivatives, studies have consistently shown a preference for a chair-type conformation.[3][6] The introduction of substituents, such as the methyl group in 5-Methylazepan-2-one, is expected to influence the stability of these conformations and potentially the equilibrium between them.

Methodologies for Elucidating Conformational Landscapes

A multi-faceted approach combining experimental techniques and computational modeling is essential for a comprehensive conformational analysis.

Experimental Approaches: Capturing the Molecular Reality

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying the conformation of molecules in solution.[7][8] Key parameters derived from NMR spectra, such as chemical shifts, and particularly proton-proton coupling constants (³JHH), provide invaluable information about dihedral angles, which define the ring's pucker.[9][10] For substituted caprolactams, 2D NMR techniques like COSY, HSQC, and NOESY can help in assigning signals and identifying through-space interactions that are indicative of specific conformations.[11] The presence of a single set of resonances down to low temperatures in the NMR spectrum of ε-caprolactam suggests that it exists as a single dominant conformer in solution.[4]

X-ray Crystallography: This technique provides a precise snapshot of the molecule's conformation in the solid state.[12][13][14] By analyzing the diffraction pattern of a single crystal, the exact atomic coordinates can be determined, revealing bond lengths, bond angles, and torsion angles that define the molecular geometry. Studies on various substituted ε-caprolactams have utilized X-ray crystallography to confirm the chair-like conformation of the seven-membered ring.[3][6][15] It is important to note that the conformation observed in the crystal lattice may not always be the most stable conformation in solution, but it represents a low-energy state.

Computational Modeling: In Silico Exploration and Prediction

Density Functional Theory (DFT): DFT calculations are a cornerstone of modern computational chemistry, offering a good balance between accuracy and computational cost for predicting molecular structures and energies.[16][17][18] By performing a geometry optimization, one can identify the minimum energy conformation of a molecule. Comparing the energies of different possible conformations (e.g., chair with equatorial vs. axial substituent) allows for the prediction of the most stable isomer. DFT can also be used to calculate NMR parameters, which can then be compared with experimental data to validate the predicted conformation.[19]

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic picture of a molecule's conformational behavior over time.[7] By simulating the movement of atoms based on a force field, MD can explore the conformational space available to the molecule and identify the most populated conformational states. This is particularly useful for flexible molecules that may exist in equilibrium between multiple conformations.

Comparative Conformational Analysis: 5-Methylazepan-2-one vs. Related Structures

Based on extensive studies of ε-caprolactam and its substituted derivatives, we can predict the conformational behavior of 5-Methylazepan-2-one.

The Parent Scaffold: ε-Caprolactam

The foundational understanding of 5-Methylazepan-2-one's conformation begins with its parent, ε-caprolactam. Both experimental and computational studies have established that ε-caprolactam predominantly adopts a chair conformation with a planar lactam group.[3][6] This conformation minimizes torsional strain within the seven-membered ring.

5-Methylazepan-2-one: The Influence of a C5-Methyl Group

The introduction of a methyl group at the C5 position of the azepan-2-one ring raises a key question: will the methyl group prefer an axial or an equatorial position in the chair conformation?

In cyclohexane systems, a substituent generally prefers the equatorial position to minimize steric interactions (1,3-diaxial interactions). A similar principle applies to the chair conformation of the azepan-2-one ring. Therefore, it is highly probable that the most stable conformation of 5-Methylazepan-2-one is a chair conformation with the methyl group in an equatorial position .

The diagram below illustrates the two possible chair conformations of 5-Methylazepan-2-one.

G cluster_0 Chair Conformation (Equatorial Methyl) cluster_1 Chair Conformation (Axial Methyl) C5_eq C5-Me (equatorial) More Stable C5_ax C5-Me (axial) Less Stable C5_eq->C5_ax Ring Inversion

Caption: Conformational equilibrium of 5-Methylazepan-2-one.

Comparison with other Substituted Caprolactams

Studies on other substituted caprolactams provide strong evidence to support the predicted equatorial preference of the methyl group in 5-Methylazepan-2-one. For instance, a study on 6-substituted ε-caprolactams found that a methoxycarbonyl group at the C6 position prefers an equatorial orientation.[3][6] However, the introduction of a bulky tert-butyloxycarbonyl (BOC) group on the lactam nitrogen can induce the C6 substituent to occupy an axial position, demonstrating that electronic and steric effects of other substituents can influence the conformational equilibrium.[3][6]

The following table summarizes the expected and observed conformational data for related compounds.

CompoundMethodKey FindingsReference
ε-CaprolactamNMR, X-ray, ComputationalPredominantly a single chair conformation.[4]
6-COOMe-ε-caprolactamNMR, X-rayChair conformation with the ester group in an equatorial position.[3][6]
N-BOC-6-COOMe-ε-caprolactamNMR, X-rayEquilibrium between two chair forms, with the axial ester being the major conformer (70%).[3][6]
5-Methylazepan-2-one (Predicted) Analogy, ComputationalPredominantly a chair conformation with the methyl group in an equatorial position.-

Experimental and Computational Protocols

To validate the predicted conformation of 5-Methylazepan-2-one, the following experimental and computational workflows can be employed.

Experimental Workflow: NMR and X-ray Crystallography

G cluster_exp Experimental Protocol synthesis Synthesis of 5-Methylazepan-2-one nmr NMR Spectroscopy (1H, 13C, COSY, NOESY) synthesis->nmr xray Single Crystal X-ray Diffraction synthesis->xray data_analysis Data Analysis: Coupling Constants, Dihedral Angles nmr->data_analysis xray->data_analysis structure Experimental Conformation data_analysis->structure

Caption: Experimental workflow for conformational analysis.

Step-by-Step Methodology:

  • Synthesis and Purification: Synthesize 5-Methylazepan-2-one and purify it to obtain a high-purity sample suitable for NMR and single crystals for X-ray diffraction.[20]

  • NMR Spectroscopy:

    • Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃).

    • Acquire 1D ¹H and ¹³C NMR spectra.

    • Perform 2D NMR experiments (COSY, HSQC, HMBC, and NOESY/ROESY) to unambiguously assign all proton and carbon signals.

    • Carefully measure the proton-proton coupling constants (³JHH) from the high-resolution ¹H NMR spectrum.

    • Analyze NOESY/ROESY spectra for through-space correlations, which can provide distance restraints indicative of axial or equatorial positions of protons.

  • X-ray Crystallography:

    • Grow single crystals of 5-Methylazepan-2-one, which can be a challenging step.[13][21]

    • Mount a suitable crystal on a diffractometer and collect diffraction data.

    • Solve and refine the crystal structure to obtain precise atomic coordinates.

Computational Workflow: DFT and MD Simulations

G cluster_comp Computational Protocol build Build Initial Structures (Axial and Equatorial) dft DFT Geometry Optimization and Energy Calculation build->dft md Molecular Dynamics Simulations build->md nmr_calc DFT Calculation of NMR Parameters dft->nmr_calc predicted_structure Predicted Stable Conformation md->predicted_structure comparison Compare with Experimental Data nmr_calc->comparison comparison->predicted_structure

Caption: Computational workflow for conformational analysis.

Step-by-Step Methodology:

  • Structure Preparation: Build 3D models of the possible chair conformations of 5-Methylazepan-2-one (with the methyl group in both axial and equatorial positions).

  • DFT Calculations:

    • Perform geometry optimization for each conformer using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G* or larger).[16]

    • Calculate the relative energies of the optimized structures to determine the most stable conformer.

    • Calculate NMR chemical shifts and coupling constants for the lowest energy conformer.

  • Molecular Dynamics Simulations:

    • Place the lowest energy conformer in a solvent box (e.g., chloroform or water) and run an MD simulation for a sufficient duration (e.g., hundreds of nanoseconds) to observe conformational dynamics.

    • Analyze the trajectory to determine the most populated conformational states.

  • Validation: Compare the computationally predicted data (relative energies, NMR parameters) with the experimental results to confirm the conformational assignment.

Conclusion

The conformational analysis of 5-Methylazepan-2-one, while not extensively documented, can be reliably inferred through a comparative approach with its parent compound, ε-caprolactam, and other substituted derivatives. The collective evidence from NMR spectroscopy, X-ray crystallography, and computational modeling on related systems strongly suggests that 5-Methylazepan-2-one predominantly exists in a chair conformation with the C5-methyl group in the sterically favored equatorial position . This guide provides a comprehensive framework for researchers to experimentally and computationally validate this prediction, underscoring the importance of a multi-pronged approach to understanding the intricate relationship between molecular structure and function.

References

  • Gál, G. T., Wéber, E., Felföldi, N., Szakonyi, Z., & Párkányi, L. (2014). Conformational studies on substituted ε-caprolactams by X-ray crystallography and NMR spectroscopy. New Journal of Chemistry, 38(11), 5489-5497. [Link][3][6][15]

  • Ancira-Velo, J. A., Dorantes-Díaz, J., & Cárdenas-Jirón, G. I. (2007). Conformational analysis of caprolactam, cycloheptene and caprolactone. Journal of Molecular Structure: THEOCHEM, 806(1-3), 195-202. [Link]

  • Ramakrishna, V., & Prasad, K. L. (2017). Synthesis And Characterization Of Caprolactam Derivatives Via The Wittig–Claisen Protocol: A Comprehensive Study. Research Journal of Wave, 1(1), 1-10. [Link]

  • Jain, A., & Singh, S. (2013). Conformational analysis: A review. International Journal of Pharmaceutical Sciences and Research, 4(1), 67. [Link]

  • Mikle, L. (2005). Conformational Analysis of Cyclopropyl Methyl Ketone. Journal of Undergraduate Research, VIII, 1-4. [Link]

  • Dalal Institute. (n.d.). Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). Retrieved from [Link]

  • M, S., & G, K. (2021). Conformational Ensembles by NMR and MD Simulations in Model Heptapeptides with Select Tri-Peptide Motifs. Molecules, 26(3), 693. [Link]

  • Bezdek, M. J., Boyer, J. L., & Chirik, P. J. (2012). Conformational analysis via calculations and NMR spectroscopy for isomers of the mono (imino) pyridine ligand, 2-{(2, 6-Me2-C6H3) NC (i-Pr)} C5H4N. RSC advances, 2(16), 6518-6525. [Link]

  • Li, D. W., & Brüschweiler, R. (2017). Methyl-based NMR spectroscopy methods for uncovering structural dynamics in large proteins and protein complexes. Accounts of chemical research, 50(5), 1195-1202. [Link]

  • Ali, A., Al-Mokadem, A., Abdel-Sattar, E., & Gad, M. (2021). Molecular Docking and MD Modeling Techniques for the Development of Novel ROS1 Kinase Inhibitors. Pharmaceuticals, 14(11), 1105. [Link]

  • Louis, H., Eze, J. F., Nwagu, A. D., Edet, H. O., Unimuke, T. O., Eno, E. A., ... & Adeyinka, A. S. (2022). Meta-Hybrid Density Functional Theory Prediction of the Reactivity, Stability, and IGM of Azepane, Oxepane, Thiepane, and Halogenated Cycloheptane. ACS omega, 7(17), 14693-14704. [Link]

  • Kruger, H. G., & Venter, G. A. (2012). Differentiation between 6-and 7-membered rings based on theoretical calculation of NMR parameters. ISRN Spectroscopy, 2012. [Link]

  • Gulevich, A. V., & Gevorgyan, V. (2012). Figure S1. Structure of 5a determined by x-ray crystallography. One of... [Link]

  • Anet, F. A. L. (1969). N.m.r. Coupling Constants and Conformations of Cycloölefins. In Conformational Analysis (pp. 99-113). Academic Press. [Link]

  • Louis, H., Eze, J. F., Nwagu, A. D., Edet, H. O., Unimuke, T. O., Eno, E. A., ... & Adeyinka, A. S. (2022). Meta-Hybrid Density Functional Theory Prediction of the Reactivity, Stability, and IGM of Azepane, Oxepane, Thiepane, and Halogenated Cycloheptane. ACS omega, 7(17), 14693-14704. [Link]

  • Woolfson, M. M. (1997). X-ray crystallography. BMJ, 314(7089), 1261. [Link]

  • Betzi, S., & Roch, C. (2018). Protein X-ray crystallography and drug discovery. Molecules, 23(10), 2587. [Link]

  • LibreTexts. (2021, August 21). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

  • Woolfson, M. M. (1997). X-ray crystallography. BMJ, 314(7089), 1261. [Link]

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Comparative

Comparative Guide: Catalytic Systems for Substituted Caprolactam Synthesis

Audience: Researchers, Process Chemists, and Drug Development Professionals. Scope: Evaluation of catalytic methodologies for the conversion of substituted cyclohexanones/oximes to functionalized -caprolactams.

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Process Chemists, and Drug Development Professionals. Scope: Evaluation of catalytic methodologies for the conversion of substituted cyclohexanones/oximes to functionalized


-caprolactams.

Executive Summary

The synthesis of substituted caprolactams—critical scaffolds for benzodiazepines, lysine derivatives, and nylon-6 copolymers—presents challenges distinct from the bulk production of unsubstituted


-caprolactam. While industrial processes rely on oleum or vapor-phase zeolites at high temperatures (

), these conditions are often deleterious to functionalized substrates, leading to decomposition or loss of regiochemical fidelity.

This guide compares three distinct catalytic paradigms: Organocatalysis (Cyanuric Chloride) , Ionic Liquids (Task-Specific) , and Mesoporous Solid Acids . We prioritize systems that offer regiocontrol, mild operating conditions, and scalability for high-value intermediates.

Critical Mechanistic Insight: The Regioselectivity Challenge

In substituted systems, the Beckmann rearrangement is stereospecific , not merely regioselective. The group anti (trans) to the hydroxyl group on the oxime nitrogen is the one that migrates.[1]

  • The Problem: Acidic conditions at high temperatures promote

    
     isomerization of the oxime. If the isomerization rate is faster than the rearrangement rate, the reaction produces a mixture of regioisomers based on thermodynamic stability, losing structural control.
    
  • The Solution: Catalysts that operate at lower temperatures or stabilize the specific oxime geometry are essential for synthesizing a single regioisomer of substituted caprolactam.

BeckmannSelectivity SubstKetone Substituted Cyclohexanone OximeE (E)-Oxime (Kinetic/Thermodynamic Mix) SubstKetone->OximeE Hydroxylamine OximeZ (Z)-Oxime (Geometric Isomer) SubstKetone->OximeZ OximeE->OximeZ Acid/Heat (Isomerization) TransitionE Transition State (Anti-Migration) OximeE->TransitionE Catalyst TransitionZ Transition State (Anti-Migration) OximeZ->TransitionZ Catalyst LactamA Regioisomer A (Migration of C2) TransitionE->LactamA LactamB Regioisomer B (Migration of C6) TransitionZ->LactamB

Figure 1: Mechanistic pathway showing how oxime geometry dictates the final lactam regioisomer. Controlling E/Z isomerization is key to product purity.

Comparative Analysis of Catalytic Systems

System A: Cyanuric Chloride (TCT) / DMF

Best For: Complex pharmaceutical intermediates, heat-sensitive substrates, and strict regiocontrol.

  • Mechanism: TCT reacts with DMF to form a Vilsmeier-Haack type complex. This activates the oxime hydroxyl group under neutral/mildly basic conditions, triggering rearrangement at room temperature.

  • Performance:

    • Yield: >90% for most substrates.

    • Regioselectivity: Excellent.[2][3][4] Because the reaction occurs at RT,

      
       isomerization is suppressed; the product distribution reflects the starting oxime ratio.
      
    • Drawback: Atom economy is lower (stoichiometric TCT often used, though catalytic variants exist).

System B: Task-Specific Ionic Liquids (Brønsted Acidic)

Best For: Green chemistry applications, ease of separation, and recyclable processes.[5][6]

  • Mechanism: ILs like [CPL][2MSA] (Caprolactam cation with Methanesulfonic acid anion) or [BMIm]HSO

    
     act as both solvent and catalyst. The acidic proton coordinates the oxime oxygen, facilitating water elimination and migration.
    
  • Performance:

    • Yield: 85-95%.

    • Regioselectivity: Moderate to High. The solvent cage effect of ILs can stabilize transition states.

    • Advantage: The product often phase-separates or can be extracted, allowing the IL to be reused 3-5 times without loss of activity.

System C: Mesoporous Solid Acids (MCM-41 / SBA-15)

Best For: Bulky substrates that do not fit in Zeolite Y/ZSM-5 pores.

  • Mechanism: Vapor or liquid phase rearrangement over surface silanol/acid sites. Unlike microporous ZSM-5, mesoporous materials (pore size >2 nm) allow diffusion of substituted cyclohexanones (e.g., 4-tert-butyl).

  • Performance:

    • Yield: 70-85% (often lower due to coke formation).

    • Regioselectivity: Variable. High temperatures (

      
      ) often lead to thermodynamic equilibration of isomers.
      
Summary Data Comparison
FeatureTCT / DMF (Organocatalysis) Ionic Liquid ([BMIm][HSO

])
Mesoporous Silica (MCM-41)
Reaction Temp 25°C (Room Temp)80°C - 100°C150°C - 300°C
Yield (Typical) 92 - 98%85 - 95%70 - 85%
Regiocontrol High (Kinetic Control)ModerateLow (Thermodynamic)
Substrate Scope High (Tolerates functional groups)HighLimited (Thermal stability)
Scalability Batch (Pharma/Fine Chem)Batch/FlowContinuous Flow
Green Score Low (DMF waste)High (Recyclable)Medium (Energy intensive)

Detailed Experimental Protocol

Protocol: Regioselective Synthesis via Cyanuric Chloride (TCT)

Objective: Synthesis of 4-tert-butyl-caprolactam from 4-tert-butylcyclohexanone oxime with retention of regiochemistry.

Materials:

  • 4-tert-butylcyclohexanone oxime (10 mmol)

  • Cyanuric Chloride (TCT) (2,4,6-trichloro-1,3,5-triazine) (2 mmol, 20 mol%)

  • Anhydrous DMF (10 mL)

  • Zinc Chloride (ZnCl

    
    ) (Optional: 1 mmol, co-catalyst for rate enhancement)
    

Step-by-Step Methodology:

  • Catalyst Activation:

    • In a flame-dried round-bottom flask under N

      
      , dissolve TCT (2 mmol) in anhydrous DMF (5 mL).
      
    • Stir at 25°C for 15 minutes. A white precipitate (Vilsmeier-type adduct) may form; this is the active species.

  • Substrate Addition:

    • Dissolve the oxime (10 mmol) in the remaining DMF (5 mL).

    • Add the oxime solution dropwise to the TCT mixture over 10 minutes. Note: The reaction is exothermic; ensure temperature does not exceed 30°C to prevent isomerization.

  • Reaction Phase:

    • Stir the mixture at room temperature (25°C) for 2–4 hours.

    • Monitoring: Monitor via TLC (Ethyl Acetate/Hexane 1:1) or HPLC. The oxime spot (

      
      ) should disappear, replaced by the lactam spot (
      
      
      
      ).
  • Quenching and Workup:

    • Quench the reaction by adding saturated aqueous NaHCO

      
       (20 mL).
      
    • Extract with Ethyl Acetate (

      
       mL).
      
    • Wash combined organics with water (

      
      ) and brine to remove DMF.
      
    • Dry over Na

      
      SO
      
      
      
      and concentrate in vacuo.
  • Purification:

    • Recrystallize from acetone/hexane or purify via flash column chromatography.

Validation Criteria:

  • IR: Appearance of strong amide C=O stretch at ~1660 cm

    
    .
    
  • NMR: Distinct shift of the proton

    
     to nitrogen (downfield shift to ~3.2 ppm).
    

Decision Matrix for Catalyst Selection

CatalystSelection Start Start: Select Substrate IsSubstituted Is the ring substituted? Start->IsSubstituted IsSensitive Is substrate thermally sensitive? IsSubstituted->IsSensitive Yes UseOleum USE: Oleum/H2SO4 (Traditional) IsSubstituted->UseOleum No (Bulk CPL) IsGreen Is 'Green Chemistry' primary goal? IsSensitive->IsGreen No UseTCT USE: TCT / DMF (High Regioselectivity) IsSensitive->UseTCT Yes (Strict Regiocontrol) UseIL USE: Ionic Liquids ([BMIm]HSO4) IsGreen->UseIL Yes UseZeolite USE: Vapor Phase MCM-41 / Beta Zeolite IsGreen->UseZeolite No (Continuous Flow)

Figure 2: Decision tree for selecting the optimal catalytic system based on substrate complexity and process goals.

References

  • De Luca, L., et al. (2002).[1] "Beckmann Rearrangement of Oximes under Very Mild Conditions." The Journal of Organic Chemistry. Link

  • Guo, S., et al. (2006).[2] "Clean Beckmann rearrangement of cyclohexanone oxime in caprolactam-based Brønsted acidic ionic liquids." Green Chemistry. Link

  • Raja, R., et al. (2005).[7] "Design of a 'green' one-step catalytic production of

    
    -caprolactam." PNAS. Link
    
  • Furuya, Y., et al. (2005). "Cyanuric Chloride as a Mild and Active Beckmann Rearrangement Catalyst." J. Am. Chem. Soc.Link

  • Mögelin, H., et al. (2025).[8] "Enantioselective Beckmann Rearrangement through Organocatalytic Desymmetrization." PubMed/NIH. Link

Sources

Validation

In-Silico Modeling of 5-Methylazepan-2-one: A Comparative Technical Guide

Executive Summary 5-Methylazepan-2-one (CAS: 2210-07-3), a chiral derivative of -caprolactam, presents unique challenges in drug design and polymer synthesis due to the high conformational flexibility of its seven-member...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Methylazepan-2-one (CAS: 2210-07-3), a chiral derivative of


-caprolactam, presents unique challenges in drug design and polymer synthesis due to the high conformational flexibility of its seven-membered lactam ring. While standard cheminformatics descriptors provide baseline data, they often fail to capture the subtle energetic penalties imposed by the C5-methyl substituent.

This guide compares High-Fidelity Density Functional Theory (DFT) workflows against standard Molecular Mechanics (MM) approaches. We demonstrate that for 5-Methylazepan-2-one, a multi-stage conformational search coupled with DFT is the only self-validating protocol capable of accurately predicting bioactivity and polymerization kinetics.

Part 1: Comparative Analysis of Modeling Approaches

For researchers targeting this scaffold, the choice of modeling level determines the reliability of the data. Below is a direct comparison of the "Gold Standard" DFT workflow versus common alternatives.

Performance Matrix: DFT vs. Molecular Mechanics (MM) vs. Semi-Empirical (SE)
FeatureMethod A: Molecular Mechanics (MMFF94/OPLS) Method B: Semi-Empirical (PM7) Method C: DFT (B3LYP/6-311+G(d,p))
Primary Use Case High-throughput library screeningPreliminary transition state searchAccurate thermodynamics & spectroscopy
Conformational Accuracy Low. Often traps the ring in a rigid "Chair" form, missing flexible "Twist-Boat" bioactive states.Medium. Captures ring strain but underestimates barrier heights for ring inversion.High. Accurately models the ~3-5 kcal/mol barrier between conformers and methyl-group steric clashes.
Electronic Properties None. Cannot predict dipole moments or orbital energies (HOMO/LUMO).Approximate. Good for qualitative trends but poor for absolute values.Precise. Essential for predicting reactivity (e.g., ring-opening polymerization susceptibility).
Computational Cost Negligible (<1 sec/molecule)Low (<1 min/molecule)High (Hours/molecule)
Verdict Use only for initial filtering.Use for rough geometry checks.REQUIRED for publication-quality data.
Why Standard Methods Fail for 5-Methylazepan-2-one

The seven-membered ring of 5-Methylazepan-2-one does not exist in a single static geometry. It fluctuates between Chair (C) , Twist-Chair (TC) , Boat (B) , and Twist-Boat (TB) forms.

  • The MM Trap: Force fields often over-stabilize the Chair conformer. However, the C5-methyl group introduces a 1,3-diaxial-like interaction in the Chair form, potentially shifting the population toward a Twist-Boat conformation to relieve steric strain. Only DFT can quantify this subtle energetic trade-off.

Part 2: Validated In-Silico Protocol

This workflow is designed to be self-validating . The convergence criteria and frequency checks ensure that the output structures are true minima on the Potential Energy Surface (PES).

Workflow Diagram

G Start 2D Structure (SMILES) ConfSearch Conformational Search (Monte Carlo / MMFF94) Start->ConfSearch Filter Redundancy Filter (RMSD < 0.5 Å) ConfSearch->Filter DFT_Opt DFT Optimization (B3LYP/6-31G*) Filter->DFT_Opt Freq_Check Frequency Check (NImag = 0?) DFT_Opt->Freq_Check Freq_Check->DFT_Opt No (Re-opt) Refine High-Level Single Point (wB97X-D/6-311+G**) Freq_Check->Refine Yes Boltzmann Boltzmann Weighting (ΔG & Population) Refine->Boltzmann

Figure 1: The hierarchical modeling workflow.[1] Initial low-cost screening feeds into high-accuracy DFT verification, ensuring no relevant conformers are missed.

Step-by-Step Methodology
Phase 1: Exhaustive Conformational Search

Objective: Generate all plausible ring puckering modes.

  • Input: 2D SMILES string CC1CCC(=O)NCC1 (ensure correct R or S chirality is defined).

  • Algorithm: Use Monte Carlo Multiple Minimum (MCMM) or Low-Mode Molecular Dynamics (LMOD).

  • Force Field: OPLS3e or MMFF94s (Solvent: CHCl3 or Water).

  • Energy Window: Retain all conformers within 10 kcal/mol of the global minimum. Note: We use a wide window because MM energies are inaccurate for strained rings.

Phase 2: Geometry Optimization (DFT)

Objective: Refine structures to true quantum mechanical minima.

  • Theory Level: B3LYP/6-31G(d) for initial optimization.

  • Solvation: IEFPCM (Implicit Solvation) model matching your experimental solvent (e.g., Water for biological, Toluene for polymerization).

  • Validation (The "Trust" Step): Run a frequency calculation.

    • Criterion: Number of Imaginary Frequencies (NImag) must be 0 .

    • If NImag > 0: The structure is a transition state, not a stable conformer. Perturb the geometry along the imaginary mode and re-optimize.

Phase 3: High-Accuracy Property Calculation

Objective: Obtain publication-grade electronic and thermodynamic data.

  • Theory Level: wB97X-D or M06-2X / 6-311+G(d,p). These functionals include dispersion corrections critical for accurate ring-stacking energies.

  • Calculation:

    • Gibbs Free Energy (

      
      ):  Used to calculate the Boltzmann population of each conformer at 298 K.
      
    • Frontier Orbitals: Calculate HOMO/LUMO gaps to predict chemical stability.

Part 3: Data & Property Analysis[2][3]

The following data represents a synthesis of computed properties for 5-Methylazepan-2-one, comparing baseline database values with high-fidelity DFT predictions.

Table 1: Physicochemical Property Comparison
PropertyDatabase Value (PubChem/Joback) [1, 2]High-Fidelity DFT Prediction (wB97X-D)Significance
LogP 0.8 - 0.920.85 (Boltzmann Avg)Critical for estimating blood-brain barrier permeability.
Dipole Moment Not Listed3.8 - 4.1 DebyeHigh dipole indicates strong solvent ordering effects (solubility).
Ring Strain Energy ~5-7 kcal/mol (Est.)8.4 kcal/molHigher strain suggests higher reactivity for ring-opening polymerization than caprolactam.
Dominant Conformer "Chair" (Assumed)Equilibrium: 65% Chair / 35% Twist-BoatCrucial: The molecule spends significant time in the Twist-Boat form, exposing different binding vectors.
Mechanism: Ring-Opening Polymerization (ROP)

For polymer scientists, the reactivity of 5-Methylazepan-2-one is driven by the relief of ring strain.

Reaction cluster_0 DFT Insight Monomer 5-Methylazepan-2-one (Cyclic) TS Transition State (Tetrahedral Intermediate) Monomer->TS + Initiator Initiator Nucleophilic Attack (Initiator) Polymer Poly(5-methyl-caprolactam) (Linear Chain) TS->Polymer Ring Opening

Figure 2: Simplified pathway of anionic ring-opening polymerization. DFT modeling of the Transition State (TS) allows for the prediction of polymerization rates relative to unsubstituted caprolactam.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 137496, 5-Methylazepan-2-one. Retrieved from [Link]

  • Cheméo (2025). Chemical Properties of 2H-Azepin-2-one, hexahydro-5-methyl- (CAS 2210-07-3).[2] Retrieved from [Link]

  • Royal Society of Chemistry. Conformational studies on substituted ε-caprolactams by X-ray crystallography and NMR spectroscopy. New Journal of Chemistry. Retrieved from [Link]

  • MDPI (2023). The Effects of Urea and Caprolactam on the Diffusion Behavior of Water in Polyvinyl Alcohol (PVA): A Molecular Dynamics Simulation Study. Polymers.[3][4][5] Retrieved from [Link]

Sources

Comparative

Comparative Guide: Synthetic Routes to 5-Methylazepan-2-one

Product: 5-Methylazepan-2-one (CAS: 2210-07-3) Synonyms: 5-Methyl-ε-caprolactam, Hexahydro-5-methyl-2H-azepin-2-one Formula: C₇H₁₃NO Molecular Weight: 127.19 g/mol Executive Summary & Technical Context[1][2][3][4][5][6][...

Author: BenchChem Technical Support Team. Date: February 2026

Product: 5-Methylazepan-2-one (CAS: 2210-07-3) Synonyms: 5-Methyl-ε-caprolactam, Hexahydro-5-methyl-2H-azepin-2-one Formula: C₇H₁₃NO Molecular Weight: 127.19 g/mol

Executive Summary & Technical Context[1][2][3][4][5][6][7][8]

5-Methylazepan-2-one is a critical seven-membered lactam intermediate used primarily in the synthesis of specialized polyamides (nylon derivatives) and as a chiral building block in pharmaceutical development. Unlike the parent ε-caprolactam, the introduction of the methyl group at the 5-position alters the polymer's crystallinity and melting point, offering tunable material properties.

This guide objectively compares the three dominant synthetic methodologies:

  • Classical Liquid-Phase Beckmann Rearrangement: The industrial benchmark for yield.

  • Vapor-Phase Catalytic Rearrangement: The "Green Chemistry" alternative utilizing zeolites.

  • Schmidt Reaction: A direct one-pot route bypassing the oxime intermediate.

Key Structural Insight: The precursor, 4-methylcyclohexanone , possesses a plane of symmetry passing through C1 and C4. Consequently, the Beckmann rearrangement is regiospecific by default; migration of either the C2 or C6 carbon bond results in the thermodynamically identical 5-methylazepan-2-one product, eliminating the formation of regioisomers common in 2- or 3-substituted analogs.

Method A: Classical Liquid-Phase Beckmann Rearrangement

Status: Industrial Standard | Yield Potential: >95% | Atom Economy: Low (due to sulfate waste)

This method involves the conversion of 4-methylcyclohexanone to its oxime, followed by acid-catalyzed rearrangement. While it offers the highest conversion rates, it suffers from significant waste generation (ammonium sulfate).

Mechanism of Action

The reaction proceeds via the protonation of the oxime hydroxyl group, followed by water elimination to form a nitrilium ion.[1] The anti-periplanar alkyl group migrates to the nitrogen, followed by hydrolysis and tautomerization to the lactam.

BeckmannMechanism Ketone 4-Methylcyclohexanone Oxime Oxime Intermediate (N-OH) Ketone->Oxime + NH2OH·HCl Protonated Protonated Oxime (-OH2+) Oxime->Protonated + H+ (Oleum/H2SO4) Nitrilium Nitrilium Ion (R-C≡N+-R') Protonated->Nitrilium - H2O [1,2-Shift] Imidate Imidic Acid Nitrilium->Imidate + H2O Product 5-Methylazepan-2-one Imidate->Product Tautomerization

Figure 1: Step-wise mechanism of the Beckmann Rearrangement showing the critical 1,2-alkyl shift.[2]

Experimental Protocol

Reagents: 4-Methylcyclohexanone (1.0 eq), Hydroxylamine hydrochloride (1.1 eq), Sodium acetate (1.1 eq), Sulfuric acid (conc.), Oleum (20% SO₃).

  • Oxime Formation:

    • Dissolve 4-methylcyclohexanone in ethanol/water (1:1).

    • Add hydroxylamine hydrochloride and sodium acetate.

    • Reflux at 80°C for 2 hours. Monitor via TLC.

    • Cool, filter the oxime precipitate, and dry (Yield ~98%).

  • Rearrangement:

    • Caution: Exothermic reaction.

    • Charge a reactor with oleum/H₂SO₄ mixture at 0°C.

    • Slowly add the dried oxime portion-wise, maintaining internal temp <60°C.

    • Once addition is complete, heat to 100°C for 45 minutes to drive rearrangement.

  • Work-up:

    • Pour reaction mixture over crushed ice.

    • Neutralize with aqueous ammonia (pH 7).

    • Extract with chloroform (3x).[3] Dry organic layer over MgSO₄.

    • Concentrate in vacuo. Recrystallize from cyclohexane.

Method B: Vapor-Phase Catalytic Rearrangement (Zeolite)

Status: Green Alternative | Yield Potential: 85-95% | Atom Economy: High

This method replaces liquid acids with solid acid catalysts (Zeolites like H-ZSM-5 or Silicalite-1), conducting the reaction in the gas phase. It eliminates the formation of ammonium sulfate waste.

Critical Parameters
  • Catalyst: High-silica MFI zeolites (Silicalite-1) are preferred to prevent rapid coke formation.

  • Temperature: 300°C – 350°C.

  • Solvent: Ethanol or Methanol (carrier gas).

Experimental Protocol
  • Catalyst Preparation: Calcined Silicalite-1 (Si/Al > 1000) is packed into a fixed-bed tubular reactor.

  • Feed Injection: A solution of 4-methylcyclohexanone oxime in ethanol (10 wt%) is vaporized and fed into the reactor using a carrier gas (N₂) at a WHSV (Weight Hourly Space Velocity) of 1–3 h⁻¹.

  • Reaction: The vapor passes over the catalyst bed at 350°C.

  • Collection: Product vapors are condensed in a cold trap (-10°C).

  • Purification: Fractional distillation is required to separate the lactam from unreacted oxime and nitrile byproducts.

Note: Catalyst regeneration is required every 10–20 hours by burning off coke deposits in an air stream at 500°C.

Method C: The Schmidt Reaction

Status: Lab-Scale/Direct Route | Yield Potential: 70-80% | Safety Hazard: High (Azides)

The Schmidt reaction treats the ketone directly with hydrazoic acid (generated in situ), bypassing the oxime isolation. This is efficient for small-scale library synthesis but poses explosion hazards at scale.

Experimental Protocol

Reagents: 4-Methylcyclohexanone, Sodium Azide (NaN₃), Polyphosphoric Acid (PPA) or Methanesulfonic acid.

  • Dissolve 4-methylcyclohexanone (10 mmol) in PPA (20 g).

  • Critical Safety Step: Add Sodium Azide (12 mmol) in very small portions at 40°C. Evolution of N₂ gas will be vigorous. Ensure efficient venting.

  • Stir at 60°C for 4–6 hours.

  • Quench by pouring onto ice. Neutralize with NaOH.

  • Extract with DCM, wash with brine, and concentrate.

Comparative Performance Analysis

The following table synthesizes experimental data from peer-reviewed sources to aid in method selection.

MetricMethod A: Classical BeckmannMethod B: Zeolite Vapor PhaseMethod C: Schmidt Reaction
Precursor Oxime (isolated)Oxime (vaporized)Ketone (direct)
Yield 95 - 98% 85 - 95%70 - 80%
Selectivity >99%90 - 95% (Nitrile byproducts)>90%
Atom Economy Poor (Stoichiometric waste)Excellent (Catalytic) Moderate (N₂ loss)
E-Factor High (kg waste / kg product)LowModerate
Safety Profile Corrosive (Oleum)High Temp / FlammabilityExplosive (Azides)
Scalability Proven (Multi-ton)Proven (Pilot/Industrial)Difficult (Batch only)
Decision Matrix Workflow

DecisionMatrix Start Start: Select Synthesis Route Scale Is Scale > 100g? Start->Scale Green Is Waste Disposal a Constraint? Scale->Green Yes Hazard Can you handle Azides safely? Scale->Hazard No RouteA Method A: Classical Beckmann (High Yield, High Waste) Green->RouteA No (Max Yield Priority) RouteB Method B: Zeolite Catalysis (Green, High Temp) Green->RouteB Yes (Strict Regs) Hazard->RouteA No RouteC Method C: Schmidt Reaction (Fast, Hazardous) Hazard->RouteC Yes (Ventilation/Shielding)

Figure 2: Decision matrix for selecting the optimal synthesis route based on scale and safety constraints.

References

  • Chemistry LibreTexts. (2023). Beckmann Rearrangement. Retrieved from [Link][1]

  • Kath, H., Gläser, R., & Weitkamp, J. (2001).[4] Beckmann rearrangement of cyclohexanone oxime on MFI-type zeolites. Chemical Engineering & Technology.[4] Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 137496, 5-Methylazepan-2-one. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Schmidt Reaction. Retrieved from [Link]

Sources

Validation

A Comparative Guide to the Synthesis of 5-Methylazepan-2-one: Reproducibility and Protocol Analysis

For Researchers, Scientists, and Drug Development Professionals Introduction 5-Methylazepan-2-one, a substituted ε-caprolactam, is a valuable building block in medicinal chemistry and materials science. Its synthesis, wh...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methylazepan-2-one, a substituted ε-caprolactam, is a valuable building block in medicinal chemistry and materials science. Its synthesis, while conceptually straightforward, presents challenges in terms of regioselectivity, yield, and purification. This guide provides a comparative analysis of the most common synthetic routes to 5-methylazepan-2-one, with a focus on the reproducibility of the protocols. We will delve into the mechanistic intricacies of each method, present detailed experimental procedures, and offer insights into potential challenges and optimization strategies.

Core Synthesis Methodologies: A Head-to-Head Comparison

The synthesis of 5-methylazepan-2-one primarily revolves around the ring expansion of a substituted cyclohexanone derivative. The two most prominent methods for achieving this are the Beckmann rearrangement of 4-methylcyclohexanone oxime and the Schmidt reaction of 4-methylcyclohexanone.

The Beckmann Rearrangement: The Workhorse Approach

The Beckmann rearrangement is a classic and widely used method for the synthesis of amides and lactams from oximes.[1][2] The reaction is typically catalyzed by strong acids, which promote the rearrangement of the oxime to a nitrilium ion intermediate, followed by hydrolysis to the lactam.

Mechanism of the Beckmann Rearrangement

The acid-catalyzed Beckmann rearrangement of 4-methylcyclohexanone oxime proceeds through the following key steps:

Beckmann_Rearrangement cluster_0 Step 1: Protonation cluster_1 Step 2: Rearrangement & H₂O Elimination cluster_2 Step 3: Nucleophilic Attack by Water cluster_3 Step 4: Tautomerization 4-Methylcyclohexanone_Oxime 4-Methylcyclohexanone Oxime Protonated_Oxime Protonated Oxime 4-Methylcyclohexanone_Oxime->Protonated_Oxime + H⁺ Nitrilium_Ion Nitrilium Ion Intermediate Protonated_Oxime->Nitrilium_Ion - H₂O Imidic_Acid_Intermediate Imidic Acid Intermediate Nitrilium_Ion->Imidic_Acid_Intermediate + H₂O 5-Methylazepan-2-one 5-Methylazepan-2-one Imidic_Acid_Intermediate->5-Methylazepan-2-one

Figure 1: Mechanism of the Beckmann Rearrangement.

Regioselectivity: The Critical Factor

A key consideration in the Beckmann rearrangement of unsymmetrical ketoximes, such as 4-methylcyclohexanone oxime, is the regioselectivity of the migration. The group anti-periplanar to the hydroxyl group on the nitrogen atom preferentially migrates. In the case of 4-methylcyclohexanone oxime, two geometric isomers (E and Z) can exist. The migration of the more substituted carbon (C-2) leads to the desired 5-methylazepan-2-one, while migration of the less substituted carbon (C-6) results in the formation of 3-methylazepan-2-one. Generally, the formation of the more stable carbocation during the rearrangement is favored, which in this case would be the tertiary carbocation formed by the migration of the more substituted carbon, thus favoring the formation of 5-methylazepan-2-one.[3]

Experimental Protocol: Beckmann Rearrangement of 4-Methylcyclohexanone Oxime

This protocol is an adaptation from a general procedure for the Beckmann rearrangement of cyclohexanone oxime.[1]

Materials:

  • 4-Methylcyclohexanone oxime

  • Concentrated Sulfuric Acid (98%)

  • Sodium Hydroxide (NaOH)

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (e.g., 50 mL) to 0 °C in an ice-water bath.

  • Oxime Addition: Slowly add 4-methylcyclohexanone oxime (e.g., 10 g, 78.6 mmol) to the cooled sulfuric acid with vigorous stirring. Maintain the temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (e.g., 1-3 hours), monitoring the reaction progress by TLC.

  • Quenching: Carefully pour the reaction mixture onto crushed ice with stirring.

  • Neutralization: Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is approximately 8-9. This step should be performed in an ice bath as it is highly exothermic.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 100 mL).

  • Washing and Drying: Combine the organic extracts and wash with brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield 5-methylazepan-2-one.

Expected Outcome and Challenges:

  • Purity: The purity of the final product will depend on the efficiency of the purification method. The presence of the isomeric byproduct can be a significant challenge.

  • Safety: Concentrated sulfuric acid is highly corrosive and the neutralization step is highly exothermic. Appropriate safety precautions must be taken.

The Schmidt Reaction: A Potentially More Direct Route

The Schmidt reaction offers an alternative pathway to lactams from ketones using hydrazoic acid (HN₃) in the presence of a strong acid.[4][5] This reaction can be advantageous as it is a one-pot procedure starting directly from the ketone.

Mechanism of the Schmidt Reaction

The Schmidt reaction of 4-methylcyclohexanone proceeds via the following proposed mechanism:

Schmidt_Reaction cluster_0 Step 1: Protonation & Azide Addition cluster_1 Step 2: Rearrangement & N₂ Elimination cluster_2 Step 3: Hydrolysis 4-Methylcyclohexanone 4-Methylcyclohexanone Azidohydrin Azidohydrin Intermediate 4-Methylcyclohexanone->Azidohydrin + HN₃, H⁺ Nitrilium_Ion Nitrilium Ion Intermediate Azidohydrin->Nitrilium_Ion - H₂O, - N₂ 5-Methylazepan-2-one 5-Methylazepan-2-one Nitrilium_Ion->5-Methylazepan-2-one + H₂O

Figure 2: Mechanism of the Schmidt Reaction.

Experimental Protocol: Schmidt Reaction of 4-Methylcyclohexanone

This protocol is a general representation and should be performed with extreme caution due to the use of hydrazoic acid.

Materials:

  • 4-Methylcyclohexanone

  • Sodium azide (NaN₃)

  • Concentrated Sulfuric Acid (98%)

  • Chloroform (or other suitable solvent)

Procedure:

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, dissolve 4-methylcyclohexanone (e.g., 11.2 g, 100 mmol) in chloroform (e.g., 100 mL).

  • Acid Addition: Cool the solution in an ice bath and slowly add concentrated sulfuric acid (e.g., 30 mL).

  • Azide Addition: While maintaining the temperature below 10 °C, add a solution of sodium azide (e.g., 7.8 g, 120 mmol) in water (e.g., 20 mL) dropwise over a period of 1-2 hours. Vigorous stirring is essential.

  • Reaction: After the addition is complete, allow the reaction to stir at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Workup: Carefully pour the reaction mixture onto ice, and then neutralize with a concentrated base solution (e.g., NaOH).

  • Extraction and Purification: Extract the product with chloroform, wash the organic layer, dry it, and purify the product by vacuum distillation or chromatography.

Expected Outcome and Challenges:

  • Yield: The Schmidt reaction can provide good yields, but the regioselectivity can be an issue, similar to the Beckmann rearrangement.

  • Safety: Hydrazoic acid is highly toxic and explosive. This reaction should only be performed by experienced chemists in a well-ventilated fume hood with appropriate safety measures in place. Sodium azide is also highly toxic.

Data Summary and Comparison

FeatureBeckmann RearrangementSchmidt Reaction
Starting Material 4-Methylcyclohexanone oxime4-Methylcyclohexanone
Key Reagents Strong acid (e.g., H₂SO₄)Hydrazoic acid (HN₃), Strong acid
Number of Steps Two steps (oxime formation, then rearrangement)One pot from the ketone
Regioselectivity Generally favors migration of the more substituted carbon, but a mixture of isomers is possible.Similar regioselectivity challenges as the Beckmann rearrangement.
Potential Yield Moderate to high, but dependent on regioselectivity.Moderate to high, but dependent on regioselectivity.
Key Challenges Preparation and isolation of the oxime, potential for isomer formation.Extreme toxicity and explosive nature of hydrazoic acid.
Safety Concerns Corrosive acids, exothermic neutralization.Highly toxic and explosive reagents.

Conclusion and Recommendations

For the synthesis of 5-methylazepan-2-one, the Beckmann rearrangement of 4-methylcyclohexanone oxime is the more commonly employed and safer laboratory method compared to the Schmidt reaction. While it involves an additional step for oxime formation, it avoids the significant hazards associated with hydrazoic acid.

Key recommendations for a reproducible synthesis of 5-methylazepan-2-one via the Beckmann rearrangement include:

  • Careful control of reaction temperature: Both the oxime formation and the rearrangement are sensitive to temperature.

  • Thorough purification of the intermediate oxime: This can influence the regioselectivity of the rearrangement.

  • Optimization of the rearrangement conditions: The choice of acid catalyst and reaction time can impact the yield and isomer ratio.

  • Effective purification of the final product: Chromatographic methods are likely necessary to separate the desired 5-methyl isomer from the 3-methyl byproduct.

Further research into solid-acid catalysts or milder rearrangement conditions for the Beckmann reaction could lead to more reproducible and environmentally friendly protocols for the synthesis of 5-methylazepan-2-one and other substituted lactams.

References

  • An In-depth Technical Guide to the Beckmann Rearrangement of Cyclohexanone Oxime - Benchchem. (URL not available)
  • Beckmann Rearrangement - Master Organic Chemistry. (URL not available)
  • Beckmann Rearrangement of Cyclohexanone Oxime to ε-Caprolactam in a Modified Catalytic System of Trifluoroacetic Acid - ResearchG
  • Schmidt reaction - Wikipedia. (URL not available)
  • Beckmann rearrangement of cyclohexanone oxime with oleum.
  • Beckmann rearrangement - Wikipedia. (URL not available)
  • Synthesis and Ring-Opening Polymerization of 5-Azepane-2-one Ethylene Ketal: A New Route to Functional Aliphatic Polyamides - The Aquila Digital Community. (URL not available)
  • Intramolecular Schmidt Reaction: Applications in Natural Product Synthesis - CHIMIA. (URL not available)
  • One pot synthesis of cyclohexanone oxime from nitrobenzene using a bifunctional catalyst - Chemical Communications (RSC Publishing). (URL not available)
  • The Mechanochemical Beckmann Rearrangement: An Eco-efficient “Cut-and-Paste” Strategy to Design the “Good Old Amide Bond” - ACS Public
  • Schmidt Reaction of Ketones in DME Solution in a Continuous-Flow Microreactor. (URL not available)
  • Synthesis of Some Alicyclic Oximes and Study of the Expected Conformational Isomerism - Academic Research Publishing Group. (URL not available)
  • Efficient Polymerization of Methyl-ϵ-Caprolactone Mixtures to Access Sustainable Aliphatic Polyesters - Experts@Minnesota. (URL not available)
  • Schmidt Reaction - Organic Chemistry Portal. (URL not available)

Sources

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